molecular formula C13H8O6 B031458 Urolithin D CAS No. 131086-98-1

Urolithin D

カタログ番号: B031458
CAS番号: 131086-98-1
分子量: 260.20 g/mol
InChIキー: NEZDQSKPNPRYAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Urolithin D is a potent postbiotic metabolite belonging to the urolithin family of compounds, which are produced by the gut microbiota from the natural transformation of ellagitannins and ellagic acid found in foods like pomegranates and nuts. This specific metabolite has garnered significant research interest for its role as a non-flavonoid polyphenol with robust biological activities, primarily centered on the enhancement of mitochondrial health and the modulation of inflammatory pathways. Its principal mechanism of action is linked to the induction of mitophagy, the selective autophagic degradation of damaged mitochondria, and the subsequent stimulation of mitochondrial biogenesis. This dual action helps to rejuvenate the mitochondrial pool within cells, a process critically implicated in cellular aging, metabolic health, and neuromuscular function. Research into this compound is therefore pivotal in the fields of aging research, neurodegeneration (e.g., Alzheimer's and Parkinson's disease), and metabolic disorders, where mitochondrial dysfunction is a key feature. Compared to other urolithins, such as Urolithin A, this compound demonstrates distinct pharmacokinetic properties and potentially unique interactions with cellular targets, making it a valuable tool for comparative mechanistic studies. This high-purity compound is essential for in vitro and in vivo investigations aimed at elucidating the intricate connections between gut microbiome metabolites, cellular energetics, and longevity pathways.

特性

IUPAC Name

3,4,8,9-tetrahydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDQSKPNPRYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156886
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy-
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Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Urolithin D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

131086-98-1
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urolithin D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Urolithin D: A Technical Guide on its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolithin D is a key intermediate in the microbial metabolism of ellagitannins and ellagic acid, compounds abundant in various fruits and nuts. As a member of the urolithin family, it has garnered significant interest for its potential health benefits, primarily attributed to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailing its biosynthesis, experimental protocols for its study, and its interaction with cellular signaling pathways. All quantitative data are summarized for comparative analysis, and logical and experimental workflows are visualized to facilitate a deeper understanding of this promising bioactive compound.

Discovery and Natural Origin

Urolithins, including this compound, were first identified as metabolites produced by gut microbiota from the dietary polyphenols, ellagitannins and ellagic acid. These precursors are not readily absorbed by the body in their native form. Instead, they undergo extensive transformation by specific bacteria in the colon.

Natural Sources of Precursors:

The primary dietary sources of ellagitannins and ellagic acid, the precursors to this compound, include:

  • Pomegranates (Punica granatum)

  • Berries: Raspberries, strawberries, blackberries, and cloudberries

  • Nuts: Walnuts and pecans

  • Oak-aged wines and spirits

The production of this compound and other urolithins is highly dependent on an individual's gut microbiome composition, leading to different "metabotypes" that influence the bioavailability and potential health effects of consuming ellagitannin-rich foods.

Biosynthesis of this compound

This compound is a tetrahydroxy-urolithin, an intermediate in the multi-step conversion of ellagic acid to more simplified urolithins like Urolithin A and B. The biosynthetic pathway is a series of dehydroxylation reactions carried out by gut bacteria.

The transformation begins with the hydrolysis of ellagitannins to ellagic acid in the gut. Subsequently, one of the lactone rings of ellagic acid is opened, followed by decarboxylation and a series of dehydroxylations. This compound is a key intermediate in this pathway. Specific gut bacteria, such as those from the Gordonibacter genus, have been identified as being involved in this metabolic process.

Urolithin_Biosynthesis Ellagitannins Ellagitannins (from diet) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis Uro_M5 Urolithin M5 (Pentahydroxy) Ellagic_Acid->Uro_M5 Lactone cleavage, Decarboxylation Uro_D This compound (Tetrahydroxy) Uro_M5->Uro_D Dehydroxylation Uro_C Urolithin C (Trihydroxy) Uro_D->Uro_C Dehydroxylation Uro_A Urolithin A / Iso-Urolithin A (Dihydroxy) Uro_C->Uro_A Dehydroxylation Uro_B Urolithin B (Monohydroxy) Uro_A->Uro_B Dehydroxylation

Biosynthesis of Urolithins from Ellagitannins.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays, particularly focusing on its antioxidant capacity.

Assay Type Compound IC50 Value (µM) Reference
Cell-based ROS AssayThis compound0.33[1]
DPPH Radical Scavenging AssayThis compound~7.3
Cell-based ROS AssayUrolithin C0.16[1]
DPPH Radical Scavenging AssayUrolithin C~11.5
Cell-based ROS AssayUrolithin A13.6[1]
DPPH Radical Scavenging AssayUrolithin A~155.6

Note: Lower IC50 values indicate higher antioxidant potency.

Experimental Protocols

Isolation and Purification of Urolithins

A general method for the preparative isolation and purification of urolithins from intestinal metabolites involves high-speed counter-current chromatography (HSCCC). While a specific protocol for this compound is not detailed in the literature, the following outlines a general workflow that can be adapted.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Identification Fecal_Sample Fecal Sample after Ellagitannin Consumption Solvent_Extraction Extraction with Methanol/Water Fecal_Sample->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HSCCC High-Speed Counter-Current Chromatography (HSCCC) Supernatant_Collection->HSCCC Fraction_Collection Fraction Collection HSCCC->Fraction_Collection HPLC_Analysis HPLC Analysis for Purity Fraction_Collection->HPLC_Analysis Structural_Elucidation Structural Elucidation (MS, NMR) HPLC_Analysis->Structural_Elucidation

Workflow for Urolithin Isolation and Purification.

Protocol Details:

  • Extraction: Fecal samples from subjects consuming a diet rich in ellagitannins are homogenized with a methanol/water solvent system. The mixture is then centrifuged to separate the solid and liquid phases. The supernatant containing the urolithins is collected.

  • Purification by HSCCC: The crude extract is subjected to HSCCC. This technique utilizes a two-phase solvent system to partition and separate compounds based on their differential solubility in the two phases. A suitable solvent system is selected to achieve optimal separation of this compound from other urolithins and metabolites.

  • Fraction Collection and Analysis: Fractions are collected from the HSCCC instrument and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated this compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantification in Biological Samples (UPLC-MS/MS)

A sensitive and reliable method for the quantification of urolithins, including this compound, in biological matrices like urine and plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation:

  • Thaw frozen biological samples (urine or plasma) on ice.

  • To a small volume of the sample (e.g., 200 µL), add a protein precipitation agent like cold acetonitrile (B52724) containing formic acid.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex and sonicate the mixture to ensure complete protein precipitation and extraction of the analytes.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., methanol) and filter before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis:

  • Chromatography: A reverse-phase UPLC column is typically used with a gradient elution of a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

In Vitro Anti-Inflammatory Assay (Macrophage Model)

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Analysis: After a suitable incubation period, collect the cell culture supernatant and/or cell lysates.

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Gene Expression Analysis: Analyze the expression of genes encoding pro-inflammatory enzymes like iNOS and COX-2 in the cell lysates using quantitative real-time PCR (qRT-PCR).

    • Western Blot Analysis: Analyze the activation of inflammatory signaling pathways (e.g., NF-κB, MAPKs) in the cell lysates by detecting the phosphorylation of key proteins.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS). The DCFH-DA (2',7'-dichlorodihydrofluorescin diacetate) probe is commonly used.

Protocol:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.

  • Probe Loading: Wash the cells and incubate them with a solution of DCFH-DA, which is cell-permeable and is deacetylated intracellularly to the non-fluorescent DCFH.

  • Treatment: Wash the cells to remove excess probe and then treat them with various concentrations of this compound.

  • Oxidative Stress Induction: Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement: Measure the fluorescence intensity over time. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. The antioxidant activity of this compound is determined by its ability to reduce the rate of DCF formation.

Signaling Pathways

Urolithins, as a class of compounds, have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. While research on this compound is less extensive than for Urolithin A, the available evidence suggests it likely shares similar mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Urolithins have been shown to inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation UrolithinD This compound UrolithinD->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Inhibition of the NF-κB Pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The three main branches of the MAPK pathway are ERK, JNK, and p38. Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Urolithins have been reported to inhibit the phosphorylation of these MAPK proteins.

MAPK_Pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors UrolithinD_mapk This compound UrolithinD_mapk->MAPKK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Modulation of the MAPK Pathway by this compound.

Conclusion

This compound, a gut microbial metabolite of dietary ellagitannins and ellagic acid, demonstrates significant potential as a bioactive compound. Its discovery has opened new avenues for understanding the health benefits associated with the consumption of certain fruits and nuts. The quantitative data on its antioxidant activity, coupled with its role in modulating key inflammatory signaling pathways like NF-κB and MAPK, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the properties and applications of this compound. Future research should focus on elucidating its specific pharmacokinetic profile and conducting in vivo studies to validate its efficacy in various disease models.

References

Urolithin D: A Technical Guide to its Gut Microbiota-Mediated Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives produced by the human gut microbiota from dietary precursors, ellagitannins (ETs) and ellagic acid (EA). These metabolites are significantly more bioavailable than their parent compounds and are considered key contributors to the health benefits associated with ET-rich foods like pomegranates, berries, and nuts.[1][2][3] Urolithin D (Uro-D), a tetrahydroxy-urolithin, represents a critical intermediate in the sequential metabolic cascade that transforms EA into the more extensively studied dihydroxy-urolithins, such as Urolithin A and B. Understanding the specific microbial species, enzymatic reactions, and quantitative dynamics of Uro-D formation is paramount for elucidating the inter-individual variability in urolithin production, known as metabotypes, and for developing targeted nutritional or therapeutic strategies. This guide provides an in-depth technical overview of the core aspects of this compound metabolism, including the metabolic pathway, key microbial players, quantitative production data, relevant experimental protocols, and associated signaling pathways.

The Metabolic Pathway: From Ellagitannins to this compound and Beyond

The production of urolithins is a multi-step process initiated in the gastrointestinal tract and exclusively mediated by the gut microbiota. The pathway begins with the ingestion of foods rich in ellagitannins and ellagic acid.[1][4]

  • Hydrolysis of Precursors: In the upper gastrointestinal tract, large and poorly absorbed ellagitannins are hydrolyzed to release ellagic acid (EA).[5]

  • Lactone Ring Cleavage & Decarboxylation: The first microbial action on EA involves the cleavage of one of its two lactone rings, followed by decarboxylation. This reaction yields the initial urolithin intermediate, pentahydroxy-urolithin, known as Urolithin M-5.[1][2]

  • Sequential Dehydroxylation to this compound: From Urolithin M-5, a series of dehydroxylation reactions occur. The removal of one hydroxyl group leads to the formation of tetrahydroxy-urolithins. This compound is a key isomer in this group, alongside others like Urolithin M-6 and Urolithin E.[1][2][6]

  • Further Metabolism: this compound is not an end-product. It serves as a substrate for further dehydroxylation by the gut microbiota. Subsequent removal of hydroxyl groups transforms Uro-D into trihydroxy-urolithins (e.g., Urolithin C) and finally into the well-absorbed dihydroxy-urolithins (Urolithin A, Isourolithin A) and monohydroxy-urolithin (Urolithin B).[1][2]

Urolithin_Metabolism ET Ellagitannins (ETs) (e.g., Punicalagin) EA Ellagic Acid (EA) ET->EA Hydrolysis (Stomach/Small Intestine) UroM5 Urolithin M-5 (Pentahydroxy) EA->UroM5 Lactone Cleavage & Decarboxylation UroD This compound (Tetrahydroxy) UroM5->UroD 1st Dehydroxylation UroM6 Urolithin M-6 (Tetrahydroxy) UroM5->UroM6 1st Dehydroxylation UroE Urolithin E (Tetrahydroxy) UroM5->UroE 1st Dehydroxylation UroC Urolithin C (Trihydroxy) UroD->UroC 2nd Dehydroxylation UroM6->UroC 2nd Dehydroxylation UroE->UroC 2nd Dehydroxylation UroA_IsoA Urolithin A / Iso-Urolithin A (Dihydroxy) UroC->UroA_IsoA 3rd Dehydroxylation UroB Urolithin B (Monohydroxy) UroA_IsoA->UroB 4th Dehydroxylation

Caption: Metabolic pathway from dietary ellagitannins to urolithins.

Key Microbial Players and Metabotypes

The capacity to metabolize EA into urolithins is not universal and depends entirely on the presence of specific bacteria in an individual's gut, leading to the classification of individuals into "urolithin metabotypes".[1][7]

  • Metabotype A (UM-A): Individuals who primarily produce Urolithin A as the final product.

  • Metabotype B (UM-B): Individuals who produce Isourolithin A and Urolithin B in addition to Urolithin A.[8]

  • Metabotype 0 (UM-0): Individuals who lack the necessary bacteria and cannot produce the final urolithins beyond early intermediates like Urolithin M-5.[8]

The conversion of EA to intermediate urolithins, including this compound, is performed by a select group of bacteria, primarily from the Eggerthellaceae family.[8]

Table 1: Gut Bacteria Involved in Urolithin Metabolism

Bacterial Species/GenusFamilyKey Metabolic ConversionsReference
Gordonibacter urolithinfaciensEggerthellaceaeEA → Uro-M5 → Uro-M6 → Uro-C[9][10][11]
Gordonibacter pamelaeaeEggerthellaceaeEA → Uro-M5 → Uro-M6 → Uro-C[10][11]
Ellagibacter isourolithinifaciensEggerthellaceaeEA → Uro-M5 → Uro-M6 → Uro-C → IsoUro-A[8][12][13]
Enterocloster bolteaeLachnospiraceaeUro-C → Uro-A; IsoUro-A → Uro-B[4][8][14]
Enterocloster asparagiformisLachnospiraceaeUro-C → Uro-A[8][14]
Enterocloster citroniaeLachnospiraceaeUro-C → Uro-A[8][14]

Gordonibacter and Ellagibacter species are crucial for the initial steps of EA conversion into intermediate urolithins, including the tetrahydroxy-urolithins like Uro-D.[8][15] However, these species cannot complete the final dehydroxylation steps to produce Urolithin A or B.[10][11] The involvement of Enterocloster species is required for these later-stage conversions.[8][14]

Quantitative Data on this compound Production

Quantitative analysis of urolithin metabolism is typically performed in anaerobic in vitro fermentation models using human fecal slurries or co-cultures of specific bacterial strains. Data on this compound specifically highlights its role as a transient intermediate.

Table 2: Time-Course Production of Urolithins from Ellagic Acid in an In Vitro Co-Culture Model

Time (hours)This compound (μM)Urolithin M-6 (μM)Urolithin C (μM)Urolithin A (μM)
15Detected3.34PeaksStarts to appear
>15DecreasesDecreasesPlateau then decreasesProgressively increases

Data is synthesized from a representative in vitro co-culture study mimicking Metabotype A, where EA was the initial substrate.[8]

As shown, this compound is detected early in the fermentation process (around 15 hours) but its concentration diminishes as it is converted into downstream metabolites like Urolithin C and subsequently Urolithin A.[8] The peak concentration of the final product, Urolithin A, was observed to reach 18.71 μM in this specific co-culture model.[8]

Experimental Protocols

Protocol for In Vitro Anaerobic Fecal Fermentation

This protocol provides a framework for studying the conversion of ellagic acid to urolithins, including Uro-D, by the human gut microbiota.

  • Fecal Sample Collection & Preparation:

    • Collect fresh fecal samples from healthy human donors (screened for no antibiotic use for at least 3 months).

    • Process samples immediately under anaerobic conditions (e.g., in an anaerobic chamber with an 85% N₂, 10% H₂, 5% CO₂ atmosphere).

    • Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine).

  • Incubation:

    • Dispense the fecal slurry into anaerobic culture tubes or serum bottles.

    • Spike the cultures with the substrate, typically ellagic acid, at a final concentration of 25-100 μM.

    • Include a vehicle control (e.g., DMSO) without the substrate.

    • Incubate the cultures at 37°C under anaerobic conditions for a time course (e.g., 0, 12, 24, 48, 72 hours).

  • Sample Processing for Analysis:

    • At each time point, collect an aliquot of the culture.

    • Stop the metabolic activity by adding a solvent like methanol (B129727) or acetonitrile (B52724) and/or by flash-freezing.

    • Centrifuge the samples (e.g., 10,000 x g for 10 min) to pellet bacterial cells and debris.

    • Collect the supernatant for analysis. Samples can be stored at -80°C.

Protocol for UPLC-MS/MS Quantification of Urolithins

This protocol outlines a highly sensitive and selective method for the analysis of this compound and other urolithins.[16][17]

  • Sample Preparation:

    • Thaw the supernatants from the fermentation assay.

    • Perform a sample clean-up/extraction. A simple protein precipitation with acetonitrile (e.g., 1:3 sample-to-solvent ratio) followed by centrifugation is often sufficient. For more complex matrices like plasma or urine, solid-phase extraction (SPE) may be required.

    • Filter the final extract through a 0.22 μm filter before injection.

  • Chromatographic Conditions (UPLC):

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: A linear gradient from ~5% B to ~95% B over several minutes to ensure separation of urolithin isomers.

  • Mass Spectrometry Conditions (Tandem Quadrupole MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for urolithins.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each urolithin using authentic standards. For this compound (C₁₃H₈O₆), the precursor ion [M-H]⁻ would be m/z 259.0. Product ions would be determined by collision-induced dissociation (e.g., loss of CO, CO₂).

    • Quantification: Create a calibration curve using certified analytical standards of this compound and other urolithins of interest.

Experimental_Workflow cluster_0 In Vitro Fermentation cluster_1 Sample Processing & Analysis A Fecal Slurry Preparation (Anaerobic) B Incubation with Ellagic Acid (37°C) A->B C Time-Course Sampling (0-72h) B->C D Sample Extraction (e.g., Protein Precipitation) C->D Metabolite Extraction E UPLC-MS/MS Analysis (MRM Mode) D->E F Data Processing & Quantification E->F

Caption: A typical experimental workflow for studying urolithin metabolism.

Signaling Pathways Associated with Urolithins

While research specifically targeting this compound is limited, studies on the broader class of urolithins have identified several key signaling pathways modulated by these metabolites, primarily related to anti-inflammatory and antioxidant effects. It is plausible that Uro-D, as a direct precursor, contributes to the cellular effects observed with its downstream metabolites.

  • NF-κB Pathway: Urolithins A and B have been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] This inhibition prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]

  • MAPK Pathways: Urolithins can also modulate mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38, which are involved in cellular responses to stress and inflammation.[2][19]

  • Antioxidant Response: Urolithins are linked to improved mitochondrial function and the activation of antioxidant pathways, such as the Nrf2/ARE pathway, which helps protect cells from oxidative stress.[20]

  • Vitamin D Receptor (VDR) Signaling: Interestingly, Urolithin A has been found to enhance VDR signaling, potentiating the effects of vitamin D in regulating gene expression.[21][22]

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB_complex p65/p50 IκBα IKK->NFkB_IkB_complex Phosphorylates IκBα NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_IkB_complex->NFkB_active IκBα Degradation & NF-κB Release Gene_Expression Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression Translocates & Binds DNA Nucleus Nucleus Urolithins Urolithins (Uro-A, Uro-B, etc.) Urolithins->IKK Inhibits Urolithins->NFkB_active Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB inflammatory pathway by urolithins.

Conclusion

This compound is a pivotal, albeit transient, metabolite in the complex microbial conversion of dietary ellagitannins and ellagic acid. Its formation is dependent on a specific consortium of gut bacteria, primarily from the Eggerthellaceae family, and its presence marks a key step towards the production of the more bioactive and systemically available urolithins A and B. For researchers in nutrition, microbiology, and drug development, a thorough understanding of the factors governing Uro-D production and turnover is essential. Future research focusing on the specific enzymes responsible for each dehydroxylation step and the precise ecological interactions between urolithin-producing bacteria will be critical for harnessing the therapeutic potential of these diet-derived metabolites.

References

Urolithin D chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D is a metabolite produced by the gut microbiota from ellagic acid and ellagitannins, which are found in various fruits and nuts like pomegranates, berries, and walnuts.[1] As a member of the urolithin family, this compound has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides an in-depth overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound, systematically named 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, is a polycyclic aromatic compound. Its structure is characterized by a dibenzo-α-pyrone core with four hydroxyl groups, which contribute to its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one
Synonyms 3,4,8,9-Tetrahydroxyurolithin, Uro-D
CAS Number 131086-98-1
Molecular Formula C₁₃H₈O₆
SMILES c1cc(c(c2c1c3cc(c(cc3c(=O)o2)O)O)O)O
InChI InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H
InChIKey NEZDQSKPNPRYAW-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 260.20 g/mol
Appearance Yellow crystalline solid
Melting Point >260°C (decomposes)
Solubility Soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO)

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, making it a compound of interest for further investigation in drug development.

Antioxidant Activity

This compound is recognized as a potent antioxidant.[2] This activity is attributed to its ability to scavenge free radicals, which can help mitigate oxidative stress within cells.[2] The antioxidant potential of urolithins, including this compound, is a key area of research for their health benefits.[3][4]

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially reducing the symptoms associated with inflammatory conditions. The anti-inflammatory actions of urolithins are a significant aspect of their therapeutic potential.[5][6]

Anticancer Potential

This compound has demonstrated inhibitory effects on certain cancer cells in laboratory settings. Research indicates that urolithins can modulate various pathways involved in cancer progression, such as cell cycle arrest and apoptosis.[7][8] Specifically, this compound has been shown to inhibit CYP1B1 activity in prostate cancer cells, an enzyme implicated in cancer development.[1]

EphA2 Receptor Antagonism

This compound acts as a competitive and reversible antagonist of the EphA2 receptor.[2][9] It selectively inhibits the binding of ephrin-A1 to EphA2, with an IC₅₀ of 0.9 μM.[2][10] This inhibition blocks the ephrin-A1-induced phosphorylation of EphA2 in a dose-dependent manner, with an IC₅₀ of 0.7 μM in PC3 prostate cancer cells.[2][11]

Metabolic Regulation

This compound plays a role in metabolic regulation by suppressing triglyceride accumulation and promoting fatty acid oxidation.[2][12] This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][12]

Signaling Pathways

AMPK Signaling Pathway

This compound activates the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[2][12] Activation of AMPK by this compound leads to a decrease in triglyceride accumulation and an increase in fatty acid oxidation in both adipocytes and hepatocytes.[12][13]

AMPK_Pathway Urolithin_D This compound AMPK AMPK Urolithin_D->AMPK Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Triglyceride_Accumulation Triglyceride Accumulation AMPK->Triglyceride_Accumulation Inhibits

Caption: this compound activates the AMPK signaling pathway.
EphA2 Receptor Signaling Pathway

This compound selectively inhibits the EphA2 receptor, a member of the Eph receptor tyrosine kinase family. By acting as a competitive antagonist, this compound prevents the binding of its ligand, ephrin-A1, thereby blocking downstream signaling events such as receptor phosphorylation.[9][11]

EphA2_Signaling cluster_membrane Cell Membrane EphA2 EphA2 Receptor Phosphorylation EphA2 Phosphorylation EphA2->Phosphorylation ephrin_A1 ephrin-A1 ephrin_A1->EphA2 Binds & Activates Urolithin_D This compound Urolithin_D->EphA2 Inhibits Binding Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling

Caption: this compound inhibits EphA2 receptor signaling.

Experimental Protocols

Inhibition of EphA2-ephrin-A1 Binding Assay (ELISA-based)

This protocol is a general representation of an ELISA-based binding assay to screen for inhibitors of protein-protein interactions.

  • Plate Coating: Coat a 96-well microplate with recombinant human EphA2-Fc chimera protein overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Incubation: Add various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in assay buffer) to the wells. Include a vehicle control (solvent only).

  • Ligand Addition: Add biotinylated ephrin-A1-Fc to the wells and incubate for 2 hours at room temperature to allow for competitive binding.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The decrease in absorbance in the presence of this compound indicates inhibition of binding.

Inhibition of EphA2 Phosphorylation Assay (Western Blot)

This protocol describes a typical Western blot analysis to assess the phosphorylation status of a receptor.

  • Cell Culture: Culture prostate cancer cells (e.g., PC3) to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 40 minutes).[2]

  • Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc for a short period (e.g., 15-30 minutes) to induce EphA2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EphA2 (p-EphA2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-EphA2 signal to the total EphA2 or a loading control (e.g., β-actin) to determine the extent of phosphorylation inhibition.

Triglyceride Accumulation Assay (Oil Red O Staining)

This protocol outlines the staining of intracellular lipid droplets to quantify triglyceride accumulation.

  • Cell Culture and Differentiation: Culture human adipogenic stem cells and induce differentiation into adipocytes in the presence of various concentrations of this compound (e.g., 30 μM) for a specified period (e.g., 1-10 days).[2][12]

  • Fixation: Wash the differentiated adipocytes with PBS and fix them with 10% formalin for at least 1 hour.

  • Washing: Wash the cells with water.

  • Oil Red O Staining:

    • Prepare a working solution of Oil Red O stain.

    • Incubate the fixed cells with the Oil Red O working solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells with water until the water runs clear.

  • Imaging: Visualize the stained lipid droplets under a microscope and capture images.

  • Quantification:

    • To quantify the accumulated triglycerides, elute the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a spectrophotometer. A decrease in absorbance indicates reduced triglyceride accumulation.

Antioxidant Capacity Assays (DPPH and ABTS)

These are common in vitro assays to evaluate the free radical scavenging activity of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay [14][15]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to the DPPH solution. Include a control (DPPH solution with solvent) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates radical scavenging.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [14][15]

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to the ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at approximately 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity. A decrease in absorbance indicates radical scavenging.

Experimental_Workflow cluster_invitro In Vitro Assays EphA2_Binding EphA2 Binding Assay (ELISA) Biological_Activity Biological Activity Characterization EphA2_Binding->Biological_Activity EphA2_Phos EphA2 Phosphorylation (Western Blot) EphA2_Phos->Biological_Activity TG_Accumulation Triglyceride Accumulation (Oil Red O) TG_Accumulation->Biological_Activity Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Antioxidant_Assays->Biological_Activity Urolithin_D This compound Urolithin_D->EphA2_Binding Urolithin_D->EphA2_Phos Urolithin_D->TG_Accumulation Urolithin_D->Antioxidant_Assays

Caption: General workflow for characterizing this compound's biological activity.

Conclusion

This compound, a gut microbial metabolite of ellagitannins, demonstrates a compelling profile of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action, particularly the inhibition of the EphA2 receptor and activation of the AMPK signaling pathway, position it as a promising candidate for further research and development in the fields of oncology and metabolic diseases. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted therapeutic potential of this compound.

References

Urolithin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin D, a metabolite produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts, has emerged as a molecule of significant interest in biomedical research. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, and delves into its core biological activities. Detailed experimental protocols for assessing its key functions and diagrams of the signaling pathways it modulates are provided to facilitate further investigation into its therapeutic potential.

Physicochemical Properties

This compound is chemically known as 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 131086-98-1[1][2]
Molecular Formula C₁₃H₈O₆[1][3][4]
Molecular Weight 260.20 g/mol [1][2][5]
Appearance Solid[1]
Synonyms 3,4,8,9-Tetrahydroxybenzo[c]chromen-6-one[1][2]

Core Biological Activities and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily acting as an antagonist of the Ephrin type-A receptor 2 (EphA2), an activator of the AMP-activated protein kinase (AMPK) signaling pathway, a potent antioxidant, and an anti-inflammatory agent.

EphA2 Receptor Antagonism

This compound has been identified as a competitive and reversible antagonist of the EphA2 receptor.[5] It selectively inhibits the binding of ephrin-A1 to EphA2, thereby modulating downstream signaling cascades involved in cellular processes such as adhesion, migration, and proliferation.

EphA2_Signaling This compound Inhibition of EphA2 Signaling UrolithinD This compound EphA2 EphA2 Receptor UrolithinD->EphA2 Inhibits Binding Downstream Downstream Signaling (e.g., Cell Adhesion, Migration) EphA2->Downstream Activates ephrinA1 ephrin-A1 ephrinA1->EphA2 Binds and Activates

Caption: this compound competitively inhibits ephrin-A1 binding to the EphA2 receptor.

AMPK Pathway Activation

This compound activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[5] This activation leads to a cascade of events that promote catabolic processes, such as fatty acid oxidation, while inhibiting anabolic processes like lipid synthesis.

AMPK_Signaling This compound Activation of the AMPK Pathway UrolithinD This compound AMPK AMPK UrolithinD->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Promotes LipidSynthesis Lipid Synthesis pAMPK->LipidSynthesis Inhibits

Caption: this compound activates AMPK, leading to increased fatty acid oxidation and reduced lipid synthesis.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals. This activity is crucial in protecting cells from oxidative stress-induced damage.

Antioxidant_Workflow Workflow for Assessing Antioxidant Activity cluster_assays Antioxidant Assays DPPH DPPH Assay FreeRadicals Free Radicals DPPH->FreeRadicals FRAP FRAP Assay FRAP->FreeRadicals ORAC ORAC Assay ORAC->FreeRadicals UrolithinD This compound UrolithinD->FreeRadicals Scavenges NeutralizedRadicals Neutralized Radicals FreeRadicals->NeutralizedRadicals Reduction

Caption: Experimental workflow to evaluate the free radical scavenging activity of this compound.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties through the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway This compound's Anti-inflammatory Mechanism UrolithinD This compound NFkB NF-κB Pathway UrolithinD->NFkB Inhibits MAPK MAPK Pathway UrolithinD->MAPK Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB InflammatoryStimuli->MAPK ProInflammatoryMediators Pro-inflammatory Mediators NFkB->ProInflammatoryMediators MAPK->ProInflammatoryMediators

Caption: this compound inhibits NF-κB and MAPK pathways to reduce inflammation.

Detailed Experimental Protocols

EphA2-ephrin-A1 Binding Inhibition Assay (ELISA-based)

This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of this compound on the interaction between EphA2 and its ligand, ephrin-A1.

Materials:

  • Recombinant human EphA2-Fc chimera

  • Recombinant human ephrin-A1-Fc chimera

  • This compound

  • 96-well high-binding ELISA plates

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Tween-20 (for PBST)

  • HRP-conjugated anti-human IgG (Fc specific) antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 2 µg/mL recombinant human EphA2-Fc in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBST (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 1% BSA in PBS. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Inhibition Reaction:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 1% BSA in PBS).

    • In a separate plate or tubes, pre-incubate 50 µL of 0.5 µg/mL ephrin-A1-Fc with 50 µL of the this compound dilutions for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the EphA2-coated plate. Include controls with ephrin-A1-Fc and assay buffer alone (no inhibitor).

    • Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of HRP-conjugated anti-human IgG antibody diluted in assay buffer (typically 1:1000 to 1:5000). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but perform five washes.

  • Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL/well of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

Western Blot for Phosphorylated AMPK (p-AMPK)

This protocol details the detection of phosphorylated (activated) AMPK in cell lysates treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-AMPK (Thr172) and rabbit anti-total AMPK

  • HRP-conjugated anti-rabbit secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK as a loading control.

  • Data Analysis: Quantify the band intensities and express the level of p-AMPK relative to total AMPK.

DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample and Control Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions. Prepare similar dilutions for ascorbic acid.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of each dilution of this compound or ascorbic acid to respective wells.

    • Add 100 µL of methanol to a well as a blank.

    • Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value for this compound.

Conclusion

This compound is a promising natural metabolite with multifaceted biological activities relevant to drug discovery and development. Its ability to target key signaling pathways such as EphA2 and AMPK, coupled with its antioxidant and anti-inflammatory properties, underscores its potential in various therapeutic areas. The technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action and therapeutic applications of this compound.

References

Urolithin D: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin D, a gut microbial metabolite of ellagitannins found in pomegranates, berries, and nuts, is emerging as a bioactive compound with significant therapeutic potential. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its molecular targets and effects on key signaling pathways. We consolidate available quantitative data, detail relevant experimental methodologies, and present visual representations of its modes of action to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, primarily involving antioxidant activity, selective inhibition of the EphA2 receptor, and modulation of metabolic pathways.

Antioxidant Properties

This compound is a potent antioxidant, directly scavenging free radicals and potentially influencing cellular oxidative stress responses. The antioxidant capacity of urolithins is generally correlated with the number of hydroxyl groups in their structure, with tetrahydroxy urolithins like this compound demonstrating significant activity.[1]

Inhibition of EphA2 Receptor Phosphorylation

A key and highly specific mechanism of action for this compound is its role as a competitive and reversible antagonist of the EphA2 receptor.[2] It selectively inhibits the binding of ephrin-A1 to EphA2, thereby blocking EphA2 phosphorylation.[2][3] This targeted inhibition is noteworthy as it occurs without inducing cytotoxicity or having anti-proliferative effects in certain prostate cancer cells.[2]

Modulation of Metabolic Pathways

This compound has been shown to influence lipid metabolism. It can attenuate the accumulation of triglycerides in both human adipocytes and hepatocytes.[4] This effect is associated with an increase in fatty acid oxidation and the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Activity Assay Cell Line/System IC₅₀ / Effective Concentration Reference(s)
Antioxidant Activity DPPH Radical ScavengingChemical Assay~7.3 µM[1]
EphA2 Inhibition EphA2-ephrin-A1 Binding InhibitionELISA0.9 µM[3]
Ephrin-A1-Fc-induced EphA2 PhosphorylationPC3 cells0.7 µM[3]
Metabolic Regulation Triglyceride Accumulation AttenuationHuman Adipocytes & Hepatoma Huh7 cells30 µM[4][5]
Fatty Acid Oxidation IncreaseHuman Adipocytes & Hepatoma Huh7 cells30 µM[4][5]
AMPK Phosphorylation PromotionPrimary Human Adipocytes30 µM[4]
Antiproliferative Activity Cell Proliferation InhibitionHT-29 cells316–378 µM (as part of a urolithin mix)

Note: Specific IC₅₀ values for the antiproliferative effects, cell cycle arrest, and apoptosis induction solely by this compound are not extensively documented in the reviewed literature. The provided antiproliferative value is for a mixture of urolithins.

Signaling Pathways

This compound's mechanisms of action involve the modulation of several key signaling pathways.

EphA2 Signaling Pathway

This compound directly interferes with the EphA2 signaling pathway by blocking the ligand-receptor interaction, which is crucial for its potential anticancer effects, particularly in prostate cancer.

cluster_membrane Cell Membrane EphA2 EphA2 Receptor Phosphorylation EphA2 Autophosphorylation EphA2->Phosphorylation Induces ephrinA1 ephrin-A1 (ligand) ephrinA1->EphA2 Binds UrolithinD This compound UrolithinD->EphA2 Inhibits Binding Downstream Downstream Signaling (e.g., cell migration, proliferation) Phosphorylation->Downstream Activates

Figure 1: this compound inhibits the EphA2 signaling pathway by preventing ligand binding.

AMPK Signaling Pathway

By promoting the phosphorylation of AMPK, this compound activates a key metabolic checkpoint that enhances catabolic processes like fatty acid oxidation and inhibits anabolic processes like triglyceride synthesis.

UrolithinD This compound AMPK AMPK UrolithinD->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation FA_ox Fatty Acid Oxidation pAMPK->FA_ox Promotes TG_syn Triglyceride Synthesis pAMPK->TG_syn Inhibits

Figure 2: this compound activates the AMPK pathway, leading to metabolic shifts.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the mechanism of action of this compound.

EphA2 Phosphorylation Assay (ELISA-based)

This assay quantifies the level of phosphorylated EphA2 in cell lysates.

  • Cell Culture and Treatment: Plate cells (e.g., PC3) and grow to desired confluency. Treat with various concentrations of this compound for a specified time, alongside a positive control (e.g., ephrin-A1-Fc) and a vehicle control.

  • Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • ELISA Procedure:

    • Coat a microplate with a capture antibody specific for EphA2.

    • Add cell lysates to the wells and incubate to allow EphA2 to bind.

    • Wash the wells to remove unbound material.

    • Add a detection antibody that specifically recognizes the phosphorylated form of EphA2 (e.g., anti-phospho-tyrosine antibody) conjugated to an enzyme (e.g., HRP).

    • Wash the wells again.

    • Add a substrate that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal using a plate reader.

  • Data Analysis: Normalize the phosphorylation signal to the total amount of EphA2 protein or to cell number.[1][2][6]

start Start: Plate Cells treat Treat with this compound and Controls start->treat lyse Lyse Cells treat->lyse add_lysate Add Cell Lysates lyse->add_lysate coat Coat Plate with Capture Antibody coat->add_lysate add_detect Add Phospho-specific Detection Antibody add_lysate->add_detect add_sub Add Substrate add_detect->add_sub read Read Signal add_sub->read end End: Analyze Data read->end

Figure 3: Workflow for an ELISA-based EphA2 phosphorylation assay.

Antioxidant Capacity Assay (DPPH)

This spectrophotometric assay measures the radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Add the this compound solutions to the wells of a microplate.

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at ~517 nm.

  • Calculation: The percentage of DPPH scavenging is calculated relative to a control without the antioxidant. The IC₅₀ value is the concentration of this compound required to scavenge 50% of the DPPH radicals.[1][7]

Cell Viability Assay (MTT)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[8][9][10][11]

Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation in live cells, often using a Seahorse XF Analyzer.

  • Cell Preparation: Seed cells in a Seahorse XF cell culture microplate.

  • Assay Medium: Replace the culture medium with a substrate-limited medium, then switch to an FAO assay medium containing a fatty acid substrate (e.g., palmitate conjugated to BSA) and L-carnitine.

  • Seahorse XF Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. Sequential injections of compounds that modulate FAO are used:

    • Etomoxir (B15894): An inhibitor of carnitine palmitoyltransferase 1 (CPT1), which blocks the import of long-chain fatty acids into the mitochondria. The decrease in OCR after etomoxir injection represents the rate of FAO.

    • FCCP: An uncoupling agent that stimulates maximal respiration.

  • Data Analysis: The rate of FAO is calculated from the change in OCR after the addition of etomoxir.[12][13][14][15][16]

Western Blot Analysis for Phosphorylated Proteins (e.g., p-AMPK)

This technique is used to detect and quantify the level of specific phosphorylated proteins in cell lysates.

  • Protein Extraction: Lyse treated and control cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding (e.g., with BSA or non-fat milk).

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AMPK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total protein) and to the total amount of the protein of interest.[17][18][19]

Conclusion and Future Directions

This compound demonstrates a compelling and diverse mechanism of action, with a particularly strong and specific inhibitory effect on the EphA2 receptor, potent antioxidant properties, and the ability to modulate key metabolic pathways via AMPK activation. While its effects on cell cycle and apoptosis are suggested, further quantitative dose-response studies are needed to fully elucidate its anticancer potential in these areas. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic promise of this compound in oncology, metabolic disorders, and other areas of human health. Future research should focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound.

References

Urolithin D: A Comprehensive Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D, a metabolite of ellagitannins produced by the gut microbiota, is emerging as a significant bioactive compound with a range of pharmacological activities. Derived from dietary sources such as pomegranates, berries, and nuts, this compound is the subject of growing interest for its potential therapeutic applications in cancer, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities and functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Biological Activities

This compound exhibits a spectrum of biological effects, primarily centered around anti-cancer, anti-inflammatory, and metabolic regulatory activities.

Anti-Cancer Activity: Inhibition of EphA2 Phosphorylation

A key anti-cancer mechanism of this compound is its selective inhibition of the EphA2 receptor, a tyrosine kinase implicated in cancer progression and metastasis. This compound acts as a competitive and reversible antagonist of EphA receptors, demonstrating selectivity for the EphA subclass over the EphB subclass.[1] It effectively blocks the ephrin-A1-mediated phosphorylation of EphA2 in prostate cancer cells, a critical step in the activation of this oncogenic signaling pathway.[1]

Metabolic Regulation: Attenuation of Triglyceride Accumulation

This compound plays a role in regulating lipid metabolism. Studies have shown that it can significantly attenuate triglyceride accumulation in both human adipocytes and hepatocytes.[2][3][4][5][6][7][8] This effect is, at least in part, mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3][5]

Antioxidant and Anti-inflammatory Properties

This compound possesses notable antioxidant properties, demonstrating the ability to scavenge free radicals.[7] Its anti-inflammatory effects are linked to the modulation of key inflammatory signaling pathways, a characteristic shared with other urolithins that are known to influence NF-κB and Nrf2 pathways.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Activity Assay Cell Line/System Parameter Value Reference
Antioxidant Activity DCFH-DA AssayHL-60 cellsIC500.33 µM[7]
Antiproliferative Activity Cell Viability AssayHT-29 cellsIC50316–378 µM[6]
Metabolic Regulation Triglyceride AccumulationHuman Adipocytes & HepatocytesConcentration for significant effect30 µM[2][3][4][5][6][7][8]
Enzyme Inhibition CYP1B1 Activity-IC50137 µM

Signaling Pathways and Mechanisms of Action

EphA2 Signaling Pathway Inhibition

This compound directly interferes with the EphA2 signaling cascade. By binding to the EphA2 receptor, it prevents the interaction with its ligand, ephrin-A1, thereby inhibiting receptor autophosphorylation and the subsequent downstream signaling that promotes cancer cell proliferation and migration.

EphA2_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EphA2 EphA2 Receptor Phosphorylation EphA2 Phosphorylation EphA2->Phosphorylation Activates ephrinA1 ephrin-A1 (Ligand) ephrinA1->EphA2 Binds UrolithinD This compound UrolithinD->EphA2 Inhibits Binding OncogenicSignaling Oncogenic Signaling (Proliferation, Migration) Phosphorylation->OncogenicSignaling

Caption: this compound inhibits the EphA2 signaling pathway.

AMPK Pathway Activation in Metabolic Regulation

This compound promotes the phosphorylation and activation of AMPK. Activated AMPK, in turn, phosphorylates downstream targets that lead to a decrease in lipogenesis and an increase in fatty acid oxidation, ultimately reducing triglyceride accumulation.

AMPK_Activation UrolithinD This compound AMPK AMPK UrolithinD->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Lipogenesis Lipogenesis pAMPK->Lipogenesis Inhibits FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Promotes Triglyceride Triglyceride Accumulation Lipogenesis->Triglyceride FattyAcidOxidation->Triglyceride Reduces

Caption: this compound activates the AMPK pathway to regulate lipid metabolism.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the biological activity of this compound.

Inhibition of EphA2-ephrin-A1 Binding (ELISA)

Objective: To quantify the inhibitory effect of this compound on the binding of ephrin-A1 to the EphA2 receptor.

Methodology:

  • Coating: 96-well microtiter plates are coated with recombinant human EphA2/Fc chimera and incubated overnight.

  • Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Incubation with Inhibitor: this compound at various concentrations is pre-incubated with ephrin-A1-Fc.

  • Binding Reaction: The this compound/ephrin-A1-Fc mixture is added to the coated wells and incubated to allow binding.

  • Detection: Plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-Fc antibody is added to detect bound ephrin-A1-Fc.

  • Signal Development: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with an acid solution.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The percentage of inhibition is calculated relative to a control without this compound.

Adipogenic Differentiation and Triglyceride Accumulation Assay (Oil Red O Staining)

Objective: To visually and quantitatively assess the effect of this compound on lipid accumulation in differentiating adipocytes.

Methodology:

  • Cell Culture and Differentiation: Human adipogenic stem cells are cultured in a differentiation-inducing medium in the presence or absence of this compound (e.g., 30 µM).

  • Fixation: After the differentiation period (e.g., 7-14 days), cells are washed with PBS and fixed with 10% formalin.

  • Staining: Cells are washed and stained with a working solution of Oil Red O for a defined period.

  • Washing: Excess stain is removed by washing with water.

  • Quantification (Optional): The stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at approximately 510 nm.

  • Visualization: Stained lipid droplets are visualized and imaged using a microscope.

Adipogenesis_Workflow Start Human Adipogenic Stem Cells Differentiation Induce Differentiation +/- this compound Start->Differentiation Fixation Fix with Formalin Differentiation->Fixation Staining Stain with Oil Red O Fixation->Staining Wash Wash Excess Stain Staining->Wash End Visualize & Quantify Lipid Droplets Wash->End

Caption: Experimental workflow for adipogenesis and Oil Red O staining.

AMPK Activation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of AMPK.

Methodology:

  • Cell Treatment: Adipocytes or hepatocytes are treated with this compound for a specified time.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-AMPK to total AMPK is calculated to determine the level of activation.

Cellular Antioxidant Activity (DCFH-DA Assay)

Objective: To measure the ability of this compound to reduce intracellular reactive oxygen species (ROS).

Methodology:

  • Cell Culture: A suitable cell line (e.g., HL-60) is cultured.

  • Loading with DCFH-DA: Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Treatment: Cells are treated with this compound at various concentrations.

  • Induction of Oxidative Stress: An oxidizing agent (e.g., PMA or H2O2) is added to induce ROS production.

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorometer or fluorescence microscope. The reduction in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity.

Conclusion

This compound demonstrates significant potential as a multi-target therapeutic agent. Its ability to selectively inhibit EphA2 phosphorylation presents a promising avenue for anti-cancer drug development, particularly in prostate cancer. Furthermore, its regulatory effects on lipid metabolism via AMPK activation suggest its utility in addressing metabolic disorders. The antioxidant and anti-inflammatory properties of this compound further broaden its therapeutic potential. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this gut-derived metabolite. Future in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic efficacy and safety of this compound.

References

Urolithin D as an EphA2 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ephrin (Eph) receptors, the largest family of receptor tyrosine kinases (RTKs), and their corresponding ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in a myriad of physiological and pathological processes.[1] Among these, the EphA2 receptor has emerged as a significant target in oncology due to its frequent overexpression in various cancers and its association with tumor progression, metastasis, and angiogenesis. Urolithin D, a gut microbial metabolite of ellagitannins found in pomegranates, berries, and nuts, has been identified as a selective antagonist of the EphA2 receptor. This technical guide provides an in-depth overview of this compound's interaction with EphA2, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols for its study, and a visualization of the relevant signaling pathways.

This compound: A Competitive and Reversible Antagonist of EphA2

This compound has been characterized as a competitive and reversible antagonist of EphA receptors, demonstrating a notable selectivity for the EphA subclass over the EphB subclass.[2] Its antagonistic activity stems from its ability to inhibit the binding of ephrin-A1 ligand to the EphA2 receptor, thereby blocking the subsequent receptor phosphorylation and downstream signaling cascades.[2] This inhibition of the EphA2-ephrin-A1 protein-protein interaction is a key mechanism behind the potential anti-cancer properties of this compound.[2]

Quantitative Data on this compound and Related Compounds

The inhibitory potency of this compound and its precursor, ellagic acid, as well as the related metabolite Urolithin C, has been quantified in various assays. The following table summarizes the key quantitative data for their interaction with the EphA2 receptor.

CompoundAssay TypeTarget InteractionIC50KiCell LineReference
This compound ELISA-binding assayEphA2-ephrin-A1 binding0.9 µM312 nM-[2]
This compound Cellular Phosphorylation Assayephrin-A1-induced EphA2 phosphorylation0.7 µM-PC3[2]
Urolithin C ELISA-binding assayEphA2-ephrin-A1 binding>10 µM--[2]
Ellagic Acid ELISA-binding assayEphA2-ephrin-A1 binding4.4 µM--[2]

Experimental Protocols

To facilitate further research into this compound and its effects on EphA2 signaling, this section provides detailed methodologies for key experiments.

Competitive ELISA for EphA2-ephrin-A1 Binding Inhibition

This protocol is designed to quantify the ability of a compound, such as this compound, to inhibit the binding of ephrin-A1 to the EphA2 receptor.

Materials:

  • High-binding 96-well microplate

  • Recombinant human EphA2 protein

  • Recombinant human ephrin-A1-Fc chimera

  • Biotinylated anti-Fc antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • This compound and other test compounds

Procedure:

  • Coating: Coat the wells of the microplate with 100 µL of recombinant human EphA2 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C or overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Binding: Prepare a mixture of a fixed concentration of ephrin-A1-Fc and varying concentrations of this compound (or other test compounds) in blocking buffer. Add 100 µL of this mixture to each well. Incubate for 90 minutes at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody: Add 100 µL of biotinylated anti-Fc antibody, diluted in blocking buffer, to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP, diluted in blocking buffer, to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 20-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells (ephrin-A1-Fc without any inhibitor).

Western Blot for EphA2 Phosphorylation in PC3 Cells

This protocol details the procedure for assessing the inhibitory effect of this compound on ephrin-A1-induced EphA2 phosphorylation in prostate cancer cells (PC3).

Materials:

  • PC3 cells

  • Cell culture medium and supplements

  • Recombinant human ephrin-A1-Fc chimera

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, aprotinin, leupeptin)

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EphA2 (Tyr588 or Tyr772), anti-total EphA2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture PC3 cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat the cells with varying concentrations of this compound for a specified time (e.g., 40 minutes).

  • Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for a short period (e.g., 20 minutes).

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells with ice-cold PBS.

    • Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 0.5 mL for a 60 mm dish).

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with an equal volume of 2x Laemmli sample buffer. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EphA2, diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EphA2.

Signaling Pathways and Visualization

The EphA2 receptor can signal through two distinct pathways: a ligand-dependent (canonical) pathway and a ligand-independent (non-canonical) pathway. This compound, by blocking the ligand-receptor interaction, primarily inhibits the canonical signaling pathway.

Canonical EphA2 Signaling Pathway (Ligand-Dependent)

Upon binding of its ligand, ephrin-A1, EphA2 undergoes dimerization and autophosphorylation on key tyrosine residues. This activation initiates a signaling cascade that typically leads to the inhibition of cell proliferation, migration, and invasion. Key downstream effectors include the regulation of Rho family GTPases, leading to cytoskeletal changes, and the inhibition of the Ras-ERK and PI3K-Akt pro-survival pathways.

EphA2_Canonical_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Ephrin-A1 Ephrin-A1 EphA2 EphA2 Ephrin-A1->EphA2 Binds p-EphA2 Phosphorylated EphA2 EphA2->p-EphA2 Phosphorylation This compound This compound This compound->EphA2 Inhibits Ras-ERK Pathway Ras-ERK Pathway p-EphA2->Ras-ERK Pathway Inhibits PI3K-Akt Pathway PI3K-Akt Pathway p-EphA2->PI3K-Akt Pathway Inhibits Rho GTPases Rho GTPases p-EphA2->Rho GTPases Regulates Inhibition of Proliferation Inhibition of Proliferation Ras-ERK Pathway->Inhibition of Proliferation PI3K-Akt Pathway->Inhibition of Proliferation Inhibition of Migration Inhibition of Migration Rho GTPases->Inhibition of Migration Inhibition of Invasion Inhibition of Invasion Rho GTPases->Inhibition of Invasion

Caption: Canonical EphA2 signaling pathway and the inhibitory action of this compound.

Non-Canonical EphA2 Signaling Pathway (Ligand-Independent)

In the absence of its ligand, particularly in cancer cells where EphA2 is often overexpressed, the receptor can signal in a ligand-independent manner. This non-canonical signaling is often pro-tumorigenic, promoting cell migration, invasion, and survival. This pathway is typically driven by phosphorylation on serine/threonine residues by other kinases, such as Akt.

EphA2_NonCanonical_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response EphA2 EphA2 p-EphA2 (Ser/Thr) Phosphorylated EphA2 (Ser/Thr) EphA2->p-EphA2 (Ser/Thr) Akt Akt Akt->EphA2 Phosphorylates Downstream Effectors Downstream Effectors p-EphA2 (Ser/Thr)->Downstream Effectors Promotion of Migration Promotion of Migration Downstream Effectors->Promotion of Migration Promotion of Invasion Promotion of Invasion Downstream Effectors->Promotion of Invasion Promotion of Survival Promotion of Survival Downstream Effectors->Promotion of Survival

Caption: Ligand-independent non-canonical EphA2 signaling pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates the logical flow of experiments to characterize the antagonistic properties of this compound on the EphA2 receptor.

Experimental_Workflow Start Start ELISA Binding Assay Competitive ELISA: EphA2-ephrin-A1 Binding Start->ELISA Binding Assay Determine IC50 and Ki Determine IC50 and Ki ELISA Binding Assay->Determine IC50 and Ki Cell-Based Assay PC3 Cell Culture and Treatment Determine IC50 and Ki->Cell-Based Assay Western Blot Western Blot for p-EphA2 and Total EphA2 Cell-Based Assay->Western Blot Quantify Phosphorylation Inhibition Quantify Phosphorylation Inhibition Western Blot->Quantify Phosphorylation Inhibition Functional Assays Cell Migration/Invasion Assays Quantify Phosphorylation Inhibition->Functional Assays Assess Phenotypic Effects Assess Phenotypic Effects Functional Assays->Assess Phenotypic Effects Conclusion Conclusion Assess Phenotypic Effects->Conclusion

Caption: Experimental workflow for characterizing this compound as an EphA2 antagonist.

Conclusion

This compound stands out as a promising natural compound for the targeted inhibition of the EphA2 receptor. Its competitive and reversible antagonistic mechanism, coupled with its demonstrated efficacy in inhibiting ligand-induced receptor phosphorylation at physiologically relevant concentrations, underscores its potential as a lead compound in the development of novel cancer therapeutics. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound and other modulators of the EphA2 signaling pathway. Further investigation into the structure-activity relationship of urolithins and their in vivo efficacy is warranted to advance these findings towards clinical applications.

References

Urolithin D and its Role in the Activation of the AMPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin D, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, is emerging as a molecule of interest for its potential health benefits. One of its key mechanisms of action appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the AMPK pathway, synthesizing available data, outlining experimental methodologies, and visualizing the core signaling cascade. While research on this compound is less extensive than on its counterpart, Urolithin A, this guide consolidates the existing knowledge to support further investigation and drug development efforts.

Introduction to this compound and the AMPK Signaling Pathway

Urolithins are a class of microflora metabolites produced in the human gut from the hydrolysis of ellagitannins and ellagic acid. Among these, this compound has demonstrated various biological activities, including antioxidant and anti-inflammatory effects.[1] The AMPK signaling pathway is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. AMPK activation has therapeutic implications for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer.

Recent studies have indicated that, similar to other urolithins like Urolithin A and C, this compound can modulate lipid metabolism and reduce triglyceride accumulation in human adipocytes and hepatocytes, with evidence pointing towards the activation of AMPK as a key mechanism.[2][3]

Quantitative Data on this compound-Mediated AMPK Activation

The available quantitative data on the direct effects of this compound on AMPK activation is still emerging. However, initial studies have demonstrated its capacity to induce AMPK phosphorylation. The following table summarizes key findings from a comparative study involving various urolithins.

Cell Line This compound Concentration Key Finding Reference
Primary Human Adipocytes30 μMPromoted the phosphorylation of AMP-activated protein kinase.[2]
Human Hepatoma Huh7 cellsNot specifiedReduced triglyceride accumulation and increased fatty acid oxidation, effects associated with AMPK activation.[2]

Note: The current body of literature lacks detailed dose-response studies and kinetic analyses for this compound's effect on AMPK phosphorylation. Further research is required to establish a more comprehensive quantitative profile.

The AMPK Signaling Pathway Activated by this compound

This compound is thought to activate AMPK, initiating a cascade of downstream events that regulate cellular metabolism. The precise upstream mechanisms of how this compound leads to AMPK activation are not yet fully elucidated but may involve interactions with upstream kinases such as Liver Kinase B1 (LKB1) or Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), or by indirectly affecting the cellular AMP:ATP ratio.

Upon activation, AMPK phosphorylates a multitude of downstream targets to exert its metabolic effects. Key downstream effectors include:

  • Acetyl-CoA Carboxylase (ACC): Phosphorylation of ACC by AMPK inhibits its activity, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.

  • Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): AMPK can activate PGC-1α, a master regulator of mitochondrial biogenesis and function.[4]

  • ULK1: AMPK can phosphorylate and activate ULK1, a key initiator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.

Below is a diagram illustrating the proposed signaling pathway.

UrolithinD_AMPK_Pathway UrolithinD This compound Upstream Upstream Kinases (e.g., LKB1, CaMKKβ) UrolithinD->Upstream AMPK AMPK Upstream->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates PGC1a PGC-1α pAMPK->PGC1a Phosphorylates ULK1 ULK1 pAMPK->ULK1 Phosphorylates pACC p-ACC (Inactive) ACC->pACC FattyAcidSynthesis Fatty Acid Synthesis pACC->FattyAcidSynthesis Inhibits FattyAcidOxidation Fatty Acid Oxidation pACC->FattyAcidOxidation Promotes pPGC1a p-PGC-1α (Active) PGC1a->pPGC1a MitoBiogenesis Mitochondrial Biogenesis pPGC1a->MitoBiogenesis Promotes pULK1 p-ULK1 (Active) ULK1->pULK1 Autophagy Autophagy pULK1->Autophagy Initiates

This compound activation of the AMPK signaling pathway.

Experimental Protocols for Assessing this compound-Mediated AMPK Activation

The following protocols provide a general framework for investigating the effects of this compound on AMPK activation in a cell-based model. These are standard methodologies and may require optimization for specific cell types and experimental conditions.

Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol details the detection of phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC) as markers of AMPK activation.

Materials:

  • Cell culture reagents

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. β-actin can be used as a loading control.

WesternBlot_Workflow start Start cell_culture Cell Culture & this compound Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

A typical workflow for Western blot analysis.
In Vitro AMPK Kinase Assay

This assay directly measures the kinase activity of AMPK immunoprecipitated from this compound-treated cells.

Materials:

  • Cell culture reagents and this compound

  • Lysis buffer

  • Anti-AMPK antibody and Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • AMPK substrate (e.g., SAMS peptide)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and lyse as described for Western blotting.

  • Immunoprecipitation: Incubate cell lysates with an anti-AMPK antibody, followed by precipitation with Protein A/G agarose beads.

  • Kinase Reaction:

    • Wash the immunoprecipitates with kinase assay buffer.

    • Resuspend the beads in kinase assay buffer containing the SAMS peptide and [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes.

  • Measurement of Radioactivity:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the kinase activity in samples from this compound-treated cells to that of control cells.

Conclusion and Future Directions

The current evidence, though limited, suggests that this compound is a potential activator of the AMPK signaling pathway. This activity likely contributes to its observed beneficial effects on lipid metabolism. However, to fully understand the therapeutic potential of this compound, further in-depth research is imperative.

Key areas for future investigation include:

  • Dose-response and time-course studies: To characterize the kinetics of this compound-mediated AMPK activation.

  • Mechanism of action: To elucidate the direct molecular targets of this compound and the upstream events leading to AMPK activation.

  • In vivo studies: To validate the in vitro findings in relevant animal models of metabolic diseases.

  • Comparative studies: To directly compare the potency and efficacy of this compound with other urolithins, particularly Urolithin A, in activating the AMPK pathway.

A deeper understanding of this compound's role in AMPK signaling will be crucial for its development as a potential therapeutic agent for metabolic and age-related diseases.

References

An In-depth Technical Guide on the Antioxidant Properties and Free Radical Scavenging of Urolithin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolithin D, a key metabolite derived from the gut microbial transformation of ellagitannins found in pomegranates, berries, and nuts, has emerged as a compound of significant interest due to its potent antioxidant and free radical scavenging activities. This document provides a comprehensive technical overview of the antioxidant properties of this compound, presenting quantitative data from various in vitro and in silico studies, detailed experimental protocols for key antioxidant assays, and a visualization of the signaling pathways involved in its mode of action. The evidence strongly suggests that this compound's antioxidant capacity, which is correlated with its molecular structure, particularly the number of hydroxyl groups, surpasses that of other urolithins and even some well-known antioxidants.[1][2][3] This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound in combating oxidative stress-related pathologies.

Introduction to this compound and Oxidative Stress

Urolithins are a class of dibenzopyran-6-one derivatives produced by the human gut microbiota from ellagic acid and ellagitannins.[1][4] The metabolic pathway involves several steps, including lactone-ring cleavage, decarboxylation, and dehydroxylation, leading to the formation of various urolithin intermediates such as this compound (URO-D), urolithin C (URO-C), urolithin A (URO-A), and urolithin B (URO-B).[1] Among these, this compound, characterized by four hydroxyl groups (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one), has demonstrated superior antioxidant potential.[1][2][5]

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2] Antioxidants can mitigate oxidative damage by scavenging free radicals, chelating metal ions, and modulating antioxidant enzyme expression. This compound's ability to counteract oxidative stress is a key area of research for its potential health benefits.[5]

Quantitative Analysis of this compound's Antioxidant Capacity

The antioxidant activity of this compound has been quantified using various assays. The data consistently indicates its high potency, often superior to other urolithins. The antioxidant potential of urolithins is strongly correlated with the number of hydroxyl groups in their structure.[6]

Table 1: In Vitro Antioxidant Activity of Urolithins

Urolithin/CompoundAssay TypeIC50 Value (µM)Ferrous Equivalents (mM)ORAC Value (Trolox Equivalents)Reference(s)
This compound Cell-based ROS Assay0.33--[2][6]
DPPH Assay~7.3--[6]
FRAP Assay-Highest among Uro-A, C, D-[1][6]
Urolithin C Cell-based ROS Assay0.16--[2][6]
DPPH Assay~11.5--[6]
FRAP Assay-Higher than Uro-A-[1][6]
Urolithin A Cell-based ROS Assay13.6--[2][6]
DPPH Assay35.5 µg/mL (~155.6 µM)-13.1 µmol TE/mg[1][2][6][7]
Superoxide (B77818) Scavenging5.01--[7]
Urolithin B Cell-based ROS AssayNo antioxidant activity--[2]
DPPH AssayNo antioxidant activity--[1][2]

Note: IC50 (Inhibitory Concentration 50) represents the concentration of the compound required to inhibit 50% of the specified activity. A lower IC50 value indicates higher potency. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox equivalents.[6]

Mechanisms of Free Radical Scavenging

This compound exerts its antioxidant effects through various mechanisms, including:

  • Direct Radical Scavenging: this compound can directly donate a hydrogen atom or an electron to neutralize free radicals.[8] Computational studies using density functional theory (DFT) have shown that this compound can effectively scavenge hydroperoxyl (•OOH), methylperoxyl (CH3OO•), and trichloromethylperoxyl (CCl3OO•) radicals.[5] The primary mechanisms involved are formal Hydrogen Atom Transfer (f-HAT), Radical Adduct Formation (RAF), and Single Electron Transfer followed by Proton Transfer (SET-PT).[5]

  • Modulation of Antioxidant Enzyme Activity: Urolithins, including urolithin A, have been shown to enhance the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][7][9] This indirect antioxidant activity contributes to the overall cellular defense against oxidative stress.

  • Activation of the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Urolithin A has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[10][11][12][13][14] This suggests a potential mechanism by which urolithins, likely including this compound, can bolster the endogenous antioxidant defense system.

Experimental Protocols for Key Antioxidant Assays

Standardized assays are essential for the evaluation and comparison of the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is monitored spectrophotometrically.[8][15]

  • Protocol:

    • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared and kept in the dark.[8][16]

    • Sample Preparation: Stock solutions of this compound and a reference standard (e.g., Trolox or Ascorbic Acid) are prepared in methanol, followed by serial dilutions.[8]

    • Reaction Mixture: In a 96-well microplate, 100 µL of the DPPH solution is added to 100 µL of each sample dilution.[8] A blank containing methanol and DPPH solution is also prepared.[8]

    • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[8][17]

    • Measurement: The absorbance is measured at 517 nm using a microplate reader.[8][17]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100.[8] The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[8]

  • Protocol:

    • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[8][18]

    • Working Solution: The ABTS•+ solution is diluted with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Sample Preparation: A stock solution of this compound and a reference standard are prepared and serially diluted.[8]

    • Reaction Mixture: In a 96-well microplate, 20 µL of each sample dilution is added to 180 µL of the ABTS•+ working solution.[8]

    • Incubation: The plate is incubated in the dark at room temperature for 6 minutes.[8]

    • Measurement: The absorbance is measured at 734 nm.[8]

    • Calculation: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).[1]

  • Protocol:

    • Reagent Preparation: A FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

    • Sample Preparation: this compound solutions of different concentrations are prepared. A standard curve is prepared using ferrous sulfate (B86663) (FeSO₄·7H₂O).

    • Reaction Mixture: 30 µL of the sample or standard is mixed with 90 µL of water and 900 µL of the FRAP reagent.

    • Incubation: The mixture is incubated at 37°C for 30 minutes.[18]

    • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[18]

    • Calculation: The antioxidant capacity is determined from the standard curve and expressed as ferrous equivalents (mM).[1]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the intracellular generation of ROS in a cell-based model, providing a more biologically relevant assessment of antioxidant activity.[19]

  • Protocol:

    • Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in a suitable medium and seeded in a 96-well plate.[19]

    • Treatment: The cells are treated with various concentrations of this compound and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[6]

    • Induction of Oxidative Stress: Peroxyl radicals are generated by adding 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[8]

    • Measurement: The fluorescence is measured over time using a fluorescence plate reader. DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.

    • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.[19]

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Urolithin-Mediated Antioxidant Response

Urolithins have been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses.

Nrf2_Pathway UrolithinD This compound Keap1 Keap1 UrolithinD->Keap1 Inhibits Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Keap1 Cellular_Protection Cellular Protection & Reduced Oxidative Stress ROS->Cellular_Protection Induces damage Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocation Nrf2_Keap1->Nrf2 Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ubiquitination Targets Nrf2 for degradation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for assessing the antioxidant capacity of this compound using common in vitro assays.

Experimental_Workflow Start Start: this compound Sample Preparation Sample & Reagent Preparation Start->Preparation Assay_Selection Select Assay Preparation->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH Colorimetric ABTS ABTS Assay Assay_Selection->ABTS Colorimetric FRAP FRAP Assay Assay_Selection->FRAP Colorimetric CAA Cellular Antioxidant Activity (CAA) Assay Assay_Selection->CAA Fluorometric Incubation Incubation DPPH->Incubation ABTS->Incubation FRAP->Incubation CAA->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, Equivalents) Measurement->Data_Analysis Conclusion Conclusion on Antioxidant Capacity Data_Analysis->Conclusion

Caption: General workflow for in vitro antioxidant assays.

Conclusion and Future Directions

This compound stands out as a highly potent antioxidant among the urolithin metabolites. Its strong free radical scavenging activity, demonstrated through various in vitro assays, is attributed to its unique chemical structure. The ability of urolithins to modulate endogenous antioxidant defense mechanisms, such as the Nrf2 signaling pathway, further highlights their therapeutic potential.

For researchers and drug development professionals, this compound represents a promising lead compound for the development of novel therapies targeting oxidative stress-related diseases. Future research should focus on:

  • In vivo studies: To confirm the antioxidant effects of this compound in animal models and eventually in human clinical trials.

  • Bioavailability and Metabolism: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship: Further elucidation of the structure-activity relationship of urolithins will aid in the design of more potent and specific antioxidant compounds.

  • Synergistic Effects: Investigating the potential synergistic antioxidant effects of this compound with other dietary polyphenols or therapeutic agents.

This technical guide provides a solid foundation for the continued exploration of this compound's antioxidant properties and its potential applications in human health. The comprehensive data, detailed protocols, and pathway visualizations presented herein are intended to facilitate further research and development in this exciting field.

References

Urolithin D: A Potential Regulator of Triglyceride Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Urolithin D, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, is emerging as a significant regulator of lipid metabolism. This document provides a comprehensive technical overview of the current scientific understanding of this compound's role in triglyceride accumulation. In vitro studies have demonstrated that this compound effectively attenuates triglyceride storage in both human adipocytes and hepatocytes. The primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation initiates a signaling cascade that suppresses adipogenesis and lipogenesis while promoting fatty acid oxidation. This guide consolidates the available quantitative data, details the experimental protocols used in key studies, and provides visual diagrams of the signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action

This compound reduces triglyceride accumulation primarily through the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a critical energy sensor that, when activated, shifts cellular metabolism from anabolic processes that consume ATP, such as lipogenesis, to catabolic processes that generate ATP, like fatty acid oxidation.[1]

This compound, along with Urolithins A and C, has been shown to increase the phosphorylation of AMPK in primary human adipocytes.[1][2] This activation of AMPK leads to the downregulation of key adipogenic and lipogenic transcription factors and enzymes, resulting in a decreased capacity for triglyceride synthesis and storage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on triglyceride accumulation and the expression of related genes and proteins.

Table 1: Effect of this compound on Triglyceride (TG) Accumulation

Cell TypeTreatmentConcentrationDurationEffect on TG AccumulationAssayReference
Human Adipogenic Stem Cells (hASCs)This compound30 µMDuring differentiationSignificant reductionOil Red O Staining[1][2]
Fully Differentiated Human AdipocytesThis compound30 µM7 daysSignificant reductionOil Red O Staining[1]

Table 2: Effect of this compound on Adipogenic and Lipogenic Gene Expression in Human Adipocytes

GeneTreatmentConcentrationFold Change vs. ControlMethodReference
PPARγThis compound30 µMDecreasedqPCR[1]
Fas (Fatty Acid Synthase)This compound30 µMDecreasedqPCR[1]
ATGL (Adipose Triglyceride Lipase)This compound30 µMDecreasedqPCR[1]
SCD-1 (Stearoyl-CoA Desaturase-1)This compound30 µMDecreasedqPCR[1]

Table 3: Effect of this compound on Adipogenic Protein Expression in Human Adipocytes

ProteinTreatmentConcentrationFold Change vs. ControlMethodReference
aP2This compound30 µMDramatically reducedWestern Blot[1]
Fas (Fatty Acid Synthase)This compound30 µMDramatically reducedWestern Blot[1]
PPARγThis compound30 µMDramatically reducedWestern Blot[1]
C/EBPαThis compound30 µMDramatically reducedWestern Blot[1]
p-AMPKThis compound30 µMIncreasedWestern Blot[1][2]

Signaling Pathway

This compound's effect on triglyceride accumulation is mediated by the AMPK signaling pathway. Upon entering the cell, this compound leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, is known to phosphorylate and inhibit key lipogenic transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which controls the expression of genes involved in fatty acid and triglyceride synthesis. Furthermore, AMPK activation suppresses the expression of critical adipogenic transcription factors like PPARγ and C/EBPα, which are master regulators of adipocyte differentiation and lipid storage.

UrolithinD_AMPK_Pathway UrolithinD This compound AMPK AMPK UrolithinD->AMPK Activates pAMPK p-AMPK (Active) UrolithinD->pAMPK Promotes Phosphorylation SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits PPARg PPARγ / C/EBPα pAMPK->PPARg Inhibits LipogenicGenes Lipogenic Gene Expression (Fas, SCD-1) SREBP1c->LipogenicGenes Induces PPARg->LipogenicGenes Induces TG_Accumulation Triglyceride Accumulation LipogenicGenes->TG_Accumulation Leads to

Caption: this compound-mediated activation of AMPK and subsequent inhibition of triglyceride accumulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound and triglyceride accumulation.

Cell Culture and Differentiation
  • Cell Lines:

    • Primary human adipose-derived stem cells (hASCs) were used for adipogenesis experiments.

    • Fully differentiated primary human adipocytes were used to study effects on mature fat cells.

    • Human hepatoma Huh7 cells were used for hepatocyte-based lipid metabolism studies.[1][2]

  • Adipogenic Differentiation of hASCs:

    • hASCs were cultured to confluence in a growth medium.

    • Differentiation was induced using a standard adipogenic cocktail (containing insulin, dexamethasone, and isobutylmethylxanthine).

    • This compound (30 µM) or vehicle control (DMSO) was added to the differentiation medium.[1]

    • The medium was changed every 2-3 days for the duration of the differentiation period (typically 10-14 days).

Quantification of Triglyceride Accumulation (Oil Red O Staining)
  • Fixation: Differentiated adipocytes were washed with Phosphate-Buffered Saline (PBS) and fixed with 10% formalin for 1 hour.

  • Staining:

    • A stock solution of Oil Red O (0.5 g in 100 ml of isopropanol) was prepared.

    • A working solution was made by diluting the stock solution with water (e.g., 6:4 ratio of stock to water), allowed to sit for 10 minutes, and filtered.

    • The fixed cells were washed with water and then with 60% isopropanol.

    • The Oil Red O working solution was added to the cells and incubated for 10-20 minutes at room temperature.[1]

  • Washing: The staining solution was removed, and the cells were washed repeatedly with water to remove excess stain.

  • Quantification:

    • The stained lipid droplets were visualized by microscopy.

    • For quantitative analysis, the Oil Red O stain was eluted from the cells using 100% isopropanol.

    • The absorbance of the eluate was measured spectrophotometrically at a wavelength of approximately 490-520 nm.

Gene Expression Analysis (qPCR)
  • RNA Extraction: Total RNA was isolated from this compound-treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • qPCR was performed using a real-time PCR system with SYBR Green chemistry.

    • Gene-specific primers for PPARγ, Fas, ATGL, and SCD-1 were used.

    • The relative expression of each gene was normalized to a housekeeping gene (e.g., GAPDH or β-actin).

    • The fold change in gene expression was calculated using the ΔΔCt method.[1]

Protein Expression Analysis (Western Blot)
  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane was incubated overnight at 4°C with primary antibodies against aP2, Fas, PPARγ, C/EBPα, phosphorylated-AMPK (p-AMPK), and total AMPK.[1]

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on adipogenesis and triglyceride accumulation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation hASCs Culture hASCs to confluence Induction Induce Adipogenesis hASCs->Induction Treatment Treat with this compound (30 µM) or Vehicle Control Induction->Treatment ORO Oil Red O Staining (Triglyceride Quantification) Treatment->ORO qPCR RNA Extraction & qPCR (Gene Expression) Treatment->qPCR WB Protein Extraction & Western Blot (Protein Expression) Treatment->WB Microscopy Microscopy & Absorbance Reading ORO->Microscopy GeneFoldChange Calculate Fold Change (ΔΔCt Method) qPCR->GeneFoldChange ProteinQuant Densitometry Analysis WB->ProteinQuant

Caption: A generalized workflow for studying the impact of this compound on adipocyte differentiation and lipid accumulation.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of lipid metabolism, specifically in the context of reducing triglyceride accumulation. Its mechanism of action through AMPK activation provides a solid foundation for its potential therapeutic application in metabolic disorders characterized by excess lipid storage.

Future research should focus on:

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Elucidating the direct upstream regulators of AMPK that are targeted by this compound.

  • Investigating the potential synergistic effects of this compound with other bioactive compounds or existing therapies for metabolic diseases.

  • Exploring the long-term safety and efficacy of this compound supplementation.

This technical guide provides a robust summary of the current knowledge and a framework for researchers and drug development professionals to advance the study of this compound as a promising agent in the management of triglyceride accumulation and associated metabolic conditions.

References

Urolithin D: A Deep Dive into its Effects on Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Urolithin D, a metabolite produced by the gut microbiota from ellagic acid found in foods like pomegranates, berries, and walnuts, is emerging as a molecule of interest in metabolic research. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on fatty acid oxidation (FAO), with a focus on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols for researchers. The primary focus of this guide is the seminal work by Kang et al. (2016), which first elucidated the role of this compound in promoting FAO in human cells.[1][2][3][4]

Core Findings: this compound Enhances Fatty Acid Oxidation

The foundational research in this area demonstrates that this compound, among other urolithins, plays a significant role in enhancing the catabolism of fatty acids. A key study revealed that this compound treatment increases fatty acid oxidation in both human adipocytes and hepatoma Huh7 cells.[1][2][3][4] This effect is particularly noteworthy as it points to a potential therapeutic application for this compound in metabolic disorders characterized by impaired fat metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Kang et al. (2016), which investigated the effects of this compound at a concentration of 30 μM.

Table 1: Effect of this compound on Fatty Acid Oxidation

Cell TypeTreatmentFold Increase in Fatty Acid Oxidation (vs. Control)Reference
Human Adipocytes30 μM this compoundData not explicitly quantified in abstract; described as "increasing"[1][2][3]
Hepatoma Huh7 Cells30 μM this compoundData not explicitly quantified in abstract; described as "increasing"[1][3]

Note: The precise fold-increase was not available in the abstract and would require access to the full-text article for detailed reporting.

Table 2: Effect of this compound on AMPK Activation

Cell TypeTreatmentObservationReference
Primary Human Adipocytes30 μM this compoundPromoted the phosphorylation of AMP-activated protein kinase (AMPK)[1][2][3]

Signaling Pathways

The pro-catabolic effects of this compound on fatty acid metabolism appear to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. Its activation typically occurs in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP, such as fatty acid oxidation, while switching off anabolic pathways that consume ATP.

The finding that this compound promotes the phosphorylation of AMPK suggests a mechanism by which it stimulates fatty acid oxidation.[1][2][3]

UrolithinD_FAO_Pathway This compound This compound AMPK AMPK This compound->AMPK promotes phosphorylation p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Fatty Acid Oxidation Fatty Acid Oxidation p-AMPK (Active)->Fatty Acid Oxidation stimulates FAO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Fatty Acid Oxidation Assay Plate Cells Plate Cells Treat with this compound Treat with this compound Plate Cells->Treat with this compound Add [3H]-Oleic Acid Add [3H]-Oleic Acid Treat with this compound->Add [3H]-Oleic Acid Incubate Incubate Add [3H]-Oleic Acid->Incubate Separate Phases Separate Phases Incubate->Separate Phases Quantify 3H2O Quantify 3H2O Separate Phases->Quantify 3H2O Normalize to Protein Normalize to Protein Quantify 3H2O->Normalize to Protein Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody (p-AMPK) Primary Antibody (p-AMPK) Blocking->Primary Antibody (p-AMPK) Secondary Antibody Secondary Antibody Primary Antibody (p-AMPK)->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

References

Urolithin D: A Comprehensive Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D, a metabolite of ellagic acid produced by the gut microbiota, is an emerging compound of interest in oncology. As a member of the urolithin family, which are dibenzopyran-6-one derivatives, this compound is formed through a series of metabolic transformations of ellagitannins found in various fruits and nuts. This technical guide provides a detailed overview of the current state of research on this compound's role in cancer, focusing on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols. While much of the research on urolithins has centered on Urolithin A, this document specifically consolidates the available technical information on this compound to support further investigation and drug development efforts.

Quantitative Data on Anti-Cancer Activity

The anti-cancer effects of this compound have been quantified in several studies, with its efficacy varying depending on the cancer cell type and the specific biological process being investigated. The following tables summarize the key quantitative data available to date.

Cell LineCancer TypeAssayIC50 Value (µM)Citation
HT-29Colon CancerAnti-proliferative316–378[1]
PC-3Prostate CancerEphA2-ephrin-A1 Binding Inhibition0.9[2]
PC-3Prostate Cancerephrin-A1-Fc-induced EphA2 Phosphorylation Inhibition0.7[2]

Table 1: IC50 Values of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines and assays.

Cell LineCancer TypeConcentration (µM)EffectCitation
HCT116, SW480, RKOColon Cancer40Inhibition of mucin-type O-glycosylation, leading to decreased podoplanin (PDPN) expression and reduced cell migration and invasion.[1]

Table 2: Other Quantitative Biological Activities of this compound. This table details other significant, quantified biological effects of this compound at specified concentrations.

Mechanisms of Action and Signaling Pathways

This compound exerts its anti-cancer effects through distinct molecular mechanisms, primarily identified in prostate and colon cancer models.

Inhibition of EphA2 Phosphorylation in Prostate Cancer

One of the most significant findings in this compound research is its ability to selectively inhibit the phosphorylation of the EphA2 receptor in prostate cancer cells.[2] This inhibition occurs at sub-micromolar concentrations and is noteworthy because it was observed without concurrent cytotoxicity or anti-proliferative effects in the studied context.[2] The EphA2 receptor is a tyrosine kinase that, when overexpressed and activated, can contribute to tumor progression and metastasis.[3][4] By blocking the interaction between EphA2 and its ligand, ephrin-A1, this compound can disrupt downstream signaling pathways that promote cancer cell migration and invasion.[3][4]

EphA2_Signaling_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EphA2 EphA2 Receptor PI3K_AKT PI3K/AKT Pathway EphA2->PI3K_AKT Activates ERK_MAPK ERK/MAPK Pathway EphA2->ERK_MAPK Activates ephrinA1 ephrin-A1 (Ligand) ephrinA1->EphA2 UrolithinD This compound UrolithinD->EphA2 Inhibits Binding Cell_Junction Cell Junction Proteins (e.g., afadin) PI3K_AKT->Cell_Junction Cytoskeleton Cytoskeletal Organization ERK_MAPK->Cytoskeleton Migration_Invasion Cell Migration & Invasion Cell_Junction->Migration_Invasion Cytoskeleton->Migration_Invasion O_Glycosylation_Inhibition cluster_downstream Downstream Effects UrolithinD This compound (40 µM) O_Glycosylation Mucin-type O-Glycosylation UrolithinD->O_Glycosylation Inhibits PDPN Podoplanin (PDPN) Expression O_Glycosylation->PDPN Required for expression TGF_beta TGF-β Release (from platelets) PDPN->TGF_beta Induces TGF_beta_Smad TGF-β/Smad Signaling TGF_beta->TGF_beta_Smad Activates EMT Epithelial-Mesenchymal Transition (EMT) TGF_beta_Smad->EMT Promotes Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare this compound serial dilutions B->C D Incubate for 24, 48, 72 hours C->D E Add MTT reagent D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 value G->H

References

Urolithin D in Metabolic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolithin D, a gut microbiota-derived metabolite of ellagic acid found in pomegranates, berries, and nuts, is emerging as a significant modulator of metabolic health. This technical guide provides an in-depth overview of the current research on this compound's role in metabolic diseases, with a focus on its impact on lipid metabolism and underlying cellular signaling pathways. This document summarizes key quantitative data, details experimental protocols for in vitro investigation, and provides visual representations of the molecular mechanisms and experimental workflows. The evidence presented herein positions this compound as a compelling compound for further investigation in the development of novel therapeutics for metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action in Metabolic Regulation

This compound, in conjunction with Urolithins A and C, has been shown to play a crucial role in regulating lipid metabolism in key metabolic tissues such as adipocytes and hepatocytes.[1][2] The primary mechanism of action for this compound appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] AMPK is a central regulator of cellular energy homeostasis. Its activation initiates a cascade of events aimed at restoring cellular energy balance by inhibiting anabolic processes like fatty acid and triglyceride synthesis, while stimulating catabolic processes such as fatty acid oxidation.

The activation of AMPK by this compound leads to several beneficial downstream effects in the context of metabolic disease:

  • Attenuation of Triglyceride Accumulation: this compound significantly reduces the accumulation of triglycerides in both adipocytes and hepatocytes.[1][2] This is achieved by inhibiting adipogenesis, the process of new fat cell formation, and by downregulating the expression of key lipogenic genes.[1][2]

  • Increased Fatty Acid Oxidation: By activating AMPK, this compound promotes the breakdown of fatty acids for energy production, a process known as fatty acid oxidation.[1][2] This helps to reduce the intracellular lipid load in cells, which is a key factor in the development of insulin (B600854) resistance and lipotoxicity.

  • Modulation of Adipogenic Gene Expression: this compound has been observed to decrease the expression of critical adipogenic and lipogenic genes, including peroxisome proliferator-activated receptor-gamma (PPARγ) and fatty acid synthase (FASN).[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on metabolic parameters. The data is primarily derived from studies on primary human adipocytes and hepatoma Huh7 cells.[1]

Table 1: Effect of this compound on Triglyceride (TG) Accumulation and Fatty Acid (FA) Oxidation

Cell TypeTreatmentConcentrationEffect on TG AccumulationEffect on FA OxidationReference
Primary Human AdipocytesThis compound30 µMSignificant decreaseSignificant increase[1]
Human Hepatoma Huh7 CellsThis compound30 µMSignificant decreaseSignificant increase[1]

Table 2: Effect of this compound on Adipogenic and Lipogenic Gene Expression in Human Adipocytes

GeneTreatmentConcentrationChange in mRNA ExpressionReference
PPARγThis compound30 µMDecreased[1]
FASNThis compound30 µMDecreased[1]

Table 3: Effect of this compound on AMPK Phosphorylation in Human Adipocytes

ProteinTreatmentConcentrationChange in PhosphorylationReference
AMPKThis compound30 µMIncreased[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Culture and Adipogenic Differentiation of Human Adipose-Derived Stem Cells (hASCs)
  • Cell Seeding: Plate hASCs in growth medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin) and culture until confluent.

  • Initiation of Differentiation: Two days post-confluence, replace the growth medium with adipogenic differentiation medium. A common differentiation cocktail includes DMEM/F-12 with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µg/mL insulin, and 100 µM indomethacin.

  • This compound Treatment: For experimental wells, add this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration not exceeding 0.1%) to the differentiation medium at the desired concentration (e.g., 30 µM). Include a vehicle control (DMSO only).

  • Maintenance: Replace the differentiation medium with fresh medium (with or without this compound) every 2-3 days for a total of 14 days.

Quantification of Triglyceride Accumulation (Oil Red O Staining)
  • Fixation: After the differentiation period, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for 1 hour at room temperature.

  • Washing: Wash the fixed cells twice with deionized water and then once with 60% isopropanol (B130326) for 5 minutes.

  • Staining: Allow the wells to dry completely. Add Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol, filtered) to each well and incubate for 10-20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells 3-4 times with deionized water.

  • Quantification: To quantify the accumulated lipid, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluate at a wavelength of 510 nm.

Fatty Acid Oxidation Assay
  • Cell Preparation: Culture and differentiate hASCs or culture Huh7 cells to the desired confluency in multi-well plates.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a serum-free, low-glucose medium for 2 hours.

  • Oxidation Reaction: Replace the pre-incubation medium with reaction medium containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]oleic acid) complexed to fatty acid-free bovine serum albumin (BSA), along with the experimental treatments (this compound or vehicle).

  • CO₂ Trapping: In each well, place a filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH) in a small tube suspended above the medium to capture the ¹⁴CO₂ produced during oxidation.

  • Incubation: Seal the plates and incubate at 37°C for a defined period (e.g., 3 hours).

  • Termination and Measurement: Stop the reaction by adding an acid (e.g., perchloric acid). The trapped ¹⁴CO₂ on the filter paper is then measured using a scintillation counter. The results are normalized to the total protein content of each well.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes (e.g., PPARG, FASN) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and vehicle control groups.

Western Blotting for AMPK Phosphorylation
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, e.g., at Thr172) overnight at 4°C. Subsequently, incubate with a primary antibody for total AMPK as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-AMPK signal to the total AMPK signal.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Metabolic Regulation

UrolithinD_Signaling cluster_AMPK AMPK Activation UrolithinD This compound AMPK AMPK UrolithinD->AMPK Activates pAMPK p-AMPK (Active) Adipogenesis Adipogenesis pAMPK->Adipogenesis Inhibits Lipogenesis Lipogenesis (TG Synthesis) pAMPK->Lipogenesis Inhibits FA_Oxidation Fatty Acid Oxidation pAMPK->FA_Oxidation Stimulates PPARG PPARγ Metabolic_Health Improved Metabolic Health Adipogenesis->Metabolic_Health FASN FASN Lipogenesis->Metabolic_Health FA_Oxidation->Metabolic_Health

Caption: this compound activates AMPK, leading to beneficial metabolic effects.

Experimental Workflow for In Vitro Analysis of this compound

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Phenotypic & Mechanistic Assays cluster_endpoints Endpoints hASCs hASCs Culture Differentiation Adipogenic Differentiation + this compound (30 µM) hASCs->Differentiation TG_Assay Triglyceride Assay (Oil Red O) Differentiation->TG_Assay FAO_Assay Fatty Acid Oxidation (¹⁴C-Oleate) Differentiation->FAO_Assay Gene_Expression Gene Expression (qPCR) Differentiation->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Differentiation->Protein_Analysis Lipid_Accumulation Lipid Accumulation TG_Assay->Lipid_Accumulation Energy_Metabolism Energy Metabolism FAO_Assay->Energy_Metabolism Adipogenic_Markers Adipogenic Markers (PPARγ, FASN) Gene_Expression->Adipogenic_Markers AMPK_Activation p-AMPK Levels Protein_Analysis->AMPK_Activation

Caption: Workflow for studying this compound's effects on adipocytes.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a bioactive metabolite with significant potential for the management of metabolic diseases. Its ability to reduce lipid accumulation and enhance fatty acid oxidation through the activation of the AMPK signaling pathway provides a solid mechanistic basis for its therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the role of this compound in metabolic health.

Future research should focus on:

  • In vivo studies: Validating the in vitro findings in animal models of obesity, NAFLD, and type 2 diabetes is a critical next step.

  • Dose-response studies: Determining the optimal therapeutic dosage and exposure times for this compound.

  • Structure-activity relationship studies: Comparing the efficacy of this compound with other urolithins to understand the structural determinants of its bioactivity.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans.

References

Urolithin D and its Anti-inflammatory Potential: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Scientific research into the specific anti-inflammatory effects of Urolithin D is currently limited. While its presence as a metabolite of ellagitannins is acknowledged, its distinct bioactivities are still under active investigation. In contrast, its precursors and related metabolites, particularly Urolithin A and, to a lesser extent, Urolithin C, have been more extensively studied. This guide provides a comprehensive overview of the known anti-inflammatory mechanisms of these related urolithins to offer insights into the potential, yet largely unexplored, therapeutic avenues for this compound.

This compound: Current Understanding

This compound is a tetrahydroxylated urolithin (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one), a downstream metabolite of ellagic acid produced by the gut microbiota. While its direct anti-inflammatory properties are not yet well-documented, a study on cardiac cells suggests that a mixture of urolithins, including this compound, may exert beneficial effects in modulating pro-inflammatory mediators under hyperglycemic conditions. Further research is needed to elucidate the specific contributions of this compound to these effects.

Urolithin A and C as Surrogates for Anti-inflammatory Mechanisms

Given the extensive research on Urolithin A and emerging data on Urolithin C, their mechanisms of action provide a valuable framework for understanding the potential anti-inflammatory properties of the broader urolithin family, including this compound.

Inhibition of Pro-inflammatory Mediators

Urolithins A and C have been shown to significantly reduce the production of key pro-inflammatory molecules in various cell types, particularly in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.

Table 1: Quantitative Data on the Inhibition of Pro-inflammatory Mediators by Urolithins

UrolithinCell LineInflammatory StimulusMediator InhibitedConcentration/Dose% Inhibition / EffectReference
Urolithin A RAW 264.7 MacrophagesPoly(I:C) (1 µg/mL)TNF-α3-30 µMDose-dependent decrease[1]
RAW 264.7 MacrophagesPoly(I:C) (1 µg/mL)MCP-13-30 µMDose-dependent decrease[1]
RAW 264.7 MacrophagesLPSNitric Oxide (NO)≥40 µMSignificant decrease[2]
RAW 264.7 MacrophagesLPSIL-1β mRNA≥40 µMSignificant decrease[2]
RAW 264.7 MacrophagesLPSTNF-α mRNA≥40 µMSignificant decrease[2]
RAW 264.7 MacrophagesLPSIL-6 mRNA≥40 µMSignificant decrease[2]
Urolithin C RAW 264.7 MacrophagesLPS (1 µg/mL)Cox-225 µg/mLSignificant reduction[3][4]
RAW 264.7 MacrophagesLPS (1 µg/mL)IL-225 µg/mLSignificant reduction[3][4]
RAW 264.7 MacrophagesLPS (1 µg/mL)IL-625 µg/mLSignificant reduction[3][4]
RAW 264.7 MacrophagesLPS (1 µg/mL)TNF-α25 µg/mLSignificant reduction[3][4]
Human NeutrophilsfMLPMyeloperoxidase20 µM63.8 ± 8.6%[5]
Modulation of Key Signaling Pathways

The anti-inflammatory effects of Urolithins A and C are largely attributed to their ability to modulate critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Urolithins A and C have been demonstrated to inhibit this pathway at multiple points.[3][6]

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes induces Urolithin_AC Urolithin A & C Urolithin_AC->IKK inhibits Urolithin_AC->NFkB_nucleus inhibits translocation

Figure 1: Inhibition of the NF-κB Signaling Pathway by Urolithins A & C.

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. Urolithin A has been shown to suppress the phosphorylation of these kinases, thereby dampening the inflammatory cascade.[6] Emerging evidence also suggests Urolithin C can modulate the p38/ERK MAPK axis.[7][8]

MAPK_Pathway_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases Stimulus->Upstream ERK ERK Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 AP1 AP-1 ERK->AP1 JNK->AP1 Inflammation Inflammatory Response p38->Inflammation AP1->Inflammation Urolithin_AC Urolithin A & C Urolithin_AC->ERK inhibits phosphorylation Urolithin_AC->JNK inhibits phosphorylation Urolithin_AC->p38 inhibits phosphorylation

Figure 2: Modulation of the MAPK Signaling Pathway by Urolithins A & C.

Experimental Protocols

The following are representative protocols for key in vitro assays used to assess the anti-inflammatory effects of urolithins.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model for studying inflammation.[2][3][9]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[10]

  • Treatment: Cells are typically pre-treated with various concentrations of the urolithin for 1-2 hours before stimulation with an inflammatory agent like LPS (1 µg/mL) for a specified duration (e.g., 24 hours).[1][10]

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of the test compound before assessing its anti-inflammatory activity.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[9]

    • Treat the cells with various concentrations of the urolithin (e.g., 12.5, 25, 50, 100, 200 µg/mL) for 24 hours.[9]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Procedure:

    • Culture and treat cells as described in section 3.1.

    • Collect the cell culture supernatant.

    • Quantify the concentrations of TNF-α, IL-6, and other cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][4]

Western Blot Analysis for Signaling Proteins
  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Cell Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection

Figure 3: General Workflow for Western Blot Analysis.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory effects of this compound remains to be established, the comprehensive data available for Urolithins A and C strongly suggest that urolithins as a class of compounds possess significant immunomodulatory properties. Their ability to inhibit key pro-inflammatory pathways like NF-κB and MAPK highlights their therapeutic potential for a range of inflammatory conditions.

Future research should focus on:

  • Isolating and characterizing the specific anti-inflammatory effects of this compound using in vitro and in vivo models.

  • Conducting comparative studies to understand the relative potencies and mechanisms of action of different urolithins.

  • Investigating the in vivo efficacy and pharmacokinetics of this compound to determine its potential as a therapeutic agent.

This technical guide, by leveraging the knowledge of well-studied urolithins, provides a foundational understanding for researchers and drug development professionals interested in exploring the anti-inflammatory potential of this compound and other related gut microbial metabolites.

References

Methodological & Application

Application Notes and Protocols for Urolithin D Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin D, a tetrahydroxylated dibenzo[b,d]pyran-6-one, is a gut microbial metabolite of ellagic acid and ellagitannins found in various fruits and nuts. Emerging research suggests its potential as a bioactive compound with various health benefits. This document provides a detailed, albeit proposed, protocol for the chemical synthesis and purification of this compound, designed for research and drug development applications. Due to the limited availability of a specific, published synthesis protocol for this compound, the following procedure is a well-reasoned amalgamation of established methods for the synthesis of analogous urolithins, primarily centered around the Ullmann condensation reaction. Additionally, this document outlines key signaling pathways potentially modulated by urolithins, providing a basis for further mechanistic studies.

Introduction

Urolithins are a class of metabolites produced by the gut microbiota from ellagitannins and ellagic acid.[1] Based on their hydroxylation patterns, they are classified into different groups, with this compound belonging to the tetrahydroxylated category.[1] While extensive research has been conducted on Urolithin A and B, this compound is a less-studied but promising molecule. Preliminary studies suggest its involvement in key cellular processes. This document aims to provide researchers with a comprehensive guide to synthesize and purify this compound for in vitro and in vivo studies.

Proposed Synthesis of this compound

The proposed synthesis of this compound (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one) involves a multi-step process, including the protection of hydroxyl groups, a copper-catalyzed Ullmann condensation to form the core structure, and subsequent deprotection to yield the final product.

Materials and Reagents
ReagentSupplierCatalog No.
2-Bromo-4,5-dimethoxybenzoic acidSigma-AldrichCustom Synthesis
1,2,3-Trimethoxybenzene (B147658)Sigma-AldrichT76004
Copper(I) iodide (CuI)Sigma-Aldrich205540
L-ProlineSigma-AldrichP0380
Potassium carbonate (K2CO3)Sigma-AldrichP5833
Dimethylformamide (DMF), anhydrousSigma-Aldrich227056
Boron tribromide (BBr3)Sigma-Aldrich230027
Dichloromethane (B109758) (DCM), anhydrousSigma-Aldrich270997
Methanol (B129727) (MeOH)Fisher ScientificA412-4
Ethyl acetate (B1210297) (EtOAc)Fisher ScientificE145-4
HexanesFisher ScientificH291-4
Silica (B1680970) gel for column chromatographySigma-Aldrich236813
Experimental Protocol: this compound Synthesis

Step 1: Ullmann Condensation (Proposed)

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-4,5-dimethoxybenzoic acid (1 equivalent), 1,2,3-trimethoxybenzene (1.2 equivalents), copper(I) iodide (0.2 equivalents), L-proline (0.4 equivalents), and potassium carbonate (2.5 equivalents).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude protected this compound intermediate.

Step 2: Demethylation (Deprotection)

  • Dissolve the crude protected this compound intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr3) in DCM (4-5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound.

Purification of this compound

Experimental Protocol: Purification

1. Column Chromatography (Initial Purification)

  • Prepare a silica gel column using a suitable solvent system. Given the polar nature of this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. A common starting point could be a gradient of 0% to 20% methanol in dichloromethane.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable polar solvent.

  • Load the sample onto the column and begin elution.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure.

2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • For obtaining high-purity this compound, reversed-phase HPLC (RP-HPLC) is recommended.

  • Column: A C18 column is a suitable choice.

  • Mobile Phase: A gradient of water (often with a small amount of acid like 0.1% formic acid or trifluoroacetic acid for better peak shape) and an organic solvent like methanol or acetonitrile.

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., around 305 nm).[2]

  • Inject the partially purified this compound from the column chromatography step.

  • Collect the peak corresponding to this compound.

  • Lyophilize or carefully evaporate the solvent to obtain pure this compound.

Quantitative Data Summary
ParameterUrolithin A[3]Urolithin B[3]This compound (Predicted)
Molecular Weight 228.20 g/mol 212.20 g/mol 260.20 g/mol
Purity (Post-HPLC) >98%>99%>98% (Target)
HPLC Retention Time Dependent on conditionsDependent on conditionsDependent on conditions

Signaling Pathways and Experimental Workflows

Urolithins have been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. While specific data for this compound is limited, it is plausible that it shares mechanisms with other urolithins.

Potential Signaling Pathways Modulated by Urolithins

// Nodes UrolithinD [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, JNK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EphA2 [label="EphA2", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges UrolithinD -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#202124"]; UrolithinD -> MAPK [label="Modulation", color="#EA4335", fontcolor="#202124"]; UrolithinD -> NFkB [label="Inhibition", color="#EA4335", fontcolor="#202124"]; UrolithinD -> EphA2 [label="Inhibition", color="#EA4335", fontcolor="#202124"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; MAPK -> Proliferation; MAPK -> Inflammation; MAPK -> Apoptosis; NFkB -> Inflammation; } Figure 1: Potential signaling pathways modulated by this compound.

Experimental Workflow for this compound Synthesis and Purification

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// Edges Start -> Ullmann; Ullmann -> ProtectedUD; ProtectedUD -> Demethylation; Demethylation -> CrudeUD; CrudeUD -> ColumnChrom; ColumnChrom -> PartiallyPureUD; PartiallyPureUD -> HPLC; HPLC -> PureUD; PureUD -> Analysis; } Figure 2: Workflow for the proposed synthesis and purification of this compound.

Conclusion

This document provides a detailed, practical guide for the synthesis and purification of this compound. While the synthesis protocol is based on established methods for similar compounds, it offers a strong foundation for researchers to produce this metabolite for further investigation. The outlined purification and analytical methods will ensure the high quality of the synthesized this compound, which is crucial for obtaining reliable results in biological assays. The exploration of its effects on key signaling pathways will contribute to a better understanding of the therapeutic potential of this and other urolithins.

References

Application Notes and Protocols for the Chemical Synthesis of Urolithin D: A Focus on Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin D, a tetrahydroxylated dibenzo[b,d]pyran-6-one, is a significant metabolite of ellagic acid produced by the gut microbiota.[1][2] Its potential biological activities have garnered interest within the research and drug development communities. However, the lack of standardized and reproducible chemical synthesis protocols presents a significant challenge for its further investigation. These application notes provide a comprehensive overview of proposed methods for the chemical synthesis of this compound, with a strong emphasis on factors influencing reproducibility. Detailed experimental protocols, based on established methodologies for analogous urolithins, are presented alongside a summary of expected quantitative data to aid in the design and execution of a reliable synthetic strategy.

Introduction to this compound Synthesis

The chemical synthesis of urolithins, including this compound (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one), primarily relies on the formation of the characteristic dibenzo[b,d]pyran-6-one core structure. This is typically achieved through the coupling of two substituted benzene (B151609) rings. The two most prevalent and promising strategies for this core construction are the Ullmann coupling reaction and palladium-catalyzed cross-coupling reactions.[1] The reproducibility of these syntheses is highly dependent on factors such as catalyst quality, reaction conditions (temperature, solvent, and atmosphere), and the purity of starting materials.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route can significantly impact the yield, purity, and overall reproducibility of this compound synthesis. Below is a summary of quantitative data reported for the synthesis of structurally related urolithins, which can serve as a benchmark for the proposed this compound synthesis.

Synthetic MethodUrolithin AnalogKey ReagentsReported Yield (%)Purity (%)Reference
Ullmann CouplingUrolithin A2-bromo-5-hydroxybenzoic acid, resorcinol (B1680541), CuSO₄, NaOH~42 (overall)>98[3]
Ullmann CouplingUrolithin B2-bromobenzoic acid, resorcinol, CuSO₄, NaOHNot specified>99[3]
Palladium-Catalyzed CouplingUrolithin A2-bromo-5-methoxybenzoic acid derivative, resorcinol derivative, Pd₂(dba)₃, Na₂CO₃63-99Not specified[1]
Palladium-Catalyzed CouplingUrolithin M6, M7Substituted benzamides, aryl iodides, Pd(OAc)₂Moderate to goodNot specified[4]

Note: The yields reported are highly dependent on the specific reaction conditions and purification methods employed. The data for Urolithin A and B provide a reasonable expectation for the synthesis of this compound, given the structural similarities.

Detailed Experimental Protocols

The following protocols are proposed for the synthesis of this compound based on established and reproducible methods for other urolithins. Researchers should note that optimization of these protocols for this compound may be necessary.

Protocol 1: Ullmann-Type Coupling for this compound Synthesis

This protocol is adapted from the synthesis of Urolithin A and is a cost-effective and common method for constructing the urolithin core.[3]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4,5-dihydroxybenzoic acid (1.0 eq) and 1,2,4-benzenetriol (1.0-1.2 eq) in an aqueous solution of NaOH (2.0-2.5 eq).

  • Heat the mixture to reflux for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add a 10% aqueous solution of CuSO₄ (0.1-0.2 eq) dropwise to the refluxing mixture.

  • Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound.

Workflow for Ullmann-Type Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Reactants (2-bromo-4,5-dihydroxybenzoic acid, 1,2,4-benzenetriol, NaOH) reflux1 Reflux for 30 min start->reflux1 add_cu Add CuSO4 solution reflux1->add_cu reflux2 Reflux for 4-6 h add_cu->reflux2 cool Cool to RT reflux2->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the Ullmann-Type Synthesis of this compound.

Protocol 2: Palladium-Catalyzed Synthesis of this compound

This method often provides higher yields and milder reaction conditions compared to the Ullmann coupling but may require more expensive reagents and catalysts.[1] The use of protecting groups for the hydroxyl functionalities is typically necessary.

Materials:

  • Protected 2-bromo-4,5-dihydroxybenzoic acid (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers)

  • Protected 1,2,4-benzenetriol boronic acid or ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dimethoxyethane (DME) or another suitable solvent

  • Reagents for deprotection (e.g., HCl for MOM, H₂/Pd/C for Bn)

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • Coupling Reaction:

    • In a Schlenk flask, combine the protected bromo-benzoic acid (1.0 eq), the protected boronic acid/ester (1.2 eq), Pd₂(dba)₃ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and Na₂CO₃ (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed DME and heat the mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

    • Perform an aqueous work-up as described in Protocol 1.

  • Deprotection:

    • Dissolve the crude protected this compound in a suitable solvent.

    • For MOM groups, add HCl in methanol and stir at room temperature.

    • For Bn groups, subject the solution to hydrogenation using a palladium on carbon (Pd/C) catalyst.

    • Monitor the deprotection by TLC.

    • Upon completion, neutralize the reaction if necessary and perform an aqueous work-up.

  • Purification:

    • Purify the crude this compound by silica gel column chromatography.

Workflow for Palladium-Catalyzed Synthesis of this compound

G cluster_coupling Suzuki-Miyaura Coupling cluster_workup1 Work-up cluster_deprotection Deprotection cluster_workup2 Work-up cluster_purification Purification reactants Protected Bromo-benzoic acid + Protected Boronic acid/ester catalyst Pd2(dba)3, Ligand, Base reactants->catalyst reaction Heat in DME catalyst->reaction workup1 Aqueous Work-up reaction->workup1 deprotect Remove Protecting Groups (e.g., HCl or H2/Pd/C) workup1->deprotect workup2 Aqueous Work-up deprotect->workup2 purify Column Chromatography workup2->purify product Pure this compound purify->product

Caption: Workflow for the Palladium-Catalyzed Synthesis of this compound.

Analytical Characterization for Reproducibility Assessment

To ensure the reproducibility of the synthesis, a thorough characterization of the final product is essential. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized this compound. A C18 reverse-phase column is typically used with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation. The spectra should be compared with any available literature data or predicted spectra to ensure the correct isomer has been synthesized.

Putative Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound are not as extensively studied as those of Urolithin A, it is hypothesized to share similar mechanisms of action due to its structural similarity. Urolithins, in general, have been reported to exert anti-inflammatory, antioxidant, and anti-cancer effects.[5]

Potential Signaling Pathways Modulated by Urolithins

G cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects UrolithinD This compound NFkB NF-κB Pathway UrolithinD->NFkB Inhibition MAPK MAPK Pathways (ERK, p38, JNK) UrolithinD->MAPK Modulation Nrf2 Nrf2 Pathway UrolithinD->Nrf2 Activation PI3K_AKT PI3K/AKT/mTOR Pathway UrolithinD->PI3K_AKT Inhibition AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory MAPK->AntiInflammatory Anticancer Anticancer Activity MAPK->Anticancer Antioxidant Antioxidant Response Nrf2->Antioxidant PI3K_AKT->Anticancer

Caption: Putative Signaling Pathways Modulated by this compound.

Conclusion and Future Directions

The reproducible chemical synthesis of this compound is a critical step towards unlocking its full therapeutic potential. The protocols outlined in these application notes, based on established Ullmann and palladium-catalyzed coupling reactions, provide a solid foundation for researchers to produce this valuable metabolite. A rigorous analytical characterization is paramount to ensure the identity, purity, and consistency of the synthesized compound, thereby enhancing the reproducibility of subsequent biological studies. Further research should focus on the optimization of these synthetic routes to improve yields and reduce costs, as well as to elucidate the specific signaling pathways and molecular targets of this compound.

References

Application Notes and Protocols for Urolithin D in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D is a gut microbial metabolite of ellagitannins, which are abundant in pomegranates, berries, and nuts. As a member of the urolithin family, characterized by a dibenzopyran-6-one core, this compound (3,4,8,9-tetrahydroxy urolithin) has garnered significant interest for its potential therapeutic properties. Emerging research has highlighted its potent antioxidant, anti-inflammatory, and metabolic regulatory activities.[1][2] These attributes make this compound a compelling compound for investigation in various in vitro models of disease.

These application notes provide a comprehensive guide to the stability, handling, and use of this compound in in vitro assays. The information is intended to assist researchers in designing and executing robust and reproducible experiments.

Physicochemical Properties and Storage

This compound is a white to pale grey, hygroscopic powder.[1] Due to its limited aqueous solubility, it is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) for in vitro applications.

Storage of Stock Solutions: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: for up to 6 months

  • -20°C: for up to 1 month

It is crucial to protect stock solutions from light to prevent potential degradation.

Stability of this compound in In Vitro Assays

The stability of this compound in aqueous solutions and cell culture media is a critical factor for the successful execution and interpretation of in vitro experiments. While specific degradation kinetics for this compound in common cell culture media such as DMEM or RPMI-1640 are not extensively documented, studies on other urolithins, such as Urolithin A, have shown that they can be metabolized by cells in culture over time. For instance, Urolithin A has been observed to be converted to its glucuronide and sulfate (B86663) conjugates by podocytes in culture, with a significant reduction in the free aglycone form after 24 and 48 hours.

Recommendations for Ensuring Stability:

  • Fresh Preparation: It is recommended to prepare fresh dilutions of this compound in cell culture medium from a frozen stock solution immediately before each experiment.

  • Minimize Light Exposure: Protect all solutions containing this compound from light by using amber-colored tubes and minimizing exposure during handling.

  • pH Considerations: The stability of polyphenolic compounds can be pH-dependent. Standard cell culture conditions (pH 7.2-7.4) are generally suitable, but significant deviations should be considered as a potential factor affecting stability.

  • Control for Degradation in Long-Term Assays: For experiments extending beyond 24 hours, it is advisable to either replenish the medium with freshly diluted this compound every 24 hours or to empirically determine the stability of this compound under the specific experimental conditions (cell type, medium formulation, and incubation time) by analytical methods such as HPLC.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in various in vitro assays.

Table 1: Antioxidant Activity of this compound

Assay TypeParameterValueReference Compound
DPPH Radical ScavengingIC502.1 µg/mLTrolox
DPPH Radical ScavengingIC50~7.3 µM-
Cell-based ROS AssayIC500.33 µM-
FRAP AssayFerrous Equivalents (mM)Highest among Uro-A, C, D-

Table 2: Efficacy of this compound in Cell-Based Assays

AssayCell LineConcentrationIncubation TimeKey Finding
Triglyceride AccumulationHuman Adipocytes and Huh7 cells30 µMDifferentiation periodAttenuated triglyceride accumulation
Fatty Acid OxidationHuman Adipocytes and Huh7 cells30 µM-Increased fatty acid oxidation
AMPK ActivationPrimary Human Adipocytes30 µM-Promoted phosphorylation of AMPK
EphA2 PhosphorylationPC3 cells0.1-30 µM40 minutesInhibited ephrin-A1-Fc-induced EphA2 phosphorylation (IC50 = 0.7 µM)

Experimental Protocols

General Guidelines for this compound Preparation for Cell Culture
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.

  • Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.

Protocol 1: Cytotoxicity Assay (MTT/XTT)

This protocol is a general guideline for assessing the cytotoxicity of this compound. It is recommended to optimize the conditions for your specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals.

    • For XTT assay: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the working solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450-490 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro Antioxidant Capacity - DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical DPPH.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of the this compound methanolic solution.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, add 100 µL of methanol instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.[2][3]

Protocol 3: Western Blot Analysis of AMPK Activation

This protocol describes the detection of increased phosphorylation of AMP-activated protein kinase (AMPK) in response to this compound treatment.

Materials:

  • Cells cultured in appropriate plates

  • This compound stock solution

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 30 µM) for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay UroD_powder This compound Powder Stock_solution 10-50 mM Stock Solution (-80°C Storage) UroD_powder->Stock_solution Dissolve in DMSO DMSO DMSO->Stock_solution Working_solution Working Solution (Final Concentration) Stock_solution->Working_solution Dilute in Culture_medium Cell Culture Medium Culture_medium->Working_solution Cells Cell Culture (96-well plate) Working_solution->Cells Treat Incubation Incubation (e.g., 24, 48, 72h) Cells->Incubation Analysis Assay-specific Analysis (e.g., Absorbance, Western Blot) Incubation->Analysis

Caption: General experimental workflow for using this compound in in vitro assays.

AMPK_pathway UroD This compound AMPK AMPK UroD->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation FA_oxidation Fatty Acid Oxidation pAMPK->FA_oxidation Promotes TG_synthesis Triglyceride Synthesis pAMPK->TG_synthesis Inhibits

Caption: this compound activates the AMPK signaling pathway.

EphA2_pathway UroD This compound EphA2 EphA2 Receptor UroD->EphA2 Inhibits Binding ephrinA1 ephrin-A1 ephrinA1->EphA2 Binds and Activates pEphA2 p-EphA2 (Active) EphA2->pEphA2 Autophosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) pEphA2->Downstream

Caption: this compound inhibits EphA2 receptor activation.

References

Urolithin D solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D is a gut microbiota-derived metabolite of ellagic acid, a polyphenol found in pomegranates, berries, and nuts. As a member of the urolithin family, this compound has garnered significant interest for its potential therapeutic properties. It has been identified as a potent antioxidant and a modulator of key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and as an antagonist of the Ephrin type-A receptor 2 (EphA2).[1] These activities suggest its potential application in research related to metabolic diseases, cancer, and inflammatory conditions.

These application notes provide essential information on the solubility of this compound in various solvents and detailed protocols for its use in experimental settings.

Physicochemical Properties

  • Appearance: White to off-white solid[1]

  • Molecular Formula: C₁₃H₈O₆

  • Molecular Weight: 260.20 g/mol [1]

Solubility Data

The solubility of this compound is critical for the preparation of stock solutions for in vitro and in vivo studies. Due to its polyphenolic structure, this compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. The following table summarizes the available solubility data for this compound and related urolithins for comparison.

CompoundSolventSolubilityConcentration (mM)Notes
This compound DMSO 125 mg/mL [1]480.40 Ultrasonic treatment is recommended. The use of fresh, non-hygroscopic DMSO is crucial as moisture can significantly impact solubility.[1]
This compoundEthanolSolubleNot availableQualitative data.[2]
Urolithin ADMSO~30 mg/mL[3][4]~131.46-
Urolithin ADMF~30 mg/mL[3][4]~131.46-
Urolithin AEthanolSlightly soluble[3]Not available-
Urolithin BDMSO~30 mg/mL[5]~141.38-
Urolithin BDMF~30 mg/mL[5]~141.38-

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in aqueous buffers or cell culture media for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 38.43 µL of DMSO per 1 mg of this compound).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts of 5-10 minutes until the solution is clear.

  • Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term storage (1 month), -20°C is sufficient.[1]

Note: When diluting the DMSO stock solution into aqueous media, add the stock solution to the media dropwise while vortexing to prevent precipitation. The final concentration of DMSO in cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol for Determining the Solubility of this compound (Adapted from Urolithin A Protocol)

This protocol provides a general method for determining the solubility of this compound in a solvent of choice, adapted from established methods for other urolithins.

Materials:

  • This compound powder

  • Selected solvent (e.g., Ethanol, PBS, cell culture medium)

  • Shaker or rotator

  • Incubator or water bath set to a specific temperature (e.g., 25°C or 37°C)

  • Centrifuge capable of high speed (e.g., >10,000 x g)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis)

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Place the vial on a shaker or rotator in an incubator at a constant temperature for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the standards and the filtered sample onto the HPLC system.

    • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) to separate and quantify this compound.

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathways and Mechanisms of Action

This compound has been shown to interact with specific cellular signaling pathways, which are crucial for its biological activity.

This compound as an Antagonist of the EphA2 Receptor

This compound acts as a competitive and reversible antagonist of the EphA2 receptor.[1] It selectively inhibits the binding of its ligand, ephrin-A1, to the receptor, thereby blocking the downstream signaling cascade that is often implicated in cancer cell proliferation and migration.[2][6]

EphA2_Inhibition_by_UrolithinD cluster_membrane Cell Membrane EphA2 EphA2 Receptor Downstream Downstream Signaling (e.g., Proliferation, Migration) EphA2->Downstream Phosphorylation & Activation Blocked Blocked ephrinA1 ephrin-A1 (Ligand) ephrinA1->EphA2 Binds & Activates UrolithinD This compound UrolithinD->EphA2 Competitively Binds & Inhibits

Caption: this compound competitively inhibits EphA2 receptor activation.

This compound as an Activator of the AMPK Signaling Pathway

This compound activates the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[1] This activation leads to the suppression of triglyceride accumulation and the promotion of fatty acid oxidation, highlighting its potential role in metabolic regulation.[1]

AMPK_Activation_by_UrolithinD UrolithinD This compound AMPK AMPK UrolithinD->AMPK Activates Lipid_Synthesis Lipid Synthesis (Triglyceride Accumulation) AMPK->Lipid_Synthesis Inhibits FAO Fatty Acid Oxidation AMPK->FAO Promotes

Caption: this compound activates the AMPK pathway to regulate lipid metabolism.

References

Application Notes and Protocols for Urolithin D Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D is a metabolite produced by the gut microbiota from ellagic acid and ellagitannins found in foods such as pomegranates, berries, and nuts. Emerging research suggests that urolithins, including this compound, possess a range of biological activities, including antioxidant and anti-inflammatory properties, and may play a role in modulating key cellular signaling pathways. These characteristics make this compound a compound of interest for further investigation in various disease models.

These application notes provide a comprehensive guide for the in vitro treatment of cells with this compound. Due to the limited availability of specific data for this compound, many of the following protocols and concentration ranges are extrapolated from studies on other urolithins, primarily Urolithin A and C. Therefore, optimization for specific cell lines and experimental endpoints is critical.

Data Presentation

Table 1: Recommended Concentration Ranges of Urolithins for In Vitro Studies (for extrapolation to this compound)
UrolithinCell LineAssayEffective Concentration (µM)Incubation Time (h)Reference
Urolithin AHepG2LDL Uptake20–16024[1]
Urolithin ACNE1, CNE2 (Nasopharyngeal Carcinoma)Cytotoxicity (IC50)34.72, 44.9124[2]
Urolithin ASW480, SW620 (Colorectal Cancer)Cytotoxicity (IC50)~5024[3]
Urolithin A, C, DPrimary Human AdipocytesTriglyceride Accumulation30During differentiation
Urolithin A, C, DHuh7 (Hepatoma)Fatty Acid Oxidation30Not Specified
Urolithin C, DIn vitro antioxidant assaysDPPH assay (IC50)3.3 µg/mL (UroC), 2.1 µg/mL (UroD)Not Applicable[4]

Note: The provided IC50 values are for antioxidant activity and not direct cytotoxicity. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell line and assay.

Experimental Protocols

Preparation of this compound Stock Solution

Urolithins are sparingly soluble in aqueous solutions. A common practice is to first dissolve the compound in a sterile organic solvent to create a concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline to determine the cytotoxic effects of this compound and establish a working concentration range for subsequent experiments.

Materials:

  • 96-well cell culture plates

  • Chosen cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with a vehicle control and untreated cells.[6]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.[6]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of specific proteins in key signaling pathways upon this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-AMPK, total AMPK, phospho-EphA2, total EphA2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[5]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways potentially modulated by this compound and a general experimental workflow for investigating its cellular effects.

UrolithinD_Experimental_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with this compound (various concentrations and times) prep_stock->treatment cell_culture Culture and Seed Cells (e.g., 96-well or 6-well plates) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (e.g., p-AMPK, p-EphA2) treatment->western other_assays Other Functional Assays (e.g., qPCR, Immunofluorescence) treatment->other_assays controls Include Vehicle (DMSO) and Untreated Controls data_analysis Analyze and Interpret Data (e.g., IC50, protein expression levels) viability->data_analysis western->data_analysis other_assays->data_analysis

Caption: General experimental workflow for this compound cell culture studies.

AMPK_Signaling_Pathway Potential Activation of AMPK Signaling by this compound cluster_downstream Downstream Effects urolithin_d This compound ampk AMPK urolithin_d->ampk Activates p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation fatty_acid_ox Increased Fatty Acid Oxidation p_ampk->fatty_acid_ox mitophagy Enhanced Mitophagy p_ampk->mitophagy inflammation Reduced Inflammation p_ampk->inflammation EphA2_Signaling_Pathway Potential Inhibition of EphA2 Signaling by this compound cluster_downstream Downstream Effects urolithin_d This compound epha2 EphA2 Receptor urolithin_d->epha2 Inhibits Phosphorylation ephrin_a1 Ephrin-A1 ephrin_a1->epha2 Binds and Phosphorylates p_epha2 p-EphA2 (Inactive) cell_migration Inhibition of Cell Migration p_epha2->cell_migration proliferation Reduced Cell Proliferation p_epha2->proliferation

References

Urolithin D in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D, a metabolite produced by the gut microbiota from ellagic acid found in pomegranates, berries, and nuts, has emerged as a molecule of significant interest in biomedical research. It exhibits a range of biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties. These effects are primarily attributed to its ability to modulate various cellular signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound in cell culture models.

Data Presentation: Effective Concentrations of this compound and Related Urolithins

The effective concentration of this compound can vary significantly depending on the cell type, the biological endpoint being measured, and the specific experimental conditions. The following tables summarize the available quantitative data for this compound and other relevant urolithins to provide a comparative reference for experimental design.

Table 1: Anti-Cancer Activity of Urolithins

UrolithinCell LineAssayEffective Concentration / IC50Incubation Time (h)Reference
This compound PC3 (Prostate Cancer)EphA2 Phosphorylation InhibitionIC50: 0.7 µMNot Specified[1]
Urolithin AHT29 (Colon Cancer)MTT AssayIC50: 25.45 µM24[2]
Urolithin ASW480 (Colon Cancer)Cytotoxicity AssayIC50: ~50 µM24[3]
Urolithin ASW620 (Colon Cancer)Cytotoxicity AssayIC50: ~50 µM24[3]
Urolithin AJurkat (Leukemia)MTT AssayIC50: ~25 µM48[4]
Urolithin AK562 (Leukemia)MTT AssayIC50: ~25 µM48[4]
Urolithin BJurkat (Leukemia)MTT AssayIC50: ~25 µM48[4]
Urolithin BK562 (Leukemia)MTT AssayIC50: ~25 µM48[4]
Urolithin CLNCaP (Prostate Cancer)Proliferation AssayIC50: 35.2 ± 3.7 µMNot Specified[1]

Table 2: Antioxidant Activity of Urolithins

UrolithinAssayIC50 / Effective ConcentrationReference
This compound DPPH Radical ScavengingIC50: 2.1 µg/mL[5]
This compound Ferric Reducing Antioxidant Power (FRAP)Highest activity among Uro-A, C, D[5]
Urolithin ADPPH Radical ScavengingIC50: 35.5 µg/mL[5]
Urolithin CDPPH Radical ScavengingIC50: 3.3 µg/mL[5]

Table 3: Anti-Inflammatory Activity of Urolithins

UrolithinCell LineAssayEffective ConcentrationEffectReference
Urolithin ARat Articular ChondrocytesIL-1β induced inflammation1-15 µMInhibition of iNOS and COX2[6]
Urolithin AHuman Colonic FibroblastsPGE2 production10 µM85% inhibition[4]
Urolithin BHuman Colonic FibroblastsPGE2 production10 µM40% inhibition[4]
Urolithin ARAW 264.7 MacrophagesTNF-α production40 µMSignificant inhibition[4]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol provides a general guideline for the preparation and application of this compound to cultured cells.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.

    • Gently warm and vortex to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells into appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density optimized for your specific cell line and assay duration.

    • Allow cells to adhere and reach the desired confluency (typically 24 hours).

  • Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance should be measured at 630 nm and subtracted from the 570 nm measurement.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound solutions at various concentrations (in methanol (B129727) or ethanol)

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add a specific volume of this compound solution at different concentrations to the wells.

  • Add the DPPH solution to each well.

  • Include a control group with the solvent (methanol or ethanol) instead of the this compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration.

Signaling Pathways and Experimental Workflows

This compound Signaling in Prostate Cancer Cells

This compound has been shown to selectively inhibit the EphA2 receptor phosphorylation in prostate cancer cells, a pathway involved in cell adhesion, migration, and metastasis.[1][7]

UrolithinD_EphA2_Pathway UrolithinD This compound EphA2 EphA2 Receptor UrolithinD->EphA2 Inhibits Binding EphrinA1 Ephrin-A1 EphrinA1->EphA2 Binds Phosphorylation EphA2 Phosphorylation EphA2->Phosphorylation Activates Downstream Downstream Signaling (Cell Adhesion, Migration) Phosphorylation->Downstream Leads to

Caption: this compound inhibits EphA2 signaling in prostate cancer.

General Experimental Workflow for Investigating this compound Activity

The following diagram outlines a general workflow for studying the effects of this compound in a cell culture model.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection and Culture start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) treatment->viability functional Functional Assays treatment->functional molecular Molecular Analysis treatment->molecular data Data Analysis and Interpretation viability->data functional->data sub_functional e.g., Migration Assay, Apoptosis Assay (Annexin V), Anti-inflammatory Assay (ELISA) functional->sub_functional molecular->data sub_molecular e.g., Western Blot (Protein Expression), qPCR (Gene Expression), Signaling Pathway Analysis molecular->sub_molecular conclusion Conclusion data->conclusion

Caption: A general workflow for cell-based this compound research.

Putative Anti-Inflammatory Signaling Pathway of Urolithins

Urolithins, including potentially this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) MAPK MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimulus->MAPK NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB UrolithinD This compound UrolithinD->MAPK Inhibits UrolithinD->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α) MAPK->Inflammatory_Mediators Upregulates NFkB->Inflammatory_Mediators Upregulates

Caption: this compound's potential anti-inflammatory mechanism.

References

Application Notes and Protocols: Urolithin D in PC3 Prostate Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Urolithin D's effects on the PC3 human prostate cancer cell line. The information is intended to guide researchers in designing experiments and interpreting data related to the study of this specific urolithin in the context of prostate cancer.

Introduction

This compound is a metabolite produced by the gut microbiota from ellagic acid and ellagitannins, which are found in various fruits and nuts. While research into the bioactivity of urolithins is ongoing, studies on the PC3 prostate cancer cell line have revealed a specific molecular target for this compound, distinguishing its mechanism from other urolithins that may exhibit direct cytotoxic or anti-proliferative effects.

Effects of this compound on PC3 Cells

Current research indicates that this compound's primary interaction with PC3 cells is not through inducing cell death or inhibiting proliferation. Instead, its effects are centered on the modulation of a specific cell signaling pathway.

Signaling Pathway Modulation

This compound has been identified as a selective inhibitor of the EphA2 receptor, a member of the Ephrin receptor tyrosine kinase family. This system is implicated in various cellular processes, including cell adhesion, migration, and invasion, and its dysregulation is associated with cancer progression.[1][2] this compound acts as a competitive and reversible antagonist of EphA receptors, with a notable selectivity for EphA over EphB receptors.[1]

Lack of Cytotoxicity and Anti-proliferative Activity

Notably, studies have shown that this compound does not exhibit cytotoxic or anti-proliferative effects on the PC3 cell line.[1][2] This is a critical distinction from other urolithins, such as Urolithin A, which has been reported to induce apoptosis and cell growth arrest in PC3 cells.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the interaction of this compound with the PC3 cell line.

ParameterValueCell LineNotesReference
IC50 (EphA-ephrin-A inhibition) 0.14–4 µMPC3This range reflects the concentration of this compound required to inhibit the binding of various ephrin-A ligands to EphA receptors by 50%.[2]
IC50 (ephrin-A1-induced EphA2 phosphorylation) 0.7 µMPC3This is the concentration of this compound that inhibits the ephrin-A1-induced phosphorylation of the EphA2 receptor by 50%.[2]
Inhibition Constant (Ki) for EphA2 receptor 312 nMPC3This value indicates a high binding affinity of this compound for the EphA2 receptor.[2]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound on the EphA2 signaling pathway in PC3 cells.

UrolithinD_EphA2_Pathway cluster_membrane Cell Membrane EphA2 EphA2 Receptor Phosphorylation EphA2 Phosphorylation EphA2->Phosphorylation Induces ephrinA1 ephrin-A1 ephrinA1->EphA2 Binds & Activates UrolithinD This compound UrolithinD->EphA2 Competitively Binds & Inhibits Activation Downstream Downstream Signaling (Adhesion, Migration, Invasion) Phosphorylation->Downstream Activates

Caption: this compound competitively inhibits ephrin-A1 binding to the EphA2 receptor, blocking its phosphorylation and subsequent downstream signaling in PC3 cells.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on PC3 cells.

Cell Culture
  • Cell Line: PC3 (human prostate adenocarcinoma cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

EphA2-ephrin-A1 Binding Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the binding of ephrin-A1 to its receptor, EphA2.

  • Materials:

    • 96-well ELISA plates

    • Recombinant human EphA2-Fc chimera protein

    • Recombinant human ephrin-A1-Fc chimera protein

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Detection antibody (e.g., anti-human IgG-HRP conjugate)

    • TMB substrate

    • Stop solution (e.g., 2N H2SO4)

    • Plate reader

  • Protocol:

    • Coat the 96-well plate with recombinant human EphA2-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

    • Wash the plate three times.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells, followed by a constant concentration of ephrin-A1-Fc (e.g., 0.5 µg/mL).

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times.

    • Add the detection antibody (anti-human IgG-HRP) and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark until color develops.

    • Stop the reaction with stop solution.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

EphA2 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the ephrin-A1-induced phosphorylation of the EphA2 receptor in PC3 cells.

  • Materials:

    • PC3 cells

    • This compound

    • ephrin-A1-Fc

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2, anti-β-actin

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Seed PC3 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EphA2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total EphA2 and a loading control (e.g., β-actin).

    • Quantify the band intensities to determine the relative phosphorylation levels.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of this compound on PC3 cells.

UrolithinD_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis PC3_Culture PC3 Cell Culture Binding_Assay EphA2-ephrin-A1 Binding Assay (ELISA) PC3_Culture->Binding_Assay Phospho_Assay EphA2 Phosphorylation Assay (Western Blot) PC3_Culture->Phospho_Assay Cytotoxicity_Assay Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo) PC3_Culture->Cytotoxicity_Assay UrolithinD_Prep This compound Stock Preparation UrolithinD_Prep->Binding_Assay UrolithinD_Prep->Phospho_Assay UrolithinD_Prep->Cytotoxicity_Assay IC50_Calc IC50 / Ki Calculation Binding_Assay->IC50_Calc WB_Quant Western Blot Quantification Phospho_Assay->WB_Quant Viability_Analysis Cell Viability Analysis Cytotoxicity_Assay->Viability_Analysis Conclusion Conclusion: This compound selectively inhibits EphA2 signaling in PC3 cells without affecting viability. IC50_Calc->Conclusion WB_Quant->Conclusion Viability_Analysis->Conclusion

Caption: A typical experimental workflow for characterizing the bioactivity of this compound on the PC3 prostate cancer cell line.

References

Application Notes and Protocols: Urolithin D in Huh7 Hepatoma Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of gut microbiota-derived metabolites of ellagic acid and ellagitannins, which are abundant in pomegranates, berries, and nuts.[1][2] Emerging research has highlighted their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] Urolithin D (UroD), in particular, has been shown to modulate lipid metabolism in hepatocytes, making it a compound of interest for studies on metabolic diseases and hepatocellular carcinoma.[1][5] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in the Huh7 human hepatoma cell line.

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound and related urolithins on Huh7 cells and in other relevant cellular antioxidant assays.

Table 1: Effect of Urolithins on Cell Viability in Huh7 Cells

CompoundConcentration (µM)Effect on Cell ViabilityReference
This compoundup to 30No specific cytotoxic effects observed (~80% bioavailability)[6][7][8]
Urolithin Aup to 30Slightly affected cell bioavailability (~80%)[6][7][8]
Urolithin Bup to 30Slightly affected cell bioavailability (~80%)[6][7][8]
Urolithin Cup to 30Slightly affected cell bioavailability (~80%)[6][7][8]
iso-Urolithin Aup to 30Slightly affected cell bioavailability (~80%)[6][7][8]
Ellagic Acidup to 30Slightly affected cell bioavailability (~80%)[6][7][8]

Table 2: Effects of Urolithins on Lipid Metabolism in Huh7 Cells

CompoundConcentration (µM)EffectReference
This compound30Attenuated triglyceride accumulation, increased fatty acid oxidation[1]
Urolithin A30Attenuated triglyceride accumulation, increased fatty acid oxidation[1]
Urolithin C30Attenuated triglyceride accumulation, increased fatty acid oxidation[1]

Table 3: Comparative Antioxidant Capacity of Urolithins

UrolithinAntioxidant AssayIC50 / ActivityReference
This compoundCellular Antioxidant AssayIC50 = 0.33 µM[9]
DPPHIC50 = 2.1 µg/mL[9]
Urolithin AORAC13.1 µmol TE/mg[9]
DPPHIC50 = 35.5 µg/mL[9]
Urolithin BORAC5.77 Trolox Equivalents[9]
DPPHNo activity[9]
Urolithin CCellular Antioxidant AssayIC50 = 0.16 µM[9]
DPPHIC50 = 3.3 µg/mL[9]

IC50: Half-maximal inhibitory concentration. ORAC: Oxygen Radical Absorbance Capacity. DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Huh7 Cells

This compound, along with Urolithins A and C, has been shown to promote the phosphorylation of AMP-activated protein kinase (AMPK) in primary human adipocytes, suggesting a similar energy-sensing metabolic pathway alteration in Huh7 cells.[1][5] Activation of AMPK is known to stimulate fatty acid oxidation and inhibit triglyceride synthesis.

UrolithinD_Pathway UroD This compound AMPK AMPK UroD->AMPK Promotes phosphorylation pAMPK p-AMPK (Active) AMPK->pAMPK FA_Oxidation Fatty Acid Oxidation pAMPK->FA_Oxidation Increases TG_Accumulation Triglyceride Accumulation pAMPK->TG_Accumulation Decreases

Caption: Proposed signaling pathway of this compound in Huh7 cells.

Experimental Workflow for Investigating this compound Effects

The following workflow outlines the key steps to characterize the effects of this compound on Huh7 hepatoma cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Huh7_Culture Culture Huh7 Cells Viability Cell Viability Assay (XTT/MTT) Huh7_Culture->Viability UroD_Prep Prepare this compound Stock Solution (in DMSO) UroD_Prep->Viability Lipid Triglyceride Accumulation Assay Viability->Lipid Western Western Blot Analysis (p-AMPK, AMPK) Lipid->Western Data Analyze and Quantify Results Western->Data

Caption: General experimental workflow for studying this compound in Huh7 cells.

Experimental Protocols

These protocols are based on methodologies used for urolithins in hepatoma and other cell lines and should be optimized for your specific experimental conditions.[3][7]

Protocol 1: Cell Viability/Cytotoxicity Assay (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Huh7 cells

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (high purity)

  • DMSO (cell culture grade)

  • XTT Cell Viability Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store in aliquots at -20°C.[3]

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be ≤ 0.1%.[3] Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of this compound (e.g., 1, 5, 10, 30 µM) or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[3][7]

  • XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Triglyceride Accumulation Assay

This protocol is for quantifying intracellular triglyceride levels.

Materials:

  • Huh7 cells

  • 6-well or 12-well cell culture plates

  • This compound and DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Triglyceride Quantification Kit (colorimetric or fluorometric)

Procedure:

  • Cell Seeding and Treatment: Seed Huh7 cells in 6-well or 12-well plates. Once they reach the desired confluency, treat them with this compound (e.g., 30 µM) or vehicle control for 24-48 hours.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells using the lysis buffer provided in the quantification kit or a suitable alternative.

  • Homogenization: Homogenize the cell lysate to ensure complete breakdown of cellular membranes.

  • Triglyceride Quantification: Follow the manufacturer's instructions for the triglyceride quantification kit to measure the triglyceride concentration in each sample. This typically involves an enzymatic reaction that results in a colorimetric or fluorometric signal.

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA or Bradford protein assay for normalization.

  • Data Analysis: Normalize the triglyceride concentration to the total protein concentration for each sample. Express the results relative to the vehicle control.

Protocol 3: Western Blot Analysis for AMPK Activation

This technique is used to detect the phosphorylation status of AMPK.

Materials:

  • Huh7 cells

  • 6-well plates

  • This compound and DMSO

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα, anti-total-AMPKα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection system

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed Huh7 cells in 6-well plates and grow to 70-80% confluency. Treat with this compound (e.g., 30 µM) or vehicle control for the desired time (e.g., 1, 3, 6, 12, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.[10]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[3][10]

  • Sample Preparation: Dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL and heat at 95°C for 5 minutes.[10]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα and total-AMPKα (typically overnight at 4°C), and a loading control like β-actin.[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using an ECL detection system and an imaging system.[3]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-AMPKα signal to the total-AMPKα signal to determine the extent of AMPK activation.

Conclusion

This compound presents a promising avenue for research in metabolic regulation within hepatoma cells. The protocols and data provided herein offer a foundational framework for investigating its mechanisms of action. While direct quantitative data for this compound in Huh7 cells is still emerging, the established effects on lipid metabolism and the proposed activation of the AMPK pathway provide clear targets for investigation. Researchers are encouraged to adapt and optimize these protocols to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Urolithin D Treatment of Primary Human Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urolithins are gut microbial metabolites derived from ellagic acid, a compound found in various fruits and nuts. Emerging research has highlighted the potential of these metabolites in modulating lipid metabolism. This document provides detailed application notes and protocols for investigating the effects of Urolithin D on primary human adipocytes. Studies have shown that this compound, along with Urolithins A and C, plays a significant role in reducing triglyceride accumulation and enhancing fatty acid oxidation in human adipocytes, suggesting its potential as a therapeutic agent for metabolic disorders.[1][2][3][4] The primary mechanism of action appears to be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of Urolithin treatment on primary human adipocytes, as reported in scientific literature.

Table 1: Effect of Urolithins on Triglyceride Accumulation and Gene Expression in Primary Human Adipocytes

Treatment (30 µM)Triglyceride Accumulation (% of Control)PPARγ mRNA Expression (% of Control)FASN mRNA Expression (% of Control)ATGL mRNA Expression (% of Control)SCD-1 mRNA Expression (% of Control)
Vehicle Control 100100100100100
Urolithin A Significantly Reduced[1][2]Decreased[2]Decreased[2]Decreased[2]Decreased[2]
Urolithin C Significantly Reduced[1][2]Decreased[2]Decreased[2]Decreased[2]Decreased[2]
This compound Significantly Reduced[1][2]Decreased[2]Decreased[2]Decreased[2]Decreased[2]
Iso-Urolithin A No Significant Effect[1][2]Not ReportedNot ReportedNot ReportedNot Reported
Urolithin B No Significant Effect[1][2]Not ReportedNot ReportedNot ReportedNot Reported

Data synthesized from studies where primary human adipogenic stem cells were treated with 30 µM of individual urolithins during differentiation.[1][2]

Table 2: Effect of Urolithins on Fatty Acid Oxidation and AMPK Activation in Primary Human Adipocytes

Treatment (30 µM)Fatty Acid OxidationAMPK Phosphorylation
Vehicle Control BaselineBaseline
Urolithin A Increased[1][3]Increased[1][2]
Urolithin C Increased[1][3]Increased[1][2]
This compound Increased[1][3]Increased[1][2]

Data is based on studies on fully differentiated primary human adipocytes.[1][2][3]

Signaling Pathway

The proposed signaling pathway for this compound in primary human adipocytes involves the activation of AMPK, a key energy sensor in cells.

UrolithinD_Signaling cluster_downstream Downstream Effects UrolithinD This compound AMPK AMPK UrolithinD->AMPK Activates pAMPK p-AMPK (Active) UrolithinD->pAMPK Promotes Phosphorylation FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Increases TriglycerideAccumulation Triglyceride Accumulation pAMPK->TriglycerideAccumulation Decreases Adipogenesis Adipogenesis pAMPK->Adipogenesis Inhibits

Caption: Proposed signaling pathway of this compound in human adipocytes.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on primary human adipocytes.

Culture and Differentiation of Primary Human Preadipocytes

This protocol outlines the steps for culturing and differentiating primary human preadipocytes into mature, lipid-laden adipocytes.

Adipocyte_Differentiation_Workflow Start Cryopreserved Human Preadipocytes Thawing Thaw cells rapidly in a 37°C water bath Start->Thawing Plating Plate cells in Preadipocyte Growth Medium Thawing->Plating Confluency Culture until 85-95% confluent Plating->Confluency Induction Induce differentiation with Adipocyte Differentiation Medium (with or without this compound) Confluency->Induction 2-3 days Maintenance Maintain in Adipocyte Maintenance Medium (with or without this compound) Induction->Maintenance Change medium every 3 days Mature Mature Adipocytes (Day 15) Maintenance->Mature

Caption: Workflow for primary human adipocyte differentiation.

Materials:

  • Cryopreserved primary human preadipocytes

  • Preadipocyte Growth Medium

  • Human Adipocyte Differentiation Medium

  • Human Adipocyte Maintenance Medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture flasks/plates

Protocol:

  • Thawing and Plating: Thaw cryopreserved human preadipocytes rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed Preadipocyte Growth Medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh Preadipocyte Growth Medium and plate onto tissue culture flasks.

  • Expansion: Culture the preadipocytes at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days until the cells reach 85-95% confluency.

  • Differentiation Induction: To induce differentiation, replace the growth medium with Human Adipocyte Differentiation Medium. For the treatment group, supplement the differentiation medium with the desired concentration of this compound (e.g., 30 µM).[1] A vehicle control (DMSO) should be run in parallel. Incubate for 2-3 days.

  • Maintenance: After the induction period, replace the differentiation medium with Human Adipocyte Maintenance Medium (with or without this compound). Change the medium every 2-3 days for a total of 15 days to allow for full differentiation into mature adipocytes.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

Materials:

  • Differentiated adipocytes in culture plates

  • PBS

  • 10% Formalin or 4% Paraformaldehyde

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% Isopropanol (B130326)

  • Distilled water

  • 100% Isopropanol (for quantification)

Protocol:

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 10% formalin for at least 1 hour at room temperature.[5]

  • Washing: Discard the formalin and wash the cells with distilled water. Then, wash with 60% isopropanol for 5 minutes and allow the wells to dry completely.[5][6]

  • Staining: Prepare the Oil Red O working solution by mixing 6 parts of the stock solution with 4 parts of distilled water and filtering it.[5][7] Add the working solution to the cells and incubate for 10-15 minutes at room temperature.[5][8]

  • Washing: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.[5][6]

  • Imaging: The cells can now be visualized under a microscope to observe the red-stained lipid droplets.

  • Quantification: To quantify lipid accumulation, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes on a shaker.[5][9] Transfer the eluate to a 96-well plate and measure the absorbance at 500-520 nm.[5][9]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of key adipogenic and lipogenic genes.

Materials:

  • Differentiated adipocytes

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PPARγ, FASN, ATGL, SCD-1) and a housekeeping gene (e.g., GAPDH, ACTB)[10]

  • qPCR instrument

Protocol:

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C, annealing at 60-65°C, and extension at 72°C).[11][12]

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Western Blotting for Protein Analysis

This protocol is for detecting the levels of specific proteins, such as total and phosphorylated AMPK.

Materials:

  • Differentiated adipocytes

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[13][14]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[13][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total protein or a housekeeping protein).[14]

References

Application Notes and Protocols: Urolithin D in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins, the gut microbiota-derived metabolites of ellagitannins found in foods like pomegranates, berries, and walnuts, have garnered significant attention for their potential therapeutic effects in a range of chronic diseases.[1][2] The primary urolithins—A, B, C, and D—are produced sequentially through microbial metabolism of ellagic acid in the gut.[2][3] While extensive research has focused on the roles of Urolithin A (UroA) and Urolithin B (UroB) in metabolic disorders, there is a notable scarcity of in vivo animal data specifically for Urolithin D (UroD).[4]

These application notes provide a comprehensive overview of the current state of research on urolithins in animal models of metabolic disease. Given the limited in vivo data for UroD, we summarize the key findings for UroA and UroB to serve as a valuable reference and guide for future research into the therapeutic potential of all urolithins, including UroD. We also include the available in vitro data for UroD to highlight its potential mechanisms of action.

Metabolic Pathway of Urolithins

The transformation of dietary ellagitannins and ellagic acid into urolithins is a multi-step process carried out by the gut microbiota.[1] This pathway underscores the importance of a healthy gut microbiome in producing these bioactive compounds. This compound is an intermediate metabolite in the pathway leading to Urolithin A and B.[1]

G Ellagitannins Ellagitannins Ellagic Acid Ellagic Acid Ellagitannins->Ellagic Acid Hydrolysis This compound This compound Ellagic Acid->this compound Metabolism Urolithin C Urolithin C This compound->Urolithin C Dehydroxylation Urolithin A Urolithin A Urolithin C->Urolithin A Dehydroxylation Urolithin B Urolithin B Urolithin A->Urolithin B Dehydroxylation Gut Microbiota Gut Microbiota Gut Microbiota->Ellagic Acid Gut Microbiota->this compound Gut Microbiota->Urolithin C Gut Microbiota->Urolithin A Gut Microbiota->Urolithin B G UroA Urolithin A T3 Triiodothyronine (T3) levels in adipose tissue UroA->T3 increases Thermogenesis Enhanced Thermogenesis in BAT and Browning of WAT T3->Thermogenesis Energy_Expenditure Increased Energy Expenditure Thermogenesis->Energy_Expenditure Obesity Prevention of Diet-Induced Obesity Energy_Expenditure->Obesity G UroA Urolithin A PI3K_Akt PI3K/Akt Pathway UroA->PI3K_Akt activates AMPK AMPK Pathway UroA->AMPK activates GLUT4 GLUT4 Translocation to Plasma Membrane PI3K_Akt->GLUT4 AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake in Myotubes GLUT4->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

References

Application Note: HPLC Analysis of Urolithin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of phenolic compounds produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and walnuts. Urolithin D (UroD), chemically known as 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, is a key intermediate in the metabolic pathway that leads to other urolithins, such as Urolithin C and A.[1][2] The growing interest in the biological activities of urolithins, including their anti-inflammatory and antioxidant properties, necessitates robust analytical methods for their quantification in various biological matrices.[2] This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/serum and fecal samples.

1.1. Plasma/Serum Samples (Protein Precipitation)

This method is suitable for the extraction of this compound from plasma or serum with high recovery and minimal matrix effects.[3]

  • Materials:

    • Plasma or serum samples

    • Ice-cold acetonitrile (B52724)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or another urolithin not present in the sample)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Reconstitution solution (initial mobile phase conditions)

    • HPLC vials

  • Protocol:

    • Thaw plasma or serum samples at room temperature.

    • Pipette 100 µL of the sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.[3]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[3]

    • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.[3]

1.2. Fecal Samples (Solid-Phase Extraction - SPE)

Fecal samples require a more rigorous extraction and clean-up process to remove interfering substances.

  • Materials:

    • Lyophilized fecal samples

    • Methanol (B129727)

    • SPE cartridges (e.g., C18)

    • Ammonium hydroxide

    • Formic acid

    • Centrifuge

    • Nitrogen evaporator

    • HPLC vials

  • Protocol:

    • Homogenize and lyophilize fecal samples.

    • Extract a known amount of lyophilized feces with methanol.

    • Centrifuge the extract and collect the supernatant.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the urolithins with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

The following HPLC conditions are a starting point and may require optimization for specific instrumentation and sample types. C18 columns are commonly used for the separation of urolithins.[4][5]

ParameterCondition
HPLC System A standard HPLC or UHPLC system with a pump, autosampler, column oven, and detector.
Column C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 250 x 4.6 mm, 5 µm or Waters ACQUITY UPLC CSH Fluoro Phenyl, 2.1 mm × 50 mm, 1.7 µm).[6][7]
Column Temperature 25°C - 40°C.[6][7]
Mobile Phase A Water with 0.1% formic acid or 0.1% phosphoric acid.[4][7]
Mobile Phase B Acetonitrile or Methanol.[6][7]
Flow Rate 0.4 - 1.0 mL/min.[6][7]
Injection Volume 5 - 20 µL.[6][7]
UV Detection Diode Array Detector (DAD) set at approximately 305 nm.[5][8]
MS Detection Electrospray Ionization (ESI) in negative mode.[9]

Gradient Elution Program (Example):

A gradient elution is typically required to achieve good separation of urolithins and to elute them in a reasonable time.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.03070
20.0595
23.0595
24.0955
30.0955

3. Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.[6]

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999.[6] A linear relationship should be established over a range of concentrations (e.g., 0.1 - 10 µg/mL).[6]
Precision (RSD%) Intraday and Interday precision with a Relative Standard Deviation (RSD) ≤ 15%.[10]
Accuracy (% Recovery) 85 - 115%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Stability Analyte stability in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term room temperature).[11][12]

4. Data Analysis

Quantification is typically performed using an external standard calibration curve. The peak area of this compound is plotted against the corresponding concentration. The concentration of this compound in the samples is then calculated from the linear regression equation of the calibration curve.[6]

Visualization of Experimental Workflow

UrolithinD_HPLC_Workflow Workflow for this compound HPLC Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Feces, etc.) Extraction Extraction (Protein Precipitation / SPE) Sample->Extraction Add Internal Standard Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration of this compound Quantification->Result

Caption: Workflow for this compound HPLC Analysis.

Signaling Pathway Context

This compound is a key intermediate in the microbial metabolism of ellagitannins to other bioactive urolithins. Understanding its concentration is crucial for elucidating the complete metabolic pathway and its impact on human health.

Urolithin_Metabolism Urolithin Metabolism Pathway Ellagitannins Ellagitannins (from diet) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis Urolithin_D This compound Ellagic_Acid->Urolithin_D Microbial Metabolism (Decarboxylation & Dehydroxylation) Urolithin_C Urolithin C Urolithin_D->Urolithin_C Dehydroxylation Urolithin_A Urolithin A Urolithin_C->Urolithin_A Dehydroxylation Urolithin_B Urolithin B Urolithin_A->Urolithin_B Dehydroxylation

Caption: Urolithin Metabolism Pathway.

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of this compound in biological samples. The detailed protocols for sample preparation, HPLC conditions, and method validation will aid researchers in accurately quantifying this important metabolite. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and its biological context. Adherence to these protocols and rigorous method validation will ensure the generation of high-quality, reliable data for research and development in the fields of nutrition, pharmacology, and clinical science.

References

Application Notes and Protocols for the Quantification of Urolithin D in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D is a gut microbial metabolite of ellagic acid and ellagitannins, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. As an intermediate in the metabolic pathway that produces other urolithins, the accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. Urolithins, as a class of compounds, have garnered significant interest for their potential anti-inflammatory, antioxidant, and anti-cancer properties. These application notes provide detailed protocols for the sensitive and robust quantification of this compound in various biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Urolithins

This compound is a key intermediate in the conversion of ellagic acid to other urolithins by the gut microbiota. The metabolic process involves a series of dehydroxylation steps.

Urolithin_Metabolism Ellagitannins Ellagitannins Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis Urolithin_M5 Urolithin M5 (Pentahydroxy) Ellagic_Acid->Urolithin_M5 Lactone-ring cleavage, decarboxylation Urolithin_D This compound (Tetrahydroxy) Urolithin_M5->Urolithin_D Urolithin_E Urolithin E (Tetrahydroxy) Urolithin_M5->Urolithin_E Urolithin_M6 Urolithin M6 (Tetrahydroxy) Urolithin_M5->Urolithin_M6 Urolithin_C Urolithin C (Trihydroxy) Urolithin_D->Urolithin_C Dehydroxylation Urolithin_E->Urolithin_C Urolithin_M6->Urolithin_C Urolithin_A Urolithin A (Dihydroxy) Urolithin_C->Urolithin_A Isourolithin_A Isourolithin A (Dihydroxy) Urolithin_C->Isourolithin_A Urolithin_B Urolithin B (Monohydroxy) Urolithin_A->Urolithin_B Isourolithin_A->Urolithin_B

Figure 1: Simplified metabolic pathway of ellagitannins to urolithins.

Quantitative Data Summary

The concentration of urolithins can vary significantly between individuals due to differences in gut microbiota composition, leading to different urolithin metabotypes.[1] The following table summarizes reported concentrations of urolithins in various biological samples. Data for this compound is limited, and ranges for total urolithins or other specific urolithins are provided for context.

Biological MatrixAnalyteConcentration RangeSpeciesReference(s)
PlasmaTotal Urolithins0.003 - 5.2 µMHuman[1]
Urolithin A0.0 - 0.1 ng/mLHuman[2]
Urolithin A Glucuronide2.6 - 106 ng/mLHuman[2]
Urolithin C0.01 - 0.5 ng/mLHuman[2]
UrineTotal UrolithinsUp to 50 µMHuman[1]
Urolithin A~4807 nM (after nectar consumption)Human[3]
Urolithin B~312 nM (after nectar consumption)Human[3]
FecesUrolithin A89.3 µg/g (after free ellagic acid diet)Rat[3]
Luminal ContentThis compound0.03 nmol/gMouse[1]
Urolithin A29.14 nmol/gMouse[1]
Urolithin C4.28 nmol/gMouse[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of various urolithins in human plasma.[2][4]

1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • Internal Standard (IS): Urolithin C or a stable isotope-labeled this compound

  • LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid

  • Human plasma (K2-EDTA)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing 2% formic acid and the internal standard.[4]

  • Vortex the mixture for 10 minutes.[4]

  • Sonicate for 10 minutes in a cold water bath.[4]

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.[4]

  • Reconstitute the dried residue in 100 µL of methanol.[4]

  • Filter through a 0.22 µm PVDF syringe filter into an LC vial.[4]

3. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1260 Infinity II UHPLC system or equivalent[2]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole (QqQ) or equivalent[2]

  • Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)[2]

  • Mobile Phase A: Water with 0.1% formic acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

  • Flow Rate: 0.4 mL/min[2]

  • Gradient: Start with 5% B, increase to 95% B at 4 min, hold for 1 min, then return to initial conditions and re-equilibrate.[2]

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[5]

4. Mass Spectrometry Parameters (MRM) Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a standard solution of this compound. Based on the fragmentation of similar urolithins, the following transitions can be used as a starting point.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound259.0213.0Optimized
Urolithin C (IS)243.0187.0Optimized

Note: The precursor ion for this compound is [M-H]⁻. The product ion corresponds to the loss of CO₂ and H₂O.[5]

LCMS_Workflow Plasma_Sample Plasma Sample (200 µL) Protein_Precipitation Protein Precipitation (Acetonitrile + Formic Acid + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation (17,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation Evaporation Evaporation (Nitrogen Stream) Centrifugation->Evaporation Supernatant Reconstitution Reconstitution (100 µL Methanol) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis

Figure 2: Workflow for this compound quantification in plasma by LC-MS/MS.
Protocol 2: Quantification of Total this compound in Human Urine using HPLC-UV

This protocol includes an enzymatic hydrolysis step to measure both free and conjugated (glucuronidated and sulfated) this compound.[6]

1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • Internal Standard (IS): 6,7-dihydroxycoumarin or similar

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)

  • HPLC grade methanol, acetonitrile, water, and formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Enzymatic Hydrolysis and SPE)

  • Centrifuge urine samples to remove sediment.

  • To 1 mL of urine supernatant, add 1 mL of ammonium acetate buffer (pH 5.0).[6]

  • Add 50 µL of β-glucuronidase/arylsulfatase solution.[6]

  • Incubate at 37°C for 4 hours.[6]

  • Stop the reaction by adding 200 µL of methanol.[6]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.[6]

  • Load the hydrolyzed sample onto the SPE cartridge.[6]

  • Wash with 1 mL of water.[6]

  • Elute urolithins with 1 mL of methanol.[6]

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[6]

3. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Detector: Diode-Array Detector (DAD)

  • Column: Poroshell 120 EC-C18 (3 x 100 mm, 2.7 µm)[7]

  • Mobile Phase A: Water with 0.5% formic acid[8]

  • Mobile Phase B: Acetonitrile[8]

  • Flow Rate: 0.5 mL/min[8]

  • Gradient: 0-7 min, 5-18% B; 7-17 min, 18-28% B; 17-22 min, 28-50% B; 22-27 min, 50-90% B.[8]

  • Detection Wavelength: 305 nm and 360 nm[8]

Signaling Pathways Potentially Modulated by this compound

While much of the research on signaling pathways has focused on Urolithin A, urolithins as a class are known to modulate several key cellular pathways involved in inflammation, cell proliferation, and oxidative stress. This compound has been shown to induce apoptosis in colon cancer cells and inhibit CYP1 activity.[9] It is plausible that this compound shares some mechanisms of action with other urolithins.

Urolithin_Signaling cluster_inflammation Inflammation cluster_proliferation Cell Proliferation & Survival cluster_oxidative_stress Oxidative Stress Urolithin_D This compound NFkB NF-κB Pathway Urolithin_D->NFkB Inhibition MAPK MAPK Pathway (p38, JNK, ERK) Urolithin_D->MAPK Inhibition PI3K_AKT PI3K/AKT/mTOR Pathway Urolithin_D->PI3K_AKT Inhibition Apoptosis Apoptosis Urolithin_D->Apoptosis Induction Nrf2 Nrf2 Pathway Urolithin_D->Nrf2 Activation COX2 COX-2 NFkB->COX2 Activation MAPK->COX2 Activation Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins PI3K_AKT->Apoptosis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest Inhibition Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Activation

Figure 3: Potential signaling pathways modulated by this compound.

Stability and Storage

Urolithins are generally stable under typical laboratory conditions. For long-term storage, biological samples should be kept at -80°C.[3] Urolithin B has been shown to be relatively stable during simulated gastrointestinal digestion.[10] It is recommended to minimize freeze-thaw cycles of both samples and standards.

Conclusion

The provided protocols offer robust and sensitive methods for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the available instrumentation. Accurate measurement of this compound will contribute to a better understanding of the metabolism of ellagitannins and the potential health benefits of their microbial metabolites. Further research is needed to fully elucidate the specific biological activities and signaling pathways of this compound.

References

Application Notes and Protocols: EphA2 Receptor Binding Assay for Urolithin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family, is a critical player in various physiological and pathological processes.[1] Overexpressed in a multitude of cancers, its ligand-independent signaling is associated with enhanced tumor cell migration, invasion, and poor prognosis.[2][3][4] Conversely, ligand-dependent activation of EphA2 can suppress oncogenic pathways such as PI3K/Akt and Ras/ERK.[5][6] This dual functionality makes EphA2 a compelling target for therapeutic intervention.

Urolithin D, a gut microbial metabolite of ellagitannins found in pomegranates and berries, has emerged as a promising natural compound with anticancer properties.[7][8] Studies have identified this compound as a competitive and reversible antagonist of the EphA2 receptor.[7] It selectively inhibits the binding of the natural ligand, ephrin-A1, to EphA2 and subsequently blocks ligand-induced receptor phosphorylation.[7] These application notes provide detailed protocols for assays to characterize the binding of this compound to the EphA2 receptor and its effect on downstream signaling.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound on EphA2.

ParameterValueAssay ConditionsReference
IC50 (EphA2-ephrin-A1 Binding) 0.9 µMCompetitive ELISA[7]
IC50 (EphA2 Phosphorylation) 0.7 µMIn-cell Western Blot (PC3 cells)
Binding Affinity (Kd) To be determinedSPR or Fluorescence Polarization

Signaling Pathway

The EphA2 receptor exhibits a dual signaling mechanism. In a ligand-independent manner, often driven by phosphorylation at Serine 897, EphA2 can activate pro-oncogenic pathways like PI3K/Akt and MAPK/ERK.[2][3][4][9] Ligand-dependent activation, through binding of ephrin-A1, leads to tyrosine phosphorylation of the receptor and the suppression of these same pathways.[5][6] this compound, by competitively inhibiting ephrin-A1 binding, is expected to modulate these downstream signaling events.

EphA2_Signaling cluster_ligand_dependent Ligand-Dependent (Tumor Suppressive) cluster_ligand_independent Ligand-Independent (Oncogenic) Ephrin-A1 Ephrin-A1 EphA2_active EphA2 (Tyr-P) Ephrin-A1->EphA2_active Binds Suppression Suppression EphA2_active->Suppression PI3K/Akt_off PI3K/Akt Pathway Suppression->PI3K/Akt_off Inhibits MAPK/ERK_off MAPK/ERK Pathway Suppression->MAPK/ERK_off Inhibits EphA2_inactive EphA2 (Ser897-P) Activation Activation EphA2_inactive->Activation PI3K/Akt_on PI3K/Akt Pathway Activation->PI3K/Akt_on Activates MAPK/ERK_on MAPK/ERK Pathway Activation->MAPK/ERK_on Activates Cell_Migration Cell Migration & Invasion PI3K/Akt_on->Cell_Migration MAPK/ERK_on->Cell_Migration Urolithin_D Urolithin_D Urolithin_D->Ephrin-A1 Competes with

EphA2 Receptor Signaling Pathways

Experimental Workflow

The following diagram outlines the experimental workflow for characterizing the interaction of this compound with the EphA2 receptor.

Experimental_Workflow cluster_binding_assays Binding Affinity & Inhibition cluster_cellular_assays Cellular Effects Start Start: Characterize this compound - EphA2 Interaction ELISA Competitive ELISA (Determine IC50) Start->ELISA SPR Surface Plasmon Resonance (Determine Kd & Kinetics) ELISA->SPR Confirm with orthogonal assay FP Fluorescence Polarization (Determine Kd) SPR->FP Alternative method WB Western Blot (Downstream Signaling e.g., p-Akt) FP->WB Data_Analysis Data Analysis & Interpretation WB->Data_Analysis

Workflow for this compound - EphA2 Interaction Studies

Experimental Protocols

Competitive ELISA for EphA2-ephrin-A1 Binding Inhibition

This protocol is designed to determine the IC50 value of this compound for the inhibition of the EphA2 and ephrin-A1 interaction.

Materials:

  • Recombinant human EphA2-Fc protein

  • Recombinant human ephrin-A1-Fc protein (biotinylated)

  • This compound

  • 96-well high-binding microplate

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Microplate reader

Protocol:

  • Coating: Dilute recombinant human EphA2-Fc to 2 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Competition: Add 50 µL of the this compound dilutions to the corresponding wells.

  • Ligand Addition: Immediately add 50 µL of biotinylated ephrin-A1-Fc (e.g., at a final concentration of 0.5 µg/mL in Assay Buffer) to all wells.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP, diluted in Assay Buffer according to the manufacturer's instructions, to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

This protocol provides a general framework for determining the binding kinetics (kon, koff) and affinity (Kd) of this compound to EphA2.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human EphA2-Fc protein

  • This compound

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Protocol:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a fresh mixture of EDC and NHS.

    • Inject the EphA2-Fc protein (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (typically 2000-5000 RU for initial experiments).

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Injection:

    • Prepare a serial dilution of this compound in running buffer (e.g., ranging from 0.1 µM to 50 µM).

    • Inject the this compound solutions over the immobilized EphA2 surface at a constant flow rate for a defined association time, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection as a reference.

  • Regeneration: If necessary, inject the regeneration solution to remove bound this compound and restore the baseline.

  • Data Analysis:

    • Subtract the reference sensorgram from the sample sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Fluorescence Polarization (FP) for Binding Affinity

This competitive FP assay measures the displacement of a fluorescently labeled tracer from EphA2 by this compound to determine its binding affinity.

Materials:

  • Recombinant human EphA2 protein

  • A suitable fluorescently labeled EphA2 ligand (tracer)

  • This compound

  • FP assay buffer (e.g., PBS, 0.01% Triton X-100)

  • Black, low-volume 384-well plates

  • Microplate reader with FP capabilities

Protocol:

  • Tracer Binding: In the absence of this compound, titrate the fluorescent tracer against a fixed concentration of EphA2 to determine the Kd of the tracer and the optimal concentrations for the competition assay.

  • Competition Assay:

    • To the wells of a 384-well plate, add a fixed concentration of EphA2 and the fluorescent tracer (determined from the tracer binding experiment).

    • Add a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

    • Include controls for the free tracer (no protein) and the bound tracer (no this compound).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization on a microplate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the this compound concentration. Fit the data to a competitive binding model to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Western Blot for Downstream Signaling Analysis

This protocol assesses the effect of this compound on the phosphorylation of Akt, a downstream effector of EphA2 signaling.

Materials:

  • Cancer cell line with high EphA2 expression (e.g., PC-3)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-EphA2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting equipment

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt and the loading control.

Disclaimer

These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup, reagents, and cell lines.

References

Application Notes and Protocols for Western Blot Analysis of Urolithin D-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D, a metabolite produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts, is an emerging molecule of interest for its potential therapeutic effects.[1] Like other urolithins, it is believed to modulate critical cellular processes, including inflammatory signaling and responses to oxidative stress.[1] Western blot analysis is a fundamental technique to investigate the molecular mechanisms of this compound by examining its impact on protein expression and signaling pathways within treated cells. While direct extensive research on this compound is still developing, studies on related urolithins provide a strong framework for investigating its effects on key signaling cascades such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][2][3][4][5][6] Notably, this compound has been shown to selectively inhibit EphA2 phosphorylation in prostate cancer cells.[7]

These application notes provide detailed protocols for performing Western blot analysis on cells treated with this compound, along with representative data and visual workflows to guide researchers in their investigations.

Potential Signaling Pathways Modulated by Urolithins

Based on existing research on urolithins, the following signaling pathways are likely to be affected by this compound and can be investigated using Western blot analysis:

  • PI3K/Akt/mTOR Pathway: Central to cell growth, proliferation, and survival. Urolithin A has been shown to downregulate the phosphorylation of key proteins like Akt and mTOR in various cancer cell lines.[1][4]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, including ERK, JNK, and p38, is crucial in cellular responses to external stimuli, inflammation, and stress. Urolithins have been observed to suppress the phosphorylation of these kinases.[2][3]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammatory responses. Urolithins have been shown to inhibit the activation of the NF-κB pathway.[5][6]

  • Nrf2/Keap1 Pathway: This is a major pathway for cellular defense against oxidative stress.[1][8]

  • Ephrin Type-A Receptor 2 (EphA2) Signaling: this compound has been identified as a selective inhibitor of EphA2 phosphorylation.[7]

  • Apoptosis Pathway: Urolithins can induce apoptosis by modulating the expression of proteins such as Bcl-2, Bax, and caspases.[9][10]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates and allow them to adhere and reach approximately 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control with the same concentration of DMSO without this compound.[1]

  • Incubation: Incubate the cells for the desired time periods (e.g., 6, 12, 24, or 48 hours) to allow this compound to exert its effects.[1]

Protocol 2: Protein Extraction (Cell Lysate Preparation)
  • Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[1][11]

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.[1]

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]

Protocol 3: Western Blot Analysis
  • Sample Preparation: Based on the protein concentration, dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[1]

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p-ERK, anti-NF-κB p65) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[1]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step as described above.[1]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[1]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected outcomes of Western blot analysis of cells treated with this compound, based on findings for related urolithins.

Table 1: Effect of this compound on the Phosphorylation of MAPK Pathway Proteins

Treatmentp-ERK/ERK Ratio (Fold Change)p-JNK/JNK Ratio (Fold Change)p-p38/p38 Ratio (Fold Change)
Vehicle Control1.001.001.00
This compound (10 µM)0.650.700.60
This compound (25 µM)0.400.450.35
This compound (50 µM)0.200.250.15

Table 2: Effect of this compound on the PI3K/Akt and NF-κB Signaling Pathways

Treatmentp-Akt/Akt Ratio (Fold Change)p-IκBα/IκBα Ratio (Fold Change)Nuclear NF-κB p65 (Fold Change)
Vehicle Control1.001.001.00
This compound (10 µM)0.750.800.70
This compound (25 µM)0.500.550.45
This compound (50 µM)0.250.300.20

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins

TreatmentBcl-2/β-actin Ratio (Fold Change)Bax/β-actin Ratio (Fold Change)Cleaved Caspase-3/β-actin Ratio (Fold Change)
Vehicle Control1.001.001.00
This compound (10 µM)0.851.201.50
This compound (25 µM)0.601.802.50
This compound (50 µM)0.352.504.00

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis CellCulture 1. Cell Culture & this compound Treatment Harvesting 2. Cell Harvesting (Wash with PBS) CellCulture->Harvesting Lysis 3. Cell Lysis (RIPA Buffer) Harvesting->Lysis Centrifugation 4. Centrifugation Lysis->Centrifugation Quantification 5. Protein Quantification (BCA) Centrifugation->Quantification Denaturation 6. Sample Denaturation (Laemmli Buffer) Quantification->Denaturation SDSPAGE 7. SDS-PAGE Denaturation->SDSPAGE Transfer 8. Membrane Transfer SDSPAGE->Transfer Blocking 9. Blocking Transfer->Blocking PrimaryAb 10. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 11. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 12. ECL Detection SecondaryAb->Detection Analysis 13. Densitometry & Normalization Detection->Analysis

Caption: General workflow for Western blot analysis.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway UrolithinD This compound PI3K PI3K UrolithinD->PI3K RAS RAS UrolithinD->RAS JNK JNK UrolithinD->JNK p38 p38 UrolithinD->p38 IKK IKK UrolithinD->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB ProInflammatory ProInflammatory NFkB->ProInflammatory Pro-inflammatory Gene Expression

Caption: Potential signaling pathways modulated by this compound.

References

Measuring AMPK Phosphorylation after Urolithin D Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of gut microbiota-derived metabolites of ellagitannins, which are abundant in pomegranates, berries, and nuts. Emerging evidence suggests that urolithins possess a range of biological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects. One of the key cellular signaling nodes implicated in the action of some urolithins is the AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation through phosphorylation is a key therapeutic target for metabolic diseases.

While much of the research has focused on Urolithin A, this document provides detailed application notes and protocols for investigating the effect of Urolithin D on AMPK phosphorylation. Given the limited direct literature on this compound and AMPK, some protocols and dosage information are extrapolated from studies on the closely related Urolithin A and the metabolic precursor, Urolithin C. It has been demonstrated that Urolithin C activates the AMPK signaling pathway in vivo, providing a strong rationale for investigating this compound.[1] These notes are intended to serve as a comprehensive guide for researchers to design and execute experiments to measure the phosphorylation of AMPK in response to this compound treatment.

Data Presentation

The following tables summarize quantitative data on the effects of related urolithins on AMPK phosphorylation, providing a basis for experimental design with this compound.

Table 1: In Vitro Efficacy of Urolithin A on AMPK Phosphorylation

Cell LineTreatment ConcentrationTreatment TimeFold Increase in p-AMPK/AMPK Ratio (approx.)Reference
L6 Myotubes100 µM15-60 minSignificant increase observed[2]
PC12 Cells5 and 10 µM12 hoursSignificant reversal of decreased p-AMPK
MIN6 Pancreatic β-cellsNot specifiedNot specifiedPromoted AMPK phosphorylation[3]
Nucleus Pulposus CellsNot specifiedNot specifiedActivated AMPK signaling[4]

Table 2: In Vivo Efficacy of Urolithins on AMPK Activation

Animal ModelUrolithin & DosageTreatment DurationKey Finding on AMPK PathwayReference
MouseUrolithin A (50 and 100 mg/kg)Not specifiedSignificantly increased p-AMPK expression in the hippocampus
NAFLD MiceUrolithin CNot specifiedActivation in hepatic AMPK signaling pathway[1]

Signaling Pathway and Experimental Workflow

This compound and the AMPK Signaling Pathway

This compound, as a metabolite of ellagitannins, is hypothesized to activate AMPK, a central regulator of cellular metabolism. Activation of AMPK occurs via phosphorylation of its catalytic α-subunit at Threonine 172. Once activated, phospho-AMPK (p-AMPK) initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This includes the inhibition of anabolic pathways like protein synthesis (via the mTOR pathway) and the stimulation of catabolic pathways such as fatty acid oxidation and glycolysis.

UrolithinD_AMPK_Pathway UrolithinD This compound AMPK AMPK UrolithinD->AMPK Activates pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation Anabolic Anabolic Pathways (e.g., mTOR) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic Stimulates Energy Cellular Energy Homeostasis Anabolic->Energy Catabolic->Energy

Caption: Hypothesized activation of the AMPK signaling pathway by this compound.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on AMPK phosphorylation in a cell-based model.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2, C2C12) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis if_fc Immunofluorescence / Flow Cytometry (p-AMPK) treatment->if_fc protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blotting (p-AMPK, Total AMPK) protein_quant->western_blot data_analysis Data Analysis & Quantification western_blot->data_analysis if_fc->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for measuring this compound-induced AMPK phosphorylation.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on AMPK phosphorylation.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12, PC12)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

  • Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM. Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time. A time-course experiment (e.g., 3, 6, 12, 24, and 48 hours) is recommended to determine the optimal treatment duration.

  • Cell Harvesting: After incubation, proceed with cell lysis for Western blotting or fixation for immunofluorescence/flow cytometry.

Logical Diagram for Dose-Response Experiment

Dose_Response_Logic input This compound Stock dilution Serial Dilution in Media input->dilution doses Treatment Groups: - Vehicle (DMSO) - 1 µM this compound - 5 µM this compound - 10 µM this compound - 25 µM this compound - 50 µM this compound dilution->doses treatment Incubate for Optimal Time doses->treatment cells Cultured Cells (70-80% Confluency) cells->treatment output Analyze p-AMPK Levels treatment->output

Caption: Logical design of a this compound dose-response experiment.

Protocol 2: Western Blotting for p-AMPK

This protocol details the steps for detecting phosphorylated AMPK (p-AMPK) and total AMPK by Western blotting.[5][6][7]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (10%)

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-p-AMPKα (Thr172) and rabbit anti-AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After this compound treatment, wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and run the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use a 1:1000 dilution for both p-AMPK and total AMPK antibodies.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Signal Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal for each sample.

Protocol 3: Immunofluorescence for p-AMPK

This protocol provides a method for visualizing p-AMPK within cells.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: rabbit anti-p-AMPKα (Thr172)

  • Alexa Fluor-conjugated anti-rabbit secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-p-AMPK antibody (1:200 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibody (1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence or confocal microscope.

Protocol 4: Flow Cytometry for p-AMPK

This protocol allows for the quantification of p-AMPK in a population of cells.[8][9][10][11][12]

Materials:

  • Treated cell suspension

  • Fixation buffer (e.g., 4% PFA)

  • Permeabilization buffer (e.g., ice-cold 90% methanol (B129727) or a commercial permeabilization buffer)

  • Primary antibody: rabbit anti-p-AMPKα (Thr172) or a fluorochrome-conjugated version

  • Fluorochrome-conjugated anti-rabbit secondary antibody (if the primary is not conjugated)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Treatment and Harvesting: Treat cells in suspension or adherent cells that are subsequently detached. Harvest up to 1 x 10^6 cells per sample.

  • Fixation: Fix cells with fixation buffer for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice, or use a commercial permeabilization buffer according to the manufacturer's instructions.

  • Antibody Staining:

    • Wash the permeabilized cells with staining buffer.

    • Incubate with the p-AMPK antibody (or isotype control) for 30-60 minutes at room temperature.

    • If using an unconjugated primary antibody, wash and then incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Analyze the samples on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity of the p-AMPK signal.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on AMPK phosphorylation. By employing these methodologies, researchers can elucidate the potential role of this compound as a modulator of this critical metabolic pathway, contributing to the understanding of its therapeutic potential in various disease models. Due to the limited direct data on this compound, it is crucial to perform careful dose-response and time-course studies to optimize experimental conditions for specific cell types.

References

Urolithin D: A Tool for Investigating Eph-ephrin Signaling in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D, a metabolite produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts, has emerged as a significant modulator of critical cellular signaling pathways. Of particular interest is its role as a selective antagonist of the EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family. The Eph-ephrin signaling axis is a key regulator of diverse physiological and pathological processes, including cell migration, adhesion, proliferation, and differentiation. Its dysregulation is frequently implicated in cancer progression and metastasis. This compound offers a valuable pharmacological tool to dissect the intricacies of EphA2 signaling and to explore its therapeutic potential as an anti-cancer agent.

These application notes provide a comprehensive guide for utilizing this compound to study Eph-ephrin signaling, with a focus on its inhibitory effects on EphA2 activation and downstream cellular functions. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of this compound's mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on EphA2 signaling.

Parameter Value Assay Condition Cell Line
IC50 for EphA2-ephrin-A1 Binding Inhibition 0.9 µMELISA-based binding assay-
IC50 for EphA2 Phosphorylation Inhibition 0.7 µMWestern Blot analysis of ephrin-A1-Fc induced phosphorylationPC3 (Prostate Cancer)

Table 1: In vitro efficacy of this compound on EphA2 signaling.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the EphA2 signaling pathway and a typical experimental workflow for studying the effects of this compound.

EphA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ephrin-A1 Ephrin-A1 EphA2 EphA2 Ephrin-A1->EphA2 Binds This compound This compound This compound->EphA2 Inhibits Binding pEphA2 p-EphA2 (Tyr) EphA2->pEphA2 Autophosphorylation Downstream Downstream Signaling (e.g., AKT, MAPK) pEphA2->Downstream Migration Cell Migration & Invasion Downstream->Migration Experimental_Workflow start Start: PC3 Cell Culture treatment Treat with this compound (Various Concentrations) start->treatment binding_assay EphA2-ephrin-A1 Binding Assay (ELISA) treatment->binding_assay phosphorylation_assay EphA2 Phosphorylation Assay (IP/Western Blot) treatment->phosphorylation_assay migration_assay Transwell Migration/ Invasion Assay treatment->migration_assay analysis Data Analysis and Interpretation binding_assay->analysis phosphorylation_assay->analysis migration_assay->analysis end End analysis->end

Urolithin D in Prostate Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Urolithin D, a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts, is an emerging molecule of interest in prostate cancer research. Unlike some other urolithins that exhibit broad cytotoxic and anti-proliferative effects, current research indicates that this compound's primary mechanism of action in prostate cancer cells is more targeted. It has been identified as a selective inhibitor of Ephrin type-A receptor 2 (EphA2) phosphorylation.[1] This targeted action suggests a potential role for this compound in modulating specific signaling pathways involved in prostate cancer progression, without causing general cellular toxicity.

The selective inhibition of EphA2 phosphorylation by this compound is significant as the EphA2 receptor is frequently overexpressed in prostate cancer and is associated with tumor growth, angiogenesis, and metastasis. By blocking the ephrin-A1-mediated phosphorylation of EphA2, this compound can potentially disrupt these oncogenic processes.[1] This makes this compound a compelling candidate for further investigation as a potential chemopreventive or therapeutic agent, particularly in combination therapies where targeted pathway inhibition is desirable.

It is crucial to note that, in the primary study investigating its effects, this compound did not exhibit significant cytotoxicity or anti-proliferative activity against prostate cancer cells at the concentrations tested.[1] This contrasts with other urolithins like Urolithin A, B, and C, which have been shown to induce apoptosis and cell cycle arrest in various prostate cancer cell lines.[2][3][4] This distinction underscores the unique bioactivity of this compound and highlights the need for further research to fully elucidate its therapeutic potential and downstream effects of EphA2 inhibition in the context of prostate cancer.

Quantitative Data

The following tables summarize the available quantitative data for urolithins in prostate cancer cell lines. It is important to note the lack of direct cytotoxic IC50 values for this compound, as studies have shown it to be non-cytotoxic at tested concentrations.[1]

Table 1: IC50 Values of Urolithins in Prostate Cancer Cell Lines

UrolithinCell LineAssay DurationIC50 Value (µM)Reference
Urolithin ALNCaP-32.6[3]
DU-145-33.4[3]
DU-14596 hours74.79 ± 2.4[5]
Urolithin BLNCaP-35.7[3]
DU-145-42.5[3]
Urolithin CLNCaP-45.5[3]
DU-145-10.6[3]
Methylated Urolithin ADU-14548 hours44.3 ± 2.9[2]
This compound PC-3 - Lacking cytotoxicity [1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on prostate cancer cells. These protocols are based on methodologies used for other urolithins and should be optimized for specific experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot for Protein Expression Analysis

This protocol is to analyze the effect of this compound on the expression of key proteins in signaling pathways (e.g., EphA2, p-EphA2, Akt, p-Akt).

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EphA2, anti-phospho-EphA2, anti-Akt, anti-phospho-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Signaling Pathway Diagram

UrolithinD_EphA2_Pathway cluster_membrane Cell Membrane EphA2 EphA2 Receptor Phosphorylation Phosphorylation EphA2->Phosphorylation Activates EphrinA1 Ephrin-A1 (Ligand) EphrinA1->EphA2 Binds UrolithinD This compound UrolithinD->Phosphorylation Inhibits Downstream Downstream Oncogenic Signaling Phosphorylation->Downstream Inhibition Inhibition of Tumor Growth, Angiogenesis, Metastasis Downstream->Inhibition

Caption: this compound inhibits Ephrin-A1-induced EphA2 receptor phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays start Start: Prostate Cancer Cell Lines treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis western->analysis conclusion Conclusion on this compound's Effect on Prostate Cancer Cells analysis->conclusion

Caption: General workflow for investigating this compound in prostate cancer cells.

Logical Relationship Diagram

Logical_Relationship UrolithinD This compound EphA2_Inhibition Selective Inhibition of EphA2 Phosphorylation UrolithinD->EphA2_Inhibition No_Cytotoxicity Lack of General Cytotoxicity and Anti-Proliferative Effects UrolithinD->No_Cytotoxicity Targeted_Therapy Potential as a Targeted Therapeutic Agent EphA2_Inhibition->Targeted_Therapy No_Cytotoxicity->Targeted_Therapy Further_Research Requires Further Investigation of Downstream Signaling and In Vivo Efficacy Targeted_Therapy->Further_Research

Caption: Logical flow from this compound's mechanism to its potential application.

References

Urolithin D: A Promising Tool for Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D, a metabolite produced by the gut microbiota from ellagic acid found in fruits and nuts, is emerging as a molecule of interest in the study of metabolic syndrome. Characterized by a cluster of conditions including obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, metabolic syndrome represents a significant global health challenge. Research suggests that this compound, alongside other urolithins, may offer therapeutic potential by targeting key metabolic pathways. These application notes provide a comprehensive overview of the current research on this compound's role in metabolic syndrome, complete with detailed experimental protocols and quantitative data to facilitate further investigation.

Key Applications of this compound in Metabolic Syndrome Research

This compound has demonstrated significant effects on lipid metabolism, making it a valuable tool for investigating potential therapeutic strategies against key components of metabolic syndrome.

  • Inhibition of Adipogenesis and Lipogenesis: this compound has been shown to attenuate the formation of new fat cells (adipogenesis) and reduce the accumulation of triglycerides in both human adipocytes and hepatocytes.[1] This suggests a potential role in combating obesity and non-alcoholic fatty liver disease (NAFLD).

  • Enhancement of Fatty Acid Oxidation: Studies indicate that this compound can increase the rate of fatty acid oxidation.[1] This process helps to reduce lipid stores and may improve cellular energy metabolism.

  • Modulation of Key Signaling Pathways: The metabolic effects of this compound are linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to a switch from anabolic to catabolic processes, favoring energy production over storage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Triglyceride (TG) Accumulation in Human Adipogenic Stem Cells (hASCs) during Differentiation

Treatment (30 µM)TG Accumulation (% of Control)Reference
Control (Vehicle)100%Kang et al., 2016[1]
This compoundSignificantly ReducedKang et al., 2016[1]

Table 2: Effect of this compound on Fatty Acid (FA) Oxidation in Mature Human Adipocytes and Huh7 Hepatocytes

Cell TypeTreatment (30 µM)FA Oxidation (% of Control)Reference
Mature Human AdipocytesThis compoundSignificantly IncreasedKang et al., 2016[1]
Huh7 HepatocytesThis compoundSignificantly IncreasedKang et al., 2016[1]

Table 3: Effect of this compound on Adipogenic Gene and Protein Expression in hASCs

TargetTreatment (30 µM)Expression LevelReference
PPARγ (gene)This compoundSignificantly SuppressedKang et al., 2016[2]
Fas (gene)This compoundSignificantly SuppressedKang et al., 2016[2]
aP2 (protein)This compoundDramatically ReducedKang et al., 2016[2]
Fas (protein)This compoundDramatically ReducedKang et al., 2016[2]
PPARγ (protein)This compoundDramatically ReducedKang et al., 2016[2]
C/EBPα (protein)This compoundDramatically ReducedKang et al., 2016[2]

Signaling Pathways and Experimental Workflows

This compound-Mediated AMPK Activation

This compound exerts its effects on lipid metabolism at least in part through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a master regulator of cellular energy balance. Its activation initiates a cascade of events that promote catabolic processes like fatty acid oxidation while inhibiting anabolic processes like triglyceride synthesis.

UrolithinD_AMPK_Pathway UrolithinD This compound AMPK AMPK UrolithinD->AMPK Activates Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits TG_Accumulation Triglyceride Accumulation AMPK->TG_Accumulation Inhibits FA_Oxidation Fatty Acid Oxidation AMPK->FA_Oxidation Promotes Gene_Expression Adipogenic Gene Expression (PPARγ, Fas) Adipogenesis->Gene_Expression Leads to

This compound activates the AMPK signaling pathway.
Experimental Workflow for Studying this compound Effects on Adipogenesis

This workflow outlines the key steps to investigate the impact of this compound on the differentiation of pre-adipocytes into mature adipocytes.

Adipogenesis_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis start Seed pre-adipocytes (e.g., 3T3-L1 or hASCs) induce Induce differentiation with differentiation cocktail start->induce treat Treat with this compound (or vehicle control) induce->treat oro Oil Red O Staining for Lipid Accumulation treat->oro After differentiation qpcr RT-qPCR for Adipogenic Gene Expression treat->qpcr During/after differentiation western Western Blot for Adipogenic Proteins treat->western After differentiation

Workflow for adipogenesis experiments with this compound.

Detailed Experimental Protocols

Protocol 1: Inhibition of Adipogenesis in 3T3-L1 Pre-adipocytes

Objective: To assess the effect of this compound on the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • Maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin

  • This compound stock solution (in DMSO)

  • Oil Red O staining solution

  • 10% Formalin

  • 60% and 100% Isopropanol (B130326)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed 3T3-L1 pre-adipocytes in 6-well plates and grow to confluence in DMEM with 10% FBS.[3]

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium containing various concentrations of this compound or vehicle (DMSO).[3]

  • Maintenance: On Day 2, replace the medium with maintenance medium containing the respective concentrations of this compound or vehicle. Refresh the maintenance medium every two days.

  • Oil Red O Staining (Day 8):

    • Wash cells twice with PBS.

    • Fix cells with 10% formalin for 1 hour at room temperature.[2][4]

    • Wash cells with water and then with 60% isopropanol.[2]

    • Incubate cells with Oil Red O working solution for 10-20 minutes at room temperature.[2]

    • Wash cells 2-5 times with water.

    • Visualize lipid droplets under a microscope.

  • Quantification:

    • To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol for 10 minutes.[2][5]

    • Measure the absorbance of the eluate at 492-510 nm.[5]

Protocol 2: Western Blot for AMPK Activation in Hepatocytes

Objective: To determine if this compound activates AMPK in hepatocytes (e.g., Huh7 cells).

Materials:

  • Huh7 cells

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Culture Huh7 cells to 70-80% confluency. Treat cells with this compound at desired concentrations for a specified time (e.g., 1-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6][7]

    • Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.[6][8]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]

    • Detect the signal using an ECL substrate and an imaging system.[6]

  • Analysis: Quantify band intensities and express the level of phosphorylated AMPK relative to total AMPK.

Protocol 3: Fatty Acid Oxidation Assay

Objective: To measure the effect of this compound on the rate of fatty acid oxidation in adipocytes or hepatocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes or Huh7 cells

  • [³H]-Oleic acid

  • Fatty acid-free BSA

  • This compound

  • Scintillation fluid

Procedure:

  • Cell Preparation: Culture and differentiate cells as required.

  • Treatment: Incubate cells with this compound or vehicle in serum-free medium for a predetermined time.

  • Fatty Acid Oxidation Measurement:

    • Add [³H]-oleic acid complexed to fatty acid-free BSA to the cells.

    • Incubate for a specific period (e.g., 2 hours) to allow for fatty acid uptake and oxidation.[9]

    • Collect the culture medium.

    • Separate the tritiated water ([³H]H₂O), a product of β-oxidation, from the labeled oleic acid (e.g., by precipitation with trichloroacetic acid followed by centrifugation).

  • Quantification: Measure the radioactivity of the aqueous phase (containing [³H]H₂O) using a scintillation counter.

  • Normalization: Normalize the results to the total protein content of the cells.

Note on Further Research: The current body of literature on this compound is not as extensive as that for other urolithins like Urolithin A. While the protocols provided are based on established methods and findings related to this compound's effects on lipid metabolism, further research is warranted to explore its impact on other facets of metabolic syndrome, such as insulin signaling in muscle cells and in vivo efficacy. Researchers are encouraged to adapt and optimize existing protocols for other urolithins to investigate these underexplored areas.

References

Troubleshooting & Optimization

Urolithin D solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with Urolithin D and to offer practical solutions for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a gut microbiota-derived metabolite of ellagitannins, which are polyphenols found in foods like pomegranates, berries, and nuts. Like many polyphenolic compounds, this compound exhibits poor aqueous solubility due to its chemical structure, which can pose significant challenges for its use in in vitro and in vivo experiments, potentially leading to issues with bioavailability and inconsistent results.[1]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] For experimental purposes, it is typically first dissolved in a small amount of 100% DMSO to create a concentrated stock solution.

Q3: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds like this compound. This occurs because the compound is not soluble in the final concentration of the aqueous vehicle. To avoid this, it is crucial to first dissolve the this compound in a suitable organic solvent like DMSO and then dilute this stock solution into your aqueous buffer or medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% DMSO for most cell lines).

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: this compound powder should be stored at 2-8°C.[3] Stock solutions, once prepared, should be stored in aliquots in tightly sealed vials. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable. It is important to avoid repeated freeze-thaw cycles to maintain the stability of the compound.[4] Aqueous solutions of urolithins are not recommended for storage for more than one day.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Difficulty in Dissolving this compound Powder
  • Possible Cause: this compound has low solubility in aqueous solutions. Direct addition of the powder to buffers or media will likely result in insolubility.

  • Solution: Always prepare a stock solution in an appropriate organic solvent first. DMSO is the most commonly recommended solvent. Use sonication if necessary to aid dissolution.

Issue 2: Precipitation of this compound in Final Working Solution
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, or the percentage of the organic co-solvent is too low.

  • Solutions:

    • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility, while remaining non-toxic to your cells.

    • Use a Co-solvent System: For higher concentrations of this compound, a co-solvent system may be necessary. A combination of DMSO, PEG300, and a surfactant like Tween-80 can improve solubility in aqueous solutions.

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[6] Adjusting the pH of your final solution might improve solubility, but ensure the pH is compatible with your experimental setup.

    • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrins can significantly enhance its aqueous solubility.

Issue 3: Inconsistent or Low Bioavailability in Animal Studies
  • Possible Cause: Poor dissolution of the compound in the gastrointestinal tract, rapid metabolism, or instability of the formulation.

  • Solutions:

    • Formulation Strategy: For oral administration, consider formulating this compound as a suspension or using a solubilized formulation.

      • Suspension: Prepare a suspension using agents like carboxymethylcellulose (CMC) in saline. Particle size reduction through micronization or sonication can improve the dissolution rate.[6]

      • Solubilized Formulation: Use a co-solvent system (e.g., DMSO, PEG300, Tween-80) or a lipid-based formulation to present the compound in a solubilized state.[6]

    • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility and potentially the bioavailability of this compound.[6]

Data Presentation

The following tables summarize the available quantitative solubility data for this compound and related urolithins.

Table 1: Solubility of this compound

Solvent/Vehicle SystemSolubilitySolution Type
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 2.08 mg/mLClear Solution
Aqueous solution with cyclodextrins0.017–4 mMClear Solution

Data sourced from MedChemExpress and a Japanese patent.[2][7]

Table 2: Solubility of Related Urolithins (for reference)

CompoundSolvent/VehicleSolubilitySolution Type
Urolithin ADMSO~30 mg/mLClear Solution
Urolithin ADMF~30 mg/mLClear Solution
Urolithin A1:9 DMSO:PBS (pH 7.2)~0.1 mg/mL-
Urolithin BDMSO, Ethanol, DMF~30 mg/mL-

Data sourced from Cayman Chemical.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add 100% DMSO to the powder to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

  • Solubilization: Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Solubilized Formulation with Co-solvents for In Vitro Use

This protocol aims to create a clear working solution for cell-based assays.

  • Start with Stock: Begin with a pre-made concentrated stock solution of this compound in DMSO (as described in Protocol 1).

  • Dilution Series: Prepare serial dilutions of the DMSO stock solution in your cell culture medium or buffer.

  • Final Concentration: Ensure the final concentration of DMSO in the working solution is low enough to not affect the cells (typically ≤ 0.5%). For example, to achieve a 10 µM this compound working solution from a 10 mM stock in DMSO, you would perform a 1:1000 dilution.

Protocol 3: Preparation of a this compound-Cyclodextrin Complex

This method enhances aqueous solubility by forming an inclusion complex.[6]

  • Cyclodextrin Solution: Dissolve a calculated amount of a suitable cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CyD) in purified water or a buffer. Warming the solution may aid dissolution. A typical molar ratio of this compound to cyclodextrin to start with is 1:1 or 1:2.

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

  • Incubation: Seal the container and allow the mixture to stir at room temperature or a slightly elevated temperature for 24-48 hours to facilitate complex formation.

  • Filtration (Optional): For a clear, sterile solution, the mixture can be filtered through a 0.22 µm filter to remove any un-complexed material.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

UrolithinD_Solubility_Troubleshooting cluster_start Start cluster_dissolution Dissolution cluster_application Application cluster_troubleshooting Troubleshooting cluster_outcome Outcome start This compound Powder stock_prep Prepare Stock Solution (e.g., in 100% DMSO) start->stock_prep sonicate Sonication (if needed) stock_prep->sonicate invitro In Vitro Experiment (Dilute in aqueous buffer/medium) sonicate->invitro Yes invivo In Vivo Formulation sonicate->invivo Yes precipitates Precipitation Occurs? invitro->precipitates cosolvent_system Use Co-solvent System (e.g., DMSO, PEG300, Tween-80) invivo->cosolvent_system cyclodextrin Use Cyclodextrins invivo->cyclodextrin optimize Optimize Co-solvent % precipitates->optimize Yes success Successful Solubilization precipitates->success No optimize->success cosolvent_system->success cyclodextrin->success

Caption: Troubleshooting workflow for this compound solubility issues.

UrolithinD_Signaling_Pathways cluster_UrolithinD This compound cluster_EphA2 EphA2 Receptor Pathway cluster_AMPK AMPK Pathway UroD This compound EphA2 EphA2 Receptor UroD->EphA2 inhibits binding of EphA2_Phos EphA2 Phosphorylation UroD->EphA2_Phos inhibits AMPK AMPK UroD->AMPK activates EphA2->EphA2_Phos leads to EphrinA1 Ephrin-A1 EphrinA1->EphA2 binds to Downstream_EphA2 Downstream Signaling (e.g., reduced cell migration) EphA2_Phos->Downstream_EphA2 pAMPK p-AMPK (activated) AMPK->pAMPK Lipid_Metabolism Regulation of Lipid Metabolism pAMPK->Lipid_Metabolism Triglyceride Reduced Triglyceride Accumulation Lipid_Metabolism->Triglyceride Fatty_Acid_Ox Increased Fatty Acid Oxidation Lipid_Metabolism->Fatty_Acid_Ox

Caption: this compound's effects on EphA2 and AMPK signaling pathways.

References

Optimizing Urolithin D Concentration for Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Urolithin D in cell-based assays. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and prepare this compound for cell culture experiments?

A1: this compound, like other urolithins, has poor aqueous solubility. Therefore, it is recommended to first dissolve this compound in a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q2: What is a typical effective concentration range for this compound in cell-based assays?

A2: Direct experimental data for the optimal concentration of this compound is limited. However, based on studies with structurally related urolithins like Urolithin A and C, a starting concentration range of 1 to 30 µM is recommended for initial dose-response experiments.[1][2] Some studies with other urolithins have used concentrations up to 100 µM.[3] The optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. Therefore, a dose-response study is essential to determine the optimal concentration for your specific experimental setup.

Q3: Which cell lines are suitable for studying the effects of this compound?

A3: The choice of cell line will depend on your research focus. Based on studies with various urolithins, the following cell lines are suggested:

  • Anti-inflammatory studies: Macrophage cell lines such as RAW 264.7.

  • Cancer research: A variety of cancer cell lines can be used, including but not limited to:

    • Prostate cancer: PC3[2]

    • Leukemia: Jurkat, K562[4]

  • Metabolic studies: Human adipogenic stem cells and human hepatoma Huh7 cells.[1][2]

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to be a competitive and reversible antagonist of the EphA receptor, specifically inhibiting EphA2-ephrin-A1 binding.[2] Additionally, it is known to activate the AMPK signaling pathway, which plays a role in suppressing triglyceride accumulation and promoting fatty acid oxidation.[2] Studies on other urolithins suggest potential modulation of other pathways such as NF-κB and MAPK, which are central to inflammatory responses.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in culture medium - Poor aqueous solubility.- Concentration of this compound is too high.- Instability of the compound in the medium over time.- Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed 0.1%.- Perform a solubility test in your specific cell culture medium before treating cells.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Consider using a formulation with cyclodextrins to improve solubility.[5]
High background or inconsistent results in assays - Cytotoxicity from this compound or DMSO.- Instability of this compound in the experimental conditions.- Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range for your cell line.- Always include a vehicle control (medium with the same concentration of DMSO) to account for solvent effects.- Minimize the exposure of this compound solutions to light and air. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- The chosen cell line is not responsive.- Degradation of the compound.- Perform a dose-response experiment with a wider concentration range.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Ensure the chosen cell line expresses the target receptor or pathway components.- Use freshly prepared this compound solutions for each experiment.
Discrepancies between experiments - Variation in cell passage number.- Inconsistent cell seeding density.- Variability in reagent preparation.- Use cells within a consistent and low passage number range.- Ensure uniform cell seeding across all wells and plates.- Standardize all reagent preparation and experimental procedures.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Urolithins in Cell-Based Assays (Data extrapolated from related urolithins)

UrolithinCell LineAssay TypeEffective Concentration RangeReference
This compoundPC3EphA2 Phosphorylation Inhibition0.1 - 30 µM (IC50: 0.7 µM)[2]
This compoundHuman Adipogenic Stem CellsAdipocyte Differentiation Inhibition0 - 30 µM[2]
This compoundHuman Hepatoma Huh7Inhibition of Lipid Synthesis30 µM[1][2]
Urolithin AVariousGeneral10 - 100 µM[3]
Urolithin CVariousGeneralNot specified

Table 2: Solubility of Urolithins

UrolithinSolventSolubilityReference
Urolithin ADMSO~30 mg/mL[6]
Urolithin BDMSO, Ethanol, Dimethyl formamide~30 mg/mL[7]
This compoundNot specifiedPoor aqueous solubility

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

NF-κB Activity Assessment (Luciferase Reporter Assay)

This protocol is for measuring the effect of this compound on NF-κB signaling using a luciferase reporter cell line.

Materials:

  • NF-κB luciferase reporter cell line

  • 96-well white, clear-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach and grow to the desired confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control) and incubate for an optimized duration (e.g., 6-8 hours) to induce NF-κB activity.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay kit.

  • Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and immediately measure the firefly luciferase activity using a luminometer.[3] If using a dual-luciferase system, subsequently measure the Renilla luciferase activity for normalization.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) and express the NF-κB activity as a percentage of the stimulated control.

Western Blot Analysis of Signaling Proteins

This protocol outlines the general steps for analyzing changes in protein expression or phosphorylation in key signaling pathways affected by this compound.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-AMPK, total AMPK, phospho-p65 NF-κB, total p65 NF-κB, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilution Dilute Stock to Final Concentrations in Media (≤0.1% DMSO) prep_stock->dilution cell_culture Culture and Seed Cells (e.g., 96-well or 6-well plates) treatment Treat Cells with this compound and Vehicle Control cell_culture->treatment dilution->treatment incubation Incubate for Desired Duration (e.g., 24-72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt Endpoint luciferase Luciferase Assay (e.g., NF-κB Activity) incubation->luciferase Endpoint western Western Blot (Protein Expression) incubation->western Endpoint data_analysis Measure Absorbance, Luminescence, or Band Intensity mtt->data_analysis luciferase->data_analysis western->data_analysis interpretation Interpret Results and Troubleshoot data_analysis->interpretation

Caption: General experimental workflow for this compound cell-based assays.

signaling_pathway cluster_eph Ephrin Receptor Signaling cluster_ampk AMPK Signaling cluster_nfkb Potential NF-κB Signaling UrolithinD This compound EphA2 EphA2 Receptor UrolithinD->EphA2 inhibits binding AMPK AMPK UrolithinD->AMPK activates IKK IKK UrolithinD->IKK potential inhibition (extrapolated) EphA2_phos EphA2 Phosphorylation EphA2->EphA2_phos ephrinA1 ephrin-A1 ephrinA1->EphA2 Lipid_Metabolism ↓ Triglyceride Accumulation ↑ Fatty Acid Oxidation AMPK->Lipid_Metabolism Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammatory_Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Expression

Caption: Known and potential signaling pathways modulated by this compound.

References

Technical Support Center: Urolithin D in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urolithin D in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during cell culture experiments with this compound.

Issue 1: Inconsistent or No Biological Effect Observed

Potential Cause Troubleshooting Steps
This compound Degradation - Prepare fresh this compound solutions for each experiment from a frozen stock. - Minimize the exposure of this compound solutions to light and elevated temperatures. - Conduct a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).
Suboptimal Concentration - Perform a dose-response experiment using a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your cell line and endpoint.[1]
Insufficient Incubation Time - Conduct a time-course experiment to identify the optimal duration of exposure to this compound.
Cell Line Insensitivity - The chosen cell line may not be responsive to this compound. Consider using a different cell line that has been shown to be responsive to other urolithins.
Metabolism by Cells - Cells can metabolize urolithins, potentially altering their bioactivity.[2][3] For example, Urolithin A can be converted to its glucuronide.[2] Consider analyzing cell culture supernatants and lysates by HPLC or LC-MS to identify potential metabolites of this compound.

Issue 2: Poor Solubility of this compound

Potential Cause Troubleshooting Steps
Precipitation in Media - Urolithins are often sparingly soluble in aqueous solutions.[4] Prepare a high-concentration stock solution of this compound in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (B87167) (DMSO).[4][5] - Vortex the stock solution thoroughly to ensure it is fully dissolved. - When preparing the final working concentration, add the stock solution to the cell culture medium dropwise while vortexing or swirling to prevent precipitation. - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[4]

Issue 3: Cytotoxicity Observed at Expected Efficacious Doses

Potential Cause Troubleshooting Steps
High Concentration - High concentrations of urolithins can be cytotoxic.[2] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.[1]
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%).[4]
Contamination - Ensure the this compound powder and all solutions are sterile to prevent microbial contamination that could lead to cell death.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound for cell culture experiments?

A1: this compound should be dissolved in a sterile solvent like DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[4][5] Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.[2] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is recommended to prepare fresh working solutions for each experiment.

Q2: What is the expected stability of this compound in cell culture media?

A2: Specific data on the stability of this compound in cell culture media is limited. However, studies on other urolithins, like Urolithin A, have shown that they can be metabolized by cells, which affects their concentration over time.[2][3] The stability of this compound can be influenced by factors such as media composition, pH, temperature, and exposure to light. It is highly recommended to perform a stability study under your specific experimental conditions.

Q3: What are typical concentrations of this compound to use in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on studies with other urolithins, a starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments.[1][5]

Q4: Should I be concerned about the metabolism of this compound by my cells?

A4: Yes, cellular metabolism can significantly impact the effective concentration and biological activity of this compound. For instance, Urolithin A has been shown to be metabolized into its glucuronide form by podocytes in culture.[2] This conversion can alter the bioactivity of the compound. If you observe inconsistent results, it may be beneficial to analyze your cell culture supernatant and cell lysates for the presence of this compound and its potential metabolites using techniques like HPLC or LC-MS/MS.

Data Presentation

Currently, there is a lack of specific quantitative data on the stability of this compound in cell culture media in the public domain. Researchers are encouraged to determine this empirically. The table below serves as a template for presenting such stability data.

Table 1: Stability of this compound in Cell Culture Media (Template)

Time (hours)Concentration in DMEM + 10% FBS (% of initial)Concentration in RPMI-1640 + 10% FBS (% of initial)
0100%100%
6Data to be determinedData to be determined
12Data to be determinedData to be determined
24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640) with serum and supplements

  • HPLC or LC-MS/MS system

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove an aliquot and store it at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

Urolithin_Metabolic_Pathway Ellagitannins Ellagitannins & Ellagic Acid Metabolism Gut Microbiota Metabolism Ellagitannins->Metabolism Urolithin_D This compound Urolithin_C Urolithin C Urolithin_D->Urolithin_C Dehydroxylation PhaseII Phase II Metabolism (in vivo/in vitro) Urolithin_D->PhaseII Urolithin_A Urolithin A Urolithin_C->Urolithin_A Dehydroxylation Urolithin_C->PhaseII Urolithin_B Urolithin B Urolithin_A->Urolithin_B Dehydroxylation Urolithin_A->PhaseII Urolithin_B->PhaseII Metabolism->Urolithin_D Decarboxylation, Dehydroxylation Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates

Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.[6]

Troubleshooting_Workflow Start Inconsistent or No Biological Effect Check_Stability Assess this compound Stability (Prepare Fresh Solutions) Start->Check_Stability Dose_Response Perform Dose-Response Experiment Check_Stability->Dose_Response Time_Course Conduct Time-Course Experiment Dose_Response->Time_Course Check_Metabolism Investigate Cellular Metabolism (HPLC/LC-MS) Time_Course->Check_Metabolism Optimize Optimize Experimental Parameters Check_Metabolism->Optimize End Consistent Results Optimize->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Identification of Urolithin D Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Urolithin D degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: this compound (3,4,8,9-tetrahydroxy urolithin) is an intermediate metabolite in the microbial breakdown of ellagic acid and ellagitannins. Its degradation primarily involves sequential dehydroxylation by gut microbiota. Therefore, the expected degradation products are other urolithins with fewer hydroxyl groups, such as:

  • Trihydroxy urolithins: Urolithin C (3,8,9-trihydroxy urolithin) and Urolithin M7.[1][2] A novel trihydroxy urolithin, Urolithin G (3,4,8-trihydroxy urolithin), has also been identified as a direct metabolite of this compound by certain gut bacteria.[3]

  • Dihydroxy urolithins: Urolithin A (3,8-dihydroxy urolithin) and Isourolithin A (3,9-dihydroxy urolithin).[1][2]

  • Monohydroxy urolithins: Urolithin B (3-hydroxy urolithin).[1]

In biological systems, these urolithin aglycones can also be found as phase II conjugates, primarily glucuronides and sulfates.[4][5][6]

Q2: What are the primary analytical techniques for identifying this compound and its degradation products?

A2: The most common and effective analytical methods are based on liquid chromatography coupled with mass spectrometry.[6][7] Specifically:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are used to separate the different urolithins and their conjugates in a complex sample.[7][8][9] Reversed-phase columns, such as C18, are frequently employed.[5][7]

  • Mass Spectrometry (MS): This is used for the detection and identification of the separated compounds based on their mass-to-charge ratio (m/z).[10] Different types of mass spectrometers, like Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (QqQ), can be used for accurate mass measurements and fragmentation analysis to confirm the identity of the metabolites.[5][6][10]

  • Diode-Array Detector (DAD) or UV Detector: This can be used in conjunction with HPLC/UPLC to provide characteristic UV spectra of the urolithins, aiding in their initial identification.[5]

Q3: Why am I not detecting any this compound degradation products in my in vitro fecal fermentation experiment?

A3: Several factors could contribute to this issue:

  • Donor Microbiota: The fecal donor may not have the specific gut bacteria necessary to metabolize this compound. The production of different urolithins is dependent on an individual's "urolithin metabotype".[11]

  • Inappropriate Anaerobic Conditions: The gut bacteria responsible for urolithin metabolism are often strict anaerobes. Exposure to oxygen can inhibit their growth and metabolic activity.[11]

  • Suboptimal Media Composition: The fermentation medium may be lacking essential nutrients required for the growth and activity of the relevant bacteria.[11]

  • Insufficient Incubation Time: The conversion of this compound to its degradation products may require a longer incubation period. It is recommended to collect aliquots at various time points (e.g., 24, 48, 72 hours) to monitor the metabolic process.[11]

Q4: My sample contains complex biological matrices (e.g., plasma, urine, feces). How should I prepare my samples for analysis?

A4: Proper sample preparation is crucial to remove interfering substances and concentrate the analytes. A general procedure for plasma samples involves protein precipitation with an organic solvent like acetonitrile (B52724) (often with a small percentage of formic acid), followed by centrifugation, evaporation of the supernatant, and reconstitution in a suitable solvent before LC-MS analysis.[12] For fecal samples, an extraction with a methanol (B129727)/water mixture containing a small amount of acid is a common approach.[10]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Urolithin Isomers
  • Possible Cause: Inadequate separation on the HPLC/UPLC column. Isomers of urolithins can be challenging to separate.

  • Troubleshooting Steps:

    • Optimize the Gradient: Adjust the gradient elution program of the mobile phase (e.g., water with formic acid and acetonitrile or methanol) to improve separation.[8][9]

    • Change the Column: If optimizing the gradient is insufficient, consider using a different column with a different stationary phase chemistry.

    • Supercritical Fluid Chromatography (SFC): For challenging separations of isomeric glucuronides, SFC can be a viable alternative to HPLC.[13]

Issue 2: Low Signal Intensity or No Detection of Urolithins in Mass Spectrometry
  • Possible Cause 1: Inefficient ionization of the target analytes.

  • Troubleshooting Steps:

    • Optimize MS Parameters: Adjust the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to enhance the ionization of urolithins. Electrospray ionization (ESI) in negative mode is commonly used.[7]

    • Check Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. Acidifying the mobile phase with formic or acetic acid is a common practice.[7]

  • Possible Cause 2: Matrix effects from the biological sample suppressing the signal.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for your target urolithins to compensate for matrix effects and variations in sample processing.

Issue 3: Inconsistent Quantitative Results
  • Possible Cause: Instability of urolithins during sample storage or processing.

  • Troubleshooting Steps:

    • Storage Conditions: Store stock solutions and biological samples at -80°C until analysis to minimize degradation.[12]

    • Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples.

    • Evaluate Stability: Conduct stability tests of your analytes in the sample matrix under the conditions used for storage and analysis.

Data Presentation

Table 1: Reported Concentration Ranges of Urolithins in Human Plasma After Pecan Consumption [14]

Urolithin MetaboliteConcentration Range at Baseline (ng/mL)Concentration Range after 4 Weeks (ng/mL)
Urolithin A0.00.0 - 0.1
Urolithin C0.010.01 - 0.5
Urolithin A Glucuronide2.62.6 - 106
Urolithin BUndetectableUndetectable

Experimental Protocols

Protocol 1: General Method for Urolithin Analysis by HPLC-MS

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add 600 µL of acetonitrile containing 2% formic acid.[12]

    • Vortex for 10 minutes, followed by sonication for 10 minutes.[12]

    • Centrifuge at 17,000 x g for 10 minutes.[12]

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.[12]

    • Reconstitute the dried residue in 100 µL of methanol and filter through a 0.22 µm filter before injection.[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 3 x 100 mm, 2.7 µm).[5][10]

    • Mobile Phase A: Water with 0.1% to 0.5% formic acid.[10]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 0.4 - 0.5 mL/min.[9][10]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The specific gradient profile will need to be optimized for the separation of the target analytes.

    • Injection Volume: 5 - 10 µL.[9][15]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[7]

    • Analysis: Full scan mode for initial identification and targeted MS/MS (or Selected Reaction Monitoring - SRM) for quantification.

    • Data Acquisition: Acquire data over a mass range appropriate for the expected urolithins and their conjugates.

Mandatory Visualizations

Urolithin_Degradation_Pathway Ellagic_Acid Ellagic Acid Urolithin_M5 Urolithin M5 (Pentahydroxy) Ellagic_Acid->Urolithin_M5 Microbial Metabolism Urolithin_D This compound (Tetrahydroxy) Urolithin_M5->Urolithin_D Dehydroxylation Urolithin_C Urolithin C (Trihydroxy) Urolithin_D->Urolithin_C Dehydroxylation Urolithin_G Urolithin G (Trihydroxy) Urolithin_D->Urolithin_G 9-dehydroxylase Conjugates Glucuronide & Sulfate Conjugates Urolithin_D->Conjugates Phase II Metabolism Urolithin_A Urolithin A (Dihydroxy) Urolithin_C->Urolithin_A Dehydroxylation Urolithin_C->Conjugates Phase II Metabolism Urolithin_B Urolithin B (Monohydroxy) Urolithin_A->Urolithin_B Dehydroxylation Urolithin_A->Conjugates Phase II Metabolism Urolithin_B->Conjugates Phase II Metabolism

Caption: Simplified metabolic pathway of this compound degradation.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Feces) Extraction Extraction & Protein Precipitation Sample->Extraction Cleanup Centrifugation & Supernatant Collection Extraction->Cleanup Concentration Drying & Reconstitution Cleanup->Concentration Analysis HPLC/UPLC-MS Analysis Concentration->Analysis Identification Identification (MS, MS/MS, UV) Analysis->Identification Quantification Quantification Analysis->Quantification

References

Troubleshooting Urolithin D Western blot high background

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Western Blot Troubleshooting

This guide provides troubleshooting advice for researchers encountering high background in Western blot experiments, particularly those investigating the effects of compounds like Urolithin D on protein expression. High background can obscure target protein signals, making data interpretation difficult.[1][2] This resource offers solutions in a question-and-answer format to address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the entire background of my Western blot dark and uniform?

A uniform, dark background across the entire membrane often points to issues with blocking or the concentrations of antibodies used.[1] This can happen when the blocking step is insufficient or when antibody concentrations are too high, leading to widespread non-specific binding.[2][3]

Troubleshooting Steps:

  • Optimize Blocking: Insufficient blocking is a primary cause of high background.[1][2] Ensure the membrane is fully submerged and agitated in fresh blocking buffer for an adequate amount of time.[3][4] Consider increasing the concentration of the blocking agent or the incubation time.[3][5]

  • Adjust Antibody Concentrations: Excess primary or secondary antibody will bind non-specifically across the membrane.[6] It is crucial to titrate both antibodies to find the optimal dilution that provides a strong signal with minimal background.[5][6]

  • Check for Contamination: Contaminated buffers can introduce particulates or bacterial growth that contribute to a dirty background.[7][8] Always use fresh, filtered buffers.[8][9]

  • Prevent Membrane Drying: Never allow the membrane to dry out at any stage of the process, as this causes irreversible and non-specific antibody binding.[7][10][11]

Q2: I'm seeing multiple non-specific bands on my blot. What causes this?

The appearance of distinct, non-specific bands suggests that your antibodies may be binding to other proteins in the lysate in addition to your target.[1] This can be due to several factors, including antibody cross-reactivity, issues with the sample itself, or suboptimal incubation conditions.

Troubleshooting Steps:

  • Optimize Antibody Dilution: A high concentration of the primary antibody is a common reason for non-specific bands.[2] Try further diluting your primary antibody.[11]

  • Run a Secondary Antibody Control: To determine if the secondary antibody is the source of non-specific binding, incubate a blot with only the secondary antibody (no primary).[10] If bands appear, consider using a different or pre-adsorbed secondary antibody.[5]

  • Check Sample Quality: Protein degradation can appear as a smear or a ladder of bands below the expected molecular weight of your target protein.[5] Always use fresh samples and include protease inhibitors in your lysis buffer.[5]

  • Adjust Incubation Conditions: Lowering the incubation temperature (e.g., 4°C overnight) or reducing the incubation time can help minimize non-specific binding.[10][11]

  • Change Blocking Buffer: If you are using non-fat dry milk and detecting a phosphorylated protein, your antibody may be cross-reacting with phosphoproteins (like casein) in the milk.[10][12] In such cases, switching to a Bovine Serum Albumin (BSA) blocking buffer is recommended.[1][10]

Q3: How can I improve my washing steps to reduce background?

Inadequate washing is a frequent cause of high background, as it fails to remove unbound antibodies.[10][13]

Troubleshooting Steps:

  • Increase Wash Duration and Number: A standard protocol may involve three washes of 5-10 minutes each. Try increasing this to four or five washes of 10-15 minutes.[10]

  • Use Sufficient Wash Buffer Volume: Ensure the membrane is completely submerged in the wash buffer and that the volume is large enough to dilute out unbound antibodies effectively.[13][14]

  • Incorporate a Detergent: Using a mild detergent like Tween-20 in your wash buffer (e.g., TBST or PBST) is crucial for reducing non-specific interactions.[10][13] The typical concentration is 0.05% to 0.1%.[13]

  • Ensure Agitation: Gentle but constant agitation during washes is necessary to ensure the entire surface of the membrane is washed evenly.[3][13]

Q4: Can the type of membrane I use affect the background?

Yes, the choice of membrane can influence background levels.[10]

Troubleshooting Steps:

  • Consider Membrane Type: Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose membranes.[10][15] If you consistently experience high background with PVDF, trying a nitrocellulose membrane may help.[10]

  • Handle Membranes with Care: Always handle membranes with clean forceps and gloves to avoid contamination from skin oils and proteins.[8][16]

Data Presentation: Optimization Parameters

The following tables provide recommended starting points for optimizing your Western blot protocol to reduce background.

Table 1: Blocking Buffer Optimization

Parameter Recommendation Notes
Blocking Agent 3-5% Non-fat Dry Milk or 3-5% BSA in TBST or PBST[17] Use BSA for detecting phosphoproteins as milk contains casein, a phosphoprotein.[10][12]
Incubation Time 1-2 hours at room temperature or overnight at 4°C[3][11] Longer incubation may be necessary for some antibody-antigen pairs.

| Detergent | Add 0.05% - 0.1% Tween-20 to the buffer[3][13] | Helps to reduce non-specific binding. |

Table 2: Antibody Dilution & Incubation

Parameter Recommendation Notes
Primary Antibody Titrate to determine optimal dilution (start with manufacturer's datasheet)[5][6] High concentrations are a major cause of background.[2][6]
Secondary Antibody Titrate to determine optimal dilution (e.g., 1:5,000 to 1:20,000)[8][18] High concentrations can cause significant background.[11][19]
Incubation Time 1-2 hours at room temperature or overnight at 4°C[8][11] Shorter times or lower temperatures can reduce non-specific binding.[11]

| Diluent | Dilute antibodies in blocking buffer or TBST/PBST[3] | Including the blocking agent in the antibody diluent can help reduce background.[10] |

Table 3: Washing Protocol Optimization

Parameter Recommendation Notes
Buffer TBS or PBS with 0.05% - 0.1% Tween-20 (TBST/PBST)[13] Detergent is critical for removing non-specifically bound antibodies.[9]
Number of Washes 3 to 5 washes after each antibody incubation[3][10] Increase the number of washes if background is high.
Duration of Washes 5 to 15 minutes per wash with agitation[10][13] Longer washes can be more effective at removing unbound antibodies.

| Volume | Use a large volume to ensure the membrane is fully submerged[13][14] | Ample buffer volume helps to wash away excess antibodies effectively. |

Experimental Protocols

Detailed Western Blot Protocol for Background Reduction

This protocol highlights key steps critical for achieving a clean blot with a high signal-to-noise ratio.

  • Sample Preparation and Gel Electrophoresis:

    • Prepare fresh cell or tissue lysates using a lysis buffer containing protease and phosphatase inhibitors.[5]

    • Determine protein concentration and load 20-40 µg of total protein per lane.[16]

    • Separate proteins via SDS-PAGE using the appropriate percentage gel for your protein of interest.

  • Protein Transfer:

    • Transfer proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.[9][16]

    • Ensure no air bubbles are trapped between the gel and the membrane.[2]

    • Confirm transfer efficiency using a reversible stain like Ponceau S.

  • Blocking (Critical Step):

    • Immediately after transfer, place the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[1][11]

    • Incubate for at least 1-2 hours at room temperature with constant, gentle agitation.[3] Ensure the membrane is completely submerged.[20]

    • Note: Never let the membrane dry out from this point forward.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in fresh blocking buffer or TBST to its optimal concentration, as determined by titration.[3][6]

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with agitation.[8][11]

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane with a large volume of TBST. Perform at least three washes of 10-15 minutes each with constant agitation.[10]

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in fresh blocking buffer or TBST to its optimal concentration.

    • Incubate the membrane for 1 hour at room temperature with agitation.[18]

  • Final Washes:

    • Remove the secondary antibody solution.

    • Repeat the washing step as described in step 5. Increase the number and duration of washes if high background is a persistent issue.[3][10]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[16]

    • Capture the signal using a digital imager or X-ray film. Avoid overexposing the blot, as this will increase the background and can obscure the signal.[3][9]

Mandatory Visualizations

Western_Blot_Workflow cluster_prep Preparation cluster_probing Probing & Detection SDS_PAGE 1. SDS-PAGE Transfer 2. Protein Transfer SDS_PAGE->Transfer Blocking 3. Blocking Transfer->Blocking PrimaryAb 4. Primary Ab Incubation Blocking->PrimaryAb Wash1 5. Washing PrimaryAb->Wash1 SecondaryAb 6. Secondary Ab Incubation Wash1->SecondaryAb Wash2 7. Final Washing SecondaryAb->Wash2 Detection 8. Detection Wash2->Detection ann_blocking Key step to prevent non-specific binding ann_blocking->Blocking ann_ab Titrate concentration to reduce background ann_ab->PrimaryAb ann_ab->SecondaryAb ann_wash Increase number/duration to remove unbound Ab ann_wash->Wash1 ann_wash->Wash2 ann_detection Avoid overexposure ann_detection->Detection

Caption: Key stages in the Western blot workflow where high background can be introduced and mitigated.

Troubleshooting_Tree Start High Background Observed Appearance What is the appearance? Start->Appearance Uniform Uniform / Splotchy Background Appearance->Uniform Uniform Bands Non-Specific Bands Appearance->Bands Bands Cause_Block Insufficient Blocking? Uniform->Cause_Block Cause_Ab_Conc Antibody Conc. Too High? Uniform->Cause_Ab_Conc Cause_Wash Inadequate Washing? Uniform->Cause_Wash Cause_Membrane Membrane Dried Out? Uniform->Cause_Membrane Cause_Exposure Overexposure? Uniform->Cause_Exposure Cause_Primary_Ab Primary Ab Conc. Too High or Cross-Reactive? Bands->Cause_Primary_Ab Cause_Secondary_Ab Secondary Ab Non-Specific? Bands->Cause_Secondary_Ab Cause_Sample Sample Degradation? Bands->Cause_Sample Sol_Block Optimize Blocking: - Change agent (Milk/BSA) - Increase time/concentration Cause_Block->Sol_Block Sol_Ab Titrate Antibody Concentrations Cause_Ab_Conc->Sol_Ab Sol_Wash Improve Washing: - Increase #/duration/volume Cause_Wash->Sol_Wash Sol_Membrane Keep Membrane Wet Cause_Membrane->Sol_Membrane Sol_Exposure Reduce Exposure Time Cause_Exposure->Sol_Exposure Cause_Primary_Ab->Sol_Ab Sol_Secondary Run Secondary-Only Control Cause_Secondary_Ab->Sol_Secondary Sol_Sample Use Fresh Lysate + Protease Inhibitors Cause_Sample->Sol_Sample

Caption: A troubleshooting decision tree to diagnose the cause of high background in Western blots.

References

Urolithin D assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Urolithin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

This compound (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one) is a gut microbial metabolite derived from ellagic acid and ellagitannins, which are found in pomegranates, berries, and nuts.[1][2] As an intermediate in the metabolic pathway that produces other urolithins like Urolithin A and C, its quantification is crucial for understanding the complete metabolic profile of ellagitannin consumption and the individual's metabolic phenotype ("metabotype").[2][3] Research suggests that this compound, along with other urolithins, may have biological activities, including the ability to reduce triglyceride accumulation in adipocytes and hepatocytes.[4]

Q2: What are the most common analytical methods for this compound quantification?

Liquid chromatography-mass spectrometry (LC-MS), particularly with a triple quadrupole (QqQ) mass spectrometer, is the most common and sensitive method for quantifying this compound in biological samples.[5] Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers high resolution and specificity.[6]

Q3: What are the main challenges in accurately measuring this compound?

The main challenges include potential interference from other urolithin isomers and metabolites, matrix effects from complex biological samples, and the inherent stability of the analyte during sample preparation and analysis.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in LC-MS Analysis
Potential Cause Recommended Solution
Column Overload Dilute the sample and reinject. If the problem persists, consider using a column with a higher loading capacity.
Column Contamination Implement a robust column washing protocol between injections using a high percentage of strong organic solvent. If contamination is severe, replace the analytical column.
Inappropriate Mobile Phase pH Since urolithins are phenolic compounds, acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to improve peak shape by suppressing the ionization of hydroxyl groups.[5]
Dirty Ion Source Regularly clean the mass spectrometer's ion source according to the manufacturer's instructions.
Issue 2: Retention Time Shifts
Potential Cause Recommended Solution
Column Degradation Monitor column performance with a quality control (QC) sample in each analytical run. A significant and consistent shift in retention time may indicate the need for a new column.
Inconsistent Mobile Phase Preparation Prepare mobile phases fresh and ensure accurate composition. For gradient elution, verify that the pump is mixing solvents correctly.
Fluctuating Flow Rate Check the LC pump for leaks and ensure it is properly primed to maintain a stable flow rate.
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Cause Recommended Solution
This compound Instability Urolithins can be susceptible to degradation.[7][8] Minimize freeze-thaw cycles and store samples at -80°C. Process samples on ice and consider the use of antioxidants during sample preparation. While specific stability data for this compound is limited, studies on other urolithins show that conjugation with glucuronic acid can increase stability.[9]
Matrix Effects Biological matrices can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Use an appropriate internal standard (e.g., a stable isotope-labeled this compound) to compensate for matrix effects. Optimize sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.
Interference from Other Urolithins The metabolic pathway of ellagic acid involves several urolithin intermediates.[3] Ensure your chromatographic method has sufficient resolution to separate this compound from its isomers and other related metabolites like Urolithin C and E.

Experimental Protocols

Detailed LC-MS/MS Method for Urolithin Quantification

This protocol is a general guideline adapted from methods used for various urolithins and can be optimized for this compound.

1. Sample Preparation (Plasma)

  • To 200 µL of plasma, add 600 µL of acetonitrile (B52724) containing 2% formic acid.[5]

  • Vortex for 10 minutes, followed by sonication for 10 minutes.[5]

  • Centrifuge at 17,000 x g for 10 minutes.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the dried residue in 100 µL of methanol.[5]

  • Filter through a 0.22 µm PVDF membrane filter before LC-MS analysis.[5]

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm) is commonly used.[5][10]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 0.4 mL/min.[5][10]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analytes, followed by a re-equilibration step.[5][10]

  • Column Temperature: 30-60°C.[5][10]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, requiring precursor and product ion pairs specific to this compound.

  • Source Parameters: Optimize gas temperature, nebulizer pressure, and capillary voltage according to the instrument manufacturer's guidelines.[10]

Data Presentation

Quantitative Parameters for Urolithin A Analysis (for reference)
Parameter Value
Linearity (r²) 0.9998
Concentration Range 0.100–10.000 µg/mL
Limit of Detection (LOD) 0.051 µg/mL
Limit of Quantification (LOQ) 0.103 µg/mL
Inter-operator Precision (RSD) 1.3%
Recovery Rate 98–102%

Visualizations

Potential Signaling Pathway for Urolithins

While the direct signaling pathway for this compound is not fully elucidated, research on the structurally similar Urolithin A suggests a potential mechanism involving the activation of AMP-activated protein kinase (AMPK) and modulation of the Vitamin D Receptor (VDR) signaling pathway.[11][12][13][14]

Urolithin_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates VDR VDR This compound->VDR Modulates Gene Expression Gene Expression AMPK->Gene Expression VDR->Gene Expression Cellular Effects Cellular Effects Gene Expression->Cellular Effects

A potential signaling pathway for this compound.

This compound Assay Workflow

This diagram illustrates a typical workflow for a this compound assay, highlighting critical steps where errors can occur.

Assay_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage Sample_Storage Potential Issue: Analyte Degradation Sample Storage->Sample_Storage Sample Preparation Sample Preparation Sample Storage->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Sample_Prep Potential Issues: Matrix Effects, Low Recovery Sample Preparation->Sample_Prep Data Processing Data Processing LC-MS/MS Analysis->Data Processing LCMS_Analysis Potential Issues: Poor Peak Shape, RT Shifts LC-MS/MS Analysis->LCMS_Analysis Quantification Quantification Data Processing->Quantification Result Interpretation Result Interpretation Quantification->Result Interpretation

A typical workflow for a this compound assay.

Troubleshooting Logic for this compound Assay Interference

This diagram provides a logical approach to troubleshooting common sources of interference in a this compound assay.

A logical approach to troubleshooting assay interference.

References

Technical Support Center: In Vitro Assessment of Urolithin D Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the in vitro cytotoxicity of Urolithin D. Given that research on this compound is less extensive than on other urolithins like A and B, this guide combines the limited available data for this compound with established protocols and troubleshooting advice for the urolithin class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is currently known about its cytotoxicity?

A1: this compound is a metabolite of ellagic acid, which is produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts. Current research on the cytotoxic effects of this compound is limited. However, one study has shown that this compound did not exhibit cytotoxicity or anti-proliferative effects on PC3 prostate cancer cells. Conversely, it has been identified as a potent antioxidant.

Q2: My results show this compound is not cytotoxic to my cell line. Is this expected?

A2: The observation of no cytotoxicity is consistent with some of the existing literature. The biological effects of urolithins can be highly cell-type and context-dependent. This compound's strong antioxidant properties might even offer protection against cellular stress in some models. It is recommended to test a wide range of concentrations and include positive controls for cytotoxicity to validate your assay.

Q3: I am observing conflicting results – sometimes antioxidant effects, sometimes pro-oxidant effects. Why?

A3: Urolithins have been reported to display both antioxidant and pro-oxidant activities depending on the assay system and conditions.[1][2] This dual behavior can be influenced by factors such as the concentration of the urolithin, the specific cell type, the baseline level of oxidative stress, and the presence of metal ions. It is crucial to carefully control your experimental conditions and consider using multiple assays to characterize the redox properties of this compound in your model.

Q4: What is the best way to dissolve this compound for in vitro experiments?

A4: Urolithins are generally sparingly soluble in aqueous solutions. The recommended practice is to first dissolve this compound in a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted into your cell culture medium to achieve the desired final concentrations. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[3]

Q5: What are some key signaling pathways that may be affected by urolithins?

A5: Urolithins have been shown to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis. Some of the key pathways include the PI3K/Akt/mTOR, MAPK (p38 and JNK), and p53 signaling cascades.[1][4] For instance, this compound has been found to selectively inhibit EphA2 phosphorylation in prostate cancer cells.[5] When assessing the effects of this compound, it may be insightful to investigate its impact on these pathways.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
High variability between replicate wells in cell viability assays - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No cytotoxicity observed even at high concentrations - The specific cell line may be resistant to this compound.- this compound may genuinely lack cytotoxicity in your model.- Insufficient incubation time.- Use a positive control for cytotoxicity (e.g., doxorubicin) to confirm assay performance.- Test on a different, more sensitive cell line if possible.- Perform a time-course experiment (e.g., 24, 48, 72 hours).
Low signal in apoptosis or ROS assays - this compound concentration is too low to induce a measurable effect.- Suboptimal incubation time.- Insufficient number of cells.- Test a broader range of this compound concentrations.- Optimize the incubation time for your specific cell line and assay.- Increase the number of cells seeded per well.
Cells detaching from the plate during the assay - Excessive washing steps.- Cytotoxicity at the tested concentration.- Be gentle during media changes and washing steps.- If cytotoxicity is suspected, confirm with a viability assay at the same concentration.

Data Presentation

Table 1: Antioxidant Activity of this compound

Assay Parameter Value Reference
DPPH Radical ScavengingIC502.1 µg/mL[6]

Note: Data on the direct cytotoxicity of this compound is very limited. The following tables for Urolithins A and B are provided for reference and to guide experimental design.

Table 2: In Vitro Cytotoxicity of Urolithin A

Cell Line Assay Parameter Value Incubation Time Reference
HT29 (Colon Cancer)MTTIC5025.45 µM24 h[7]
SW480 (Colon Cancer)MTTIC50~50 µMNot Specified[8]
SW620 (Colon Cancer)MTTIC50~50 µMNot Specified[8]
Mouse PodocytesMTTCytotoxic at100 µM24 h / 48 h[5]
K562 (Leukemia)ProliferationInhibitory at25 µM48 h[9]
Jurkat (Leukemia)ProliferationInhibitory at25 µM48 h[9]

Table 3: In Vitro Cytotoxicity of Urolithin B

Cell Line Assay Parameter Value Incubation Time Reference
Mouse PodocytesMTTCytotoxic at10 µM24 h[5]
K562 (Leukemia)ProliferationInhibitory at25 µM48 h[9]
Jurkat (Leukemia)ProliferationInhibitory at25 µM48 h[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value if applicable.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the measurement of intracellular ROS levels using a fluorescent probe like DCFH-DA.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound for the desired duration.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress (Optional): If assessing the antioxidant potential of this compound, you can induce oxidative stress with an agent like H₂O₂ after the DCFH-DA loading.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the control to determine the relative change in ROS levels.

Visualizations

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture (Select appropriate cell line) cell_seeding Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->cell_seeding urolithin_prep This compound Preparation (Dissolve in DMSO, then dilute in media) treatment Treatment with this compound (Include vehicle and positive controls) urolithin_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, MTS) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis ros ROS Measurement (e.g., DCFH-DA) incubation->ros data_analysis Data Analysis (Calculate IC50, % apoptosis, etc.) viability->data_analysis apoptosis->data_analysis ros->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

Urolithin_Signaling Potential Signaling Pathways Modulated by Urolithins cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_p53 p53 Pathway Urolithins Urolithins (e.g., this compound) PI3K PI3K Urolithins->PI3K Inhibition p38 p38 Urolithins->p38 Modulation JNK JNK Urolithins->JNK Modulation p53 p53 Urolithins->p53 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth Apoptosis_Inflammation Apoptosis & Inflammation p38->Apoptosis_Inflammation JNK->Apoptosis_Inflammation p21 p21 p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Potential signaling pathways modulated by urolithins.

References

Urolithin D dose-response curve limitations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during in vitro and in vivo studies involving Urolithin D.

Note on Data Availability: Research specifically focused on this compound is still emerging. While Urolithin A is the most studied metabolite, this guide provides the most current data available for this compound and uses data from other urolithins to offer context and guidance on potential experimental limitations.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a flat or inconsistent dose-response curve with this compound?

Possible Cause 1: Bioavailability and Metabolism Urolithins are metabolites produced by gut microbiota from ellagitannins and ellagic acid.[2] this compound is an early-stage intermediate in this process.[3] Its concentration and activity can be influenced by several factors:

  • Inter-individual Variability: The gut microbiome composition varies significantly between individuals, leading to different "urolithin metabotypes" (UM-A, UM-B, UM-0). This means that in vivo studies using precursor compounds (like ellagitannins) may yield highly variable this compound levels.[1][2]

  • Phase II Metabolism: Once absorbed, urolithins undergo rapid Phase II metabolism, primarily forming glucuronide and sulfate (B86663) conjugates.[4] These conjugates are the predominant forms in circulation and may have different biological activities than the parent aglycone. Some studies suggest that glucuronidation leads to a loss of anti-inflammatory activity.[5] Your assay may not be detecting the effects of these more prevalent conjugated forms.

Troubleshooting Steps:

  • For in vivo studies, consider direct administration of synthesized this compound to bypass microbiome variability.

  • For in vitro studies, use the aglycone form (pure this compound) but be aware that this may not reflect the physiological state. Consider synthesizing or obtaining this compound conjugates for more physiologically relevant experiments.[5]

  • Analyze for both aglycone and conjugated forms of this compound in your samples using techniques like LC-MS/MS.

Possible Cause 2: Assay System and Conditions The observed activity of urolithins can be highly dependent on the experimental setup. Urolithins have demonstrated both antioxidant and pro-oxidant activities depending on the assay used.[6][7]

  • Pro-oxidant Effects: In some cell-based assays, urolithins can act as pro-oxidants, which could lead to cytotoxicity at higher concentrations, thus flattening the expected dose-response curve of a beneficial effect.[6]

  • Assay Specificity: The antioxidant potential of urolithins varies significantly between different assays (e.g., DPPH, FRAP, ORAC). This compound shows strong activity in DPPH and FRAP assays but may behave differently in others.[8][9]

Troubleshooting Steps:

  • Use multiple assays to characterize the activity of this compound.

  • Include controls to assess potential pro-oxidant effects and cytotoxicity in parallel with your primary endpoint.

  • Ensure that the concentrations used are physiologically relevant. Circulating plasma concentrations of total urolithins are typically in the low micromolar to nanomolar range.[2]

Q2: What concentration range of this compound should I use in my experiments?

This is a critical question, as many published in vitro studies have used concentrations that may not be physiologically achievable.[2]

  • For Antioxidant Assays: IC50 values provide a benchmark. For example, the IC50 of this compound in the DPPH radical scavenging assay is approximately 2.1 µg/mL.[8]

  • For Cell-Based Assays: Effective concentrations for other urolithins (like Urolithin A) in cell culture models often range from 1 µM to 50 µM.[3][10] However, lower, more physiologically relevant concentrations (e.g., 0.5 µM to 10 µM) have also shown effects.[10][11] Given that this compound is an intermediate, its local concentrations in the gut could be higher, while systemic concentrations are likely much lower.

Recommendation: Start with a broad concentration range (e.g., 0.1 µM to 100 µM) to establish a dose-response curve. Then, refine your experiments to focus on a more physiologically relevant range based on available pharmacokinetic data for urolithins.

Q3: I am seeing high variability between experimental replicates. What could be the cause?

Besides standard experimental error, variability can be caused by:

  • Compound Stability: Urolithins, as phenolic compounds, can be susceptible to oxidation. Ensure proper storage of stock solutions (protected from light, at -20°C or -80°C) and fresh preparation of working solutions.

  • Purity of this compound: The synthesis of specific urolithins can be challenging, and impurities may affect biological activity. Verify the purity of your this compound standard using analytical methods like HPLC and NMR.[3]

  • Cell Culture Conditions: Factors like cell density, passage number, and serum concentration in the media can all influence cellular response and should be tightly controlled.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and related urolithins to aid in experimental design.

Table 1: Comparative Antioxidant Activity of Urolithins

Compound Assay Type Result (IC50) Reference
This compound DPPH Radical Scavenging 2.1 µg/mL [8]
Urolithin C DPPH Radical Scavenging 3.3 µg/mL [8]
Urolithin A DPPH Radical Scavenging 35.5 µg/mL [8]

| Urolithin B | DPPH Radical Scavenging | No Activity |[4][8] |

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Urolithin A (for reference)

Compound Assay / Model Concentration Key Finding Reference
Urolithin A COX-2 Inhibition IC50 = 44.04 µg/mL Strong anti-inflammatory effect [12]
Urolithin A LPS-stimulated macrophages 2.5 - 10 µM Dose-dependent reduction in TNF-α [10]

| Urolithin A | Carrageenan-induced paw edema (mice) | 300 mg/kg (oral) | Reduced paw edema volume |[2] |

Experimental Protocols & Methodologies

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from methodologies used to assess the antioxidant potential of urolithins.[8][9]

Objective: To determine the IC50 value of this compound by measuring its ability to scavenge the stable free radical DPPH.

Materials:

  • This compound standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a range of concentrations to be tested (e.g., 1 to 50 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % inhibition against the concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations: Pathways and Workflows

Metabolic Pathway of Ellagitannins

Ellagitannins from dietary sources are metabolized by the gut microbiota through a cascade that produces various urolithins. This compound is a key intermediate in this pathway.[3][13]

Ellagitannin_Metabolism ET Ellagitannins (ETs) & Ellagic Acid (EA) Gut Gut Microbiota Metabolism ET->Gut UroD This compound (Tetrahydroxy) Gut->UroD Dehydroxylation UroC Urolithin C (Trihydroxy) UroD->UroC Dehydroxylation Absorption Absorption & Phase II Metabolism (Glucuronidation/Sulfation) UroD->Absorption UroA Urolithin A / Iso-A (Dihydroxy) UroC->UroA Dehydroxylation UroC->Absorption UroB Urolithin B (Monohydroxy) UroA->UroB Dehydroxylation UroA->Absorption UroB->Absorption Circulation Systemic Circulation (Conjugated Forms) Absorption->Circulation NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 PI3K PI3K / Akt TLR4->PI3K IKK IKK Complex PI3K->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes UroD This compound (Hypothesized) UroD->PI3K Inhibition?

References

Technical Support Center: Enhancing Urolithin D Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Urolithin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preclinical animal studies aimed at improving the bioavailability of this promising, yet understudied, gut microbiome metabolite. Due to the limited specific research on this compound, this guide incorporates established principles from broader urolithin and polyphenol research, clearly indicating where direct evidence for this compound is lacking.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: Like other urolithins, this compound's bioavailability is likely limited by several factors. These include its relatively low physiological concentrations compared to more abundant urolithins like Urolithin A and B, potential for rapid metabolism in the gut and liver (phase II conjugation), and its physicochemical properties that may limit absorption across the intestinal epithelium.[1][2]

Q2: What are the main challenges in quantifying this compound in biological samples?

A2: The primary challenge is the low circulating concentration of this compound.[1] This necessitates highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve accurate quantification.[3][4][5][6] Distinguishing between this compound and its various isomers and metabolites also requires careful chromatographic separation and mass spectrometric fragmentation analysis.

Q3: Are there any reported in vivo concentrations of this compound in animal models?

A3: Direct pharmacokinetic data for this compound is scarce. However, one study quantified unconjugated this compound in the luminal content of mice fed a diet supplemented with black raspberries. The concentration was found to be 0.03 ± 0.01 nmol/g of luminal content, which was lower than that of Urolithin A and C in the same study.[1] This highlights the challenge of achieving high systemic concentrations of this compound through dietary precursor supplementation alone.

Q4: What are the potential formulation strategies to improve this compound bioavailability?

A4: While specific studies on this compound formulations are not yet available, strategies successful for other poorly soluble polyphenols and Urolithin A can be considered. These include lipid-based formulations (e.g., solid lipid nanoparticles, nanostructured lipid carriers) and polymeric nanoparticle encapsulation.[7][8][9][10][11] These approaches can enhance solubility, protect the compound from degradation in the gastrointestinal tract, and facilitate its absorption.[12][13][14][15]

Troubleshooting Guides

Issue 1: Undetectable or Low Levels of this compound in Plasma/Tissues Post-Administration

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Rapid Metabolism: This compound is likely subject to extensive phase II metabolism (glucuronidation and sulfation) in the gut and liver, similar to other urolithins. This converts it into more water-soluble forms that are rapidly excreted. Consider co-administration with inhibitors of UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), though this approach requires careful consideration of potential off-target effects.
Poor Oral Absorption: The inherent physicochemical properties of this compound may limit its passive diffusion across the intestinal epithelium. Evaluate different formulation strategies to enhance its solubility and permeability. Lipid-based formulations or nanoparticle encapsulation have shown promise for other urolithins.[12][13][14][15]
Insufficient Dose: The administered dose may be too low to achieve detectable systemic concentrations. Conduct a dose-escalation study to determine the dose-response relationship. However, be mindful of potential saturation of metabolic pathways at higher doses.
Analytical Method Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) of your analytical method may be insufficient. Optimize your LC-MS/MS method for maximum sensitivity for this compound and its expected metabolites. This includes optimizing extraction procedures, chromatographic separation, and mass spectrometer parameters.[4][5][6]
Timing of Sample Collection: The peak plasma concentration (Tmax) of this compound may be rapid and missed with the current blood sampling schedule. Conduct a preliminary pharmacokinetic study with more frequent early time points (e.g., 0.25, 0.5, 1, 2, 4 hours) to determine the Tmax.
Issue 2: High Variability in Bioavailability Data Between Animals

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inter-individual Differences in Gut Microbiota: The gut microbiome is responsible for the conversion of ellagitannins and ellagic acid into urolithins.[16] Variations in the composition and activity of the gut microbiota among animals can lead to significant differences in this compound production and subsequent absorption. Consider using animals with a standardized gut microbiota profile or performing microbiome analysis to correlate with bioavailability data.
Differences in Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit time can affect the extent of this compound absorption. Standardize feeding protocols and ensure consistent access to food and water to minimize these variations.
Inconsistent Formulation and Dosing: Ensure the formulation is homogenous and that each animal receives the intended dose accurately. For oral gavage, proper technique is crucial to avoid variability in delivery to the stomach.

Experimental Protocols

Protocol 1: Quantification of this compound in Mouse Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and this compound standard.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of mouse plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for a hot homogenization and ultrasonication method.

1. Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

2. Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve this compound in the molten lipid.

  • Heat the surfactant solution in purified water to the same temperature.

  • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time and power to form nano-sized particles.

  • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterize the resulting SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations in Mice

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension5015 ± 40.545 ± 12100 (Reference)
This compound in Lipid-Based Formulation5075 ± 181.0315 ± 65700
This compound in Nanoparticles50120 ± 252.0630 ± 1101400

Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not currently available.

Visualizations

Metabolic Pathway from Ellagic Acid to this compound

metabolic_pathway EA Ellagic Acid UM5 Urolithin M5 EA->UM5 Lactone Cleavage UM6 Urolithin M6 UM5->UM6 Decarboxylation UD This compound UM6->UD Dehydroxylation UC Urolithin C UD->UC Dehydroxylation UA Urolithin A UC->UA Dehydroxylation UB Urolithin B UA->UB Dehydroxylation

Metabolic conversion of Ellagic Acid to Urolithins.
Experimental Workflow for Improving this compound Bioavailability

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_outcome Outcome Formulation This compound Formulation (e.g., Nanoparticles, Liposomes) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization Dosing Oral Administration to Animals Characterization->Dosing Optimized Formulation Sampling Blood/Tissue Sample Collection Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK Bioavailability Enhanced Bioavailability? PK->Bioavailability

Workflow for formulation and in vivo evaluation.
Potential Signaling Pathways Modulated by Urolithins

While specific signaling pathways for this compound are not well-defined, research on other urolithins, particularly Urolithin A, suggests potential targets.[17][18][19][20]

signaling_pathways cluster_pathways Potential Cellular Targets cluster_effects Biological Effects UrolithinD This compound mTOR mTOR Pathway UrolithinD->mTOR MAPK MAPK Pathway (ERK, JNK, p38) UrolithinD->MAPK NFkB NF-κB Pathway UrolithinD->NFkB AMPK AMPK Pathway UrolithinD->AMPK Antioxidant Antioxidant Response UrolithinD->Antioxidant CellGrowth Cell Growth & Proliferation mTOR->CellGrowth MAPK->CellGrowth AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Autophagy Autophagy/Mitophagy AMPK->Autophagy

Hypothesized signaling pathways for this compound.

References

Technical Support Center: Accounting for Urolithin D Phase II Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Urolithin D (Uro-D). The focus is on anticipating and addressing challenges related to its extensive phase II metabolism in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its phase II metabolism a critical factor in experiments?

A1: this compound is a tetrahydroxy-urolithin, a metabolite produced by the gut microbiota's transformation of dietary ellagitannins and ellagic acid.[1][2] Like other urolithins, Uro-D undergoes extensive phase II metabolism in the host's enterocytes and liver, where it is conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation).[3][4] These conjugated forms, such as Uro-D glucuronide and Uro-D sulfate, are the predominant species found in systemic circulation.[1][5] It is critical to account for this metabolism because conjugation significantly alters the molecule's physicochemical properties and biological activity.[3][6] In many cases, phase II metabolites exhibit lower or different bioactivity compared to the parent aglycone.[3][6]

Q2: I am not seeing the expected biological effect of this compound in my cell culture experiment. What could be the cause?

A2: A primary reason for reduced bioactivity is extensive phase II metabolism by the cell line itself.[6] Some cell lines, particularly those derived from the colon or liver (e.g., HT-29, Caco-2), have high expression levels of phase II enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[6][7] These cells can rapidly convert Uro-D into its less active glucuronide or sulfate conjugates, lowering the effective concentration of the parent compound.[2][6] HT-29 cells, for example, have been shown to completely glucuronidate urolithins, leading to a reduction in antiproliferative effects.[6]

Q3: How can I confirm if my cell line is metabolizing this compound?

A3: To confirm metabolism, you should analyze both the cell culture supernatant and cell lysates for the presence of Uro-D and its potential metabolites. The most effective method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can identify and quantify the parent Uro-D and its conjugated forms.[6][8] You would look for parent Uro-D and masses corresponding to Uro-D-glucuronide and Uro-D-sulfate.

Q4: Are there commercially available standards for this compound metabolites?

A4: The availability of analytical standards for urolithin phase II metabolites is a significant challenge in this field of research.[9] Standards for glucuronides and sulfates of many urolithins, including Uro-D, are often not commercially available.[9][10] Researchers frequently need to resort to chemical synthesis or isolation from biological samples (like urine from subjects who have consumed ellagitannin-rich foods) to obtain these reference compounds.[3][9]

Q5: What are physiologically relevant concentrations of this compound to use in in vitro experiments?

A5: While specific plasma concentrations for Uro-D are not as widely reported as for Uro-A or Uro-B, total urolithin concentrations in plasma can range from 0.2 to 20 µM.[5] However, these circulating forms are predominantly glucuronide and sulfate conjugates.[1][11] In the colon lumen, where the aglycone form exists before absorption, concentrations can be significantly higher.[1] Therefore, for experiments modeling the gut epithelium, higher micromolar concentrations may be relevant, while for systemic models, lower micromolar concentrations of the conjugated metabolites should be considered for physiological relevance.

Troubleshooting Guides

Issue 1: Low or Undetectable Levels of this compound Metabolites in Cell Culture
Potential Cause Troubleshooting Step Rationale
Low Metabolic Capacity of Cell Line Select a cell line known for high phase II enzyme activity (e.g., HT-29, Caco-2, HepG2).[6][7]Different cell lines possess varying levels of UGT and SULT enzymes. Choosing a metabolically competent cell line is crucial for observing conjugation.
Insufficient Incubation Time Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for metabolite formation.[12]The rate of metabolism can vary. Shorter time points may not allow for sufficient accumulation of metabolites for detection.
Inadequate Analytical Sensitivity Optimize your LC-MS/MS method. Ensure you are using the correct multiple reaction monitoring (MRM) transitions for Uro-D and its predicted glucuronide and sulfate conjugates.[8]LC-MS/MS is the gold standard for sensitivity and specificity. Method optimization is key to detecting low-abundance metabolites.[13]
Metabolite Efflux Check for the expression of ABC transporters in your cell line. Consider using inhibitors of these transporters (e.g., verapamil, MK-571) as an experimental tool.[6]Some cells actively pump out conjugated metabolites via efflux transporters like MRPs, which can affect their accumulation in the supernatant.[6]
Issue 2: High Variability in Experimental Results Between Replicates
Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Health or Density Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Perform a cell viability assay (e.g., MTT) to confirm that the Uro-D concentration used is not cytotoxic.[14][15]Variations in cell number or health can significantly impact metabolic rates and cellular responses.
Degradation of this compound in Media Prepare fresh Uro-D stock solutions in DMSO and add to the media immediately before treating cells. Minimize exposure of stock solutions to light and air.Urolithins, as phenolic compounds, can be susceptible to oxidation or degradation under certain conditions, leading to inconsistent effective concentrations.
Inter-individual Genetic Differences If using primary cells, be aware that genetic polymorphisms in UGT and SULT enzymes can lead to significant differences in metabolic rates between donors.This is a known factor in drug metabolism and can contribute to variability in results when using cells from different individuals.

Data Presentation

Table 1: Reported Concentrations of Urolithins in Biological Samples

This table provides context for physiologically relevant concentrations. Note that data specific to this compound is limited, and values are often for total or other specific urolithins.

Urolithin/Metabolite Matrix Concentration Range Source / Condition Reference
Total UrolithinsHuman Plasma0.2 - 20 µMPost-consumption of ellagitannin-rich foods[5]
Total UrolithinsHuman UrineUp to 50 µMPost-consumption of ellagitannin-rich foods[1]
Urolithin A GlucuronideHuman Plasma2.6 - 106 ng/mLAfter 4 weeks of pecan consumption[8]
Urolithin AHuman Plasma0.0 - 0.1 ng/mLAfter 4 weeks of pecan consumption[8]
Urolithin CHuman Plasma0.01 - 0.5 ng/mLAfter 4 weeks of pecan consumption[8]
Urolithin ALuminal Content (Mice)29.14 ± 9.42 µmol/kgAfter 10% black raspberry diet[1]
This compoundLuminal Content (Mice)0.03 nmol/gAfter 10% black raspberry diet[1]

Experimental Protocols

Protocol 1: Analysis of this compound Metabolism in Adherent Cell Culture (e.g., Caco-2, HT-29)
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.[15]

  • Preparation of this compound: Prepare a 10-50 mM stock solution of this compound in sterile, cell culture-grade DMSO.

  • Cell Treatment: On the day of the experiment, aspirate the old medium and replace it with a fresh medium containing the desired final concentration of this compound (e.g., 10-50 µM). Ensure the final DMSO concentration is non-toxic and consistent across all wells, including the vehicle control (typically ≤ 0.1%).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[15]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture medium from each well into labeled microcentrifuge tubes.

    • Cell Lysate: Wash the cells twice with ice-cold PBS. Then, add an appropriate lysis buffer (e.g., RIPA buffer for protein analysis or methanol/water for metabolite extraction). Scrape the cells, collect the lysate, and clarify by centrifugation.[14]

  • Sample Preparation for LC-MS/MS:

    • Samples (supernatant or lysate) may require solid-phase extraction (SPE) to clean up and concentrate the analytes.

    • To analyze total Uro-D (aglycone + conjugates), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required to cleave the conjugates back to the parent form.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.[8]

    • Mobile Phase Example: A common setup uses water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) with a C18 reverse-phase column.[8]

    • MS Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM) to detect Uro-D and its predicted glucuronide and sulfate metabolites.[8]

Protocol 2: Cell Viability Assay (MTT) to Assess Differential Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

  • Treatment: Treat cells with a range of concentrations of this compound and, if available, its glucuronide or sulfate conjugates. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[14] A lower absorbance indicates reduced cell viability. This can help determine if the parent compound is more or less cytotoxic than its metabolites.

Mandatory Visualizations

Urolithin_D_Metabolism EA Ellagic Acid (from diet) GM Gut Microbiota Transformation EA->GM Lactone cleavage, decarboxylation, dehydroxylation UroD This compound (Aglycone) GM->UroD PhaseII Phase II Enzymes (UGTs, SULTs in Liver/Enterocytes) UroD->PhaseII Absorption UroD_G This compound Glucuronide PhaseII->UroD_G Glucuronidation UroD_S This compound Sulfate PhaseII->UroD_S Sulfation Excretion Systemic Circulation & Excretion UroD_G->Excretion UroD_S->Excretion

Caption: Metabolic pathway from Ellagic Acid to this compound and its subsequent phase II conjugation.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_sample 3. Sample Collection cluster_analysis 4. Analysis seed_cells Seed Cells (e.g., HT-29, Caco-2) treat Treat Cells with Uro-D (Include vehicle control) seed_cells->treat prep_urod Prepare Uro-D Stock (in DMSO) prep_urod->treat incubate Incubate (e.g., 24h, 37°C) treat->incubate collect_sup Collect Supernatant incubate->collect_sup collect_lys Collect Cell Lysate incubate->collect_lys sample_prep Sample Prep (SPE / Hydrolysis) collect_sup->sample_prep collect_lys->sample_prep bioassay Biological Assay (e.g., MTT, Western Blot) collect_lys->bioassay lcms LC-MS/MS Analysis (Quantify Uro-D & Metabolites) sample_prep->lcms data_analysis Data Interpretation lcms->data_analysis bioassay->data_analysis Troubleshooting_Logic start Unexpected Bioactivity Result? q1 Is the cell line metabolically active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No/Unknown q1->a1_no No q2 Did you analyze for metabolites via LC-MS? a1_yes->q2 res3 Action: Switch to a metabolically active cell line (e.g., HT-29) or use liver microsomes. a1_no->res3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are metabolites detected? a2_yes->q3 res2 Action: Analyze supernatant/lysate for metabolites to confirm conversion. a2_no->res2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res1 Conclusion: Bioactivity is likely due to the conjugated metabolite. Consider testing metabolite directly. a3_yes->res1 res4 Action: Optimize LC-MS sensitivity or increase incubation time. a3_no->res4

References

Urolithin D Glucuronide Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Urolithin D glucuronide, a critical metabolite for research in drug development and life sciences. Urolithins, derived from dietary ellagic acid and ellagitannins, are produced by the gut microbiota and are noted for their potential health benefits, including anti-inflammatory and anticancer properties.[1][2] Their glucuronide conjugates are the primary forms found in systemic circulation, making them essential for in vitro bioassays.[3][4][5][6] However, the chemical synthesis of specific urolithin glucuronides, particularly for polyhydroxylated urolithins like this compound, presents significant challenges due to the need for regioselectivity.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the chemical synthesis of this compound glucuronide challenging?

A1: The primary challenge lies in achieving regioselectivity. This compound has four hydroxyl groups, and controlling which hydroxyl group is glucuronidated requires a multi-step process involving the strategic use of protecting groups. Without a proper protecting group strategy, the glycosylation reaction will likely result in a difficult-to-separate mixture of regioisomers.[3][4] Previous attempts at synthesizing urolithin glucuronides without such strategies have often yielded these isomeric mixtures.[3]

Q2: What is a general strategy for the regioselective synthesis of a specific this compound glucuronide isomer?

A2: A common strategy involves a three-stage process:

  • Selective Protection: Differentiating the hydroxyl groups by selectively "capping" or protecting all but the target hydroxyl group. This often involves a sequence of protection and deprotection steps.

  • Glycosylation: Reacting the mono-protected this compound with an activated glucuronic acid donor. The Koenigs-Knorr reaction or methods using trichloroacetimidate (B1259523) donors are common.[7][8][9]

  • Deprotection: Removing all protecting groups from both the urolithin backbone and the glucuronic acid moiety to yield the final this compound glucuronide.

Q3: What analytical techniques are used to characterize the synthesized this compound glucuronide?

A3: The synthesized product is typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) to confirm its structure and purity.[3][4] High-Performance Liquid Chromatography (HPLC) is used for purification and analysis, although co-elution of isomers can be a challenge.[5][10] Supercritical Fluid Chromatography (SFC) has emerged as a promising technique for the separation of urolithin glucuronide isomers.[5][10]

Q4: Are there any commercially available this compound glucuronide standards?

A4: Urolithin glucuronides are generally not commercially available, which necessitates their chemical synthesis for research purposes.[3][4][5][6]

Experimental Protocols & Methodologies

The following proposed protocol is adapted from the successful regioselective synthesis of Urolithin A and Isourolithin A glucuronides and is tailored for the synthesis of a specific this compound glucuronide isomer (e.g., this compound-3-O-glucuronide). This will require a careful protecting group strategy to differentiate the four hydroxyl groups of this compound.

Proposed Synthesis Workflow for this compound-3-O-glucuronide

G Urolithin_D This compound Protect1 Selective Protection of 3, 8, 9-OH groups Urolithin_D->Protect1 Mono_OH_UroD Mono-4-hydroxy this compound derivative Protect1->Mono_OH_UroD Glycosylation Glycosylation with Protected Glucuronic Acid Donor Mono_OH_UroD->Glycosylation Protected_Glucuronide Fully Protected this compound Glucuronide Glycosylation->Protected_Glucuronide Deprotection Global Deprotection Protected_Glucuronide->Deprotection Final_Product This compound-4-O-glucuronide Deprotection->Final_Product Purification Purification (RP-HPLC/SFC) Final_Product->Purification

Caption: Proposed workflow for the regioselective synthesis of a this compound glucuronide isomer.

Detailed Methodologies

1. Selective Protection of this compound:

  • Objective: To protect three of the four hydroxyl groups of this compound, leaving one specific hydroxyl group free for glycosylation. This is the most challenging step and may require multiple stages and optimization.

  • Example Strategy (for leaving the 4-OH group free):

    • Initial Protection: React this compound with a bulky silyl (B83357) protecting group like triisopropylsilyl chloride (TIPS-Cl) in the presence of imidazole. This may preferentially protect the less sterically hindered hydroxyl groups.[3]

    • Further Differentiations: Subsequent protection steps using other protecting groups (e.g., benzyl (B1604629) ethers, acetates) might be necessary to differentiate the remaining hydroxyls, followed by selective deprotection to unmask the desired hydroxyl group.

2. Glycosylation (Koenigs-Knorr Type Reaction):

  • Objective: To couple the mono-protected this compound with a protected glucuronic acid donor.

  • Reagents:

    • Mono-protected this compound

    • Glucuronic acid donor: e.g., methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranosyl) uronate.

    • Promoter: Silver carbonate (Ag₂CO₃) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[8]

  • Procedure:

    • Dissolve the mono-protected this compound in an anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere.

    • Add the glucuronic acid donor and the promoter.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction, filter, and purify the crude product by column chromatography.

3. Global Deprotection:

  • Objective: To remove all protecting groups to yield the final this compound glucuronide.

  • Procedure: This is typically a one-pot reaction but may involve multiple steps depending on the protecting groups used. For example, silyl groups can be removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF).[3] Ester groups (acetates) are typically removed by basic hydrolysis (e.g., with sodium methoxide (B1231860) or potassium carbonate in methanol).[3]

4. Purification:

  • Objective: To isolate the pure this compound glucuronide.

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used.[3] Given the challenges in separating urolithin glucuronide isomers, Supercritical Fluid Chromatography (SFC) may offer superior resolution.[5][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Glycosylation - Inactive promoter (e.g., old silver salts).- Presence of moisture.- Steric hindrance at the reaction site.- Use freshly prepared or activated promoters.- Ensure anhydrous reaction conditions (dry solvents, glassware, inert atmosphere).- Consider a more reactive glucuronic acid donor or a stronger promoter.
Formation of Side Products - Orthoester formation: Neighboring group participation from an acetyl group at C-2 of the glucuronic acid donor.- Glycal formation: Elimination reaction of the glucuronyl halide donor.- Use a non-participating protecting group at C-2 of the donor (e.g., a benzyl ether), though this may lead to a mix of anomers.- Optimize reaction temperature (lower temperatures may be favorable).- Use a milder promoter.[11]
Mixture of Regioisomers - Incomplete or non-selective protection of this compound.- Re-optimize the protecting group strategy. This may involve screening different protecting groups, reagents, and reaction conditions.- Thorough purification of the mono-protected intermediate is crucial before glycosylation.
Difficulty in Separating Isomers - Similar polarity of the glucuronide isomers.- Employ high-resolution chromatographic techniques such as SFC.- Consider derivatization of the isomers to alter their chromatographic behavior for separation, followed by removal of the derivatizing group.
Incomplete Deprotection - Protecting groups are too stable.- Insufficient reaction time or reagent concentration.- Choose protecting groups that can be removed under conditions that do not degrade the final product.- Increase reaction time, temperature, or concentration of the deprotecting agent, while monitoring for product degradation.

Signaling Pathways of this compound

Urolithins have been shown to exert their biological effects by modulating various signaling pathways. While research on this compound is less extensive than for Urolithin A, existing studies suggest its involvement in anti-inflammatory and anticancer pathways.[2]

Anti-inflammatory Signaling Pathway

Urolithins, in general, are known to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK.[2][12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK IKK IKK Inflammatory_Stimuli->IKK Urolithin_D This compound Urolithin_D->MAPK inhibits Urolithin_D->IKK inhibits NFkappaB_active Active NF-κB MAPK->NFkappaB_active activates IkappaB IκB IKK->IkappaB phosphorylates IKK->NFkappaB_active activates NFkappaB NF-κB IkappaB->NFkappaB inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) NFkappaB_active->Inflammatory_Genes promotes transcription

Caption: this compound's proposed anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Anticancer Signaling Pathway

Urolithins have been reported to induce apoptosis and cell cycle arrest in cancer cells through the modulation of pathways involving key regulatory proteins like p53 and Bcl-2, and signaling cascades such as PI3K/Akt.[1][14][15]

G cluster_0 Apoptosis Regulation cluster_1 Cell Cycle Control cluster_2 Survival Pathway Urolithin_D This compound p53 p53 Urolithin_D->p53 upregulates Bcl2 Bcl-2 (Anti-apoptotic) Urolithin_D->Bcl2 downregulates PI3K PI3K Urolithin_D->PI3K inhibits Bax Bax (Pro-apoptotic) p53->Bax activates p21 p21 p53->p21 activates Caspases Caspases Bax->Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis CDKs Cyclin-Dependent Kinases (CDKs) p21->CDKs inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDKs->Cell_Cycle_Arrest promotes progression (inhibited) Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Proposed anticancer mechanisms of this compound involving apoptosis, cell cycle arrest, and inhibition of survival pathways.

References

Technical Support Center: Investigating the Biological Activity of Urolithin D and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with urolithins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Urolithin D and its conjugated forms.

Disclaimer: Scientific research on the specific biological activity of this compound sulfate (B86663) conjugates is currently limited. Much of the available data pertains to the aglycone form (this compound). This guide synthesizes the existing knowledge on urolithins to provide practical advice for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the known biological activity of this compound?

A1: this compound, a metabolite produced by the gut microbiota from ellagic acid, has demonstrated significant antioxidant properties.[1][2] Studies have shown that the antioxidant activity of urolithins is often correlated with the number of hydroxyl groups, and this compound is among the most potent in this regard.[2] In addition to its antioxidant capacity, this compound has been investigated for its potential role in cancer prevention, where it may induce apoptosis in cancer cells.[3][4]

Q2: How do sulfate conjugates of urolithins form, and what is their relevance?

A2: After urolithins are produced by the gut microbiota, they are absorbed and undergo phase II metabolism, primarily in the liver and intestinal cells. This process involves conjugation with glucuronic acid or sulfate groups to form glucuronide and sulfate conjugates.[5][6][7] These conjugates are the primary forms of urolithins found circulating in the plasma.[4][5] It is believed that this conjugation increases their water solubility, facilitating distribution and excretion.[8] A critical area of research is to determine whether these conjugates possess intrinsic biological activity or if they act as a transport form, releasing the active aglycone at target tissues.

Q3: I am having trouble sourcing this compound sulfate. What are my options?

A3: The commercial availability of specific urolithin sulfate conjugates, including this compound sulfate, is limited. Researchers often face the challenge of chemical synthesis. The synthesis of urolithin glucuronides has been reported, but similar detailed protocols for sulfated forms are less common.[8] The synthesis process can be complex, often yielding a mixture of regioisomers which require careful purification and characterization.[8] For researchers without access to specialized synthetic chemistry facilities, collaboration with a synthetic chemistry core or a contract research organization (CRO) may be necessary.

Q4: My experiments with urolithin conjugates show low or no activity in cell-based assays. What could be the reason?

A4: This is a common challenge when working with conjugated metabolites. Several factors could be contributing to this observation:

  • Low Cell Permeability: Sulfate conjugates are generally more polar and larger than their aglycone counterparts, which can significantly limit their ability to cross cell membranes passively.

  • Efflux by Transporters: Some urolithin conjugates may be substrates for cellular efflux transporters, which actively pump the compounds out of the cell, preventing them from reaching intracellular targets.

  • Lack of Deconjugation: The biological activity of some conjugates may depend on their conversion back to the aglycone form by intracellular enzymes like sulfatases. The cell line you are using may have low expression or activity of these enzymes.

  • Intrinsic Inactivity: It is also possible that the sulfate conjugate of this compound is intrinsically less active than the aglycone for the specific endpoint you are measuring.

Q5: How can I troubleshoot the low activity of urolithin conjugates in my cell-based assays?

A5: To address the issues mentioned in Q4, consider the following troubleshooting steps:

  • Permeabilize Cells: For initial mechanistic studies to see if the compound has an effect on an intracellular target, you could use cell permeabilizing agents. However, this is a harsh treatment and may affect cell physiology, so results should be interpreted with caution.

  • Investigate Transporter Involvement: Use specific inhibitors of efflux transporters (like ABC transporters) to see if you can increase the intracellular concentration and activity of your conjugate.

  • Measure Uptake and Deconjugation: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of both the conjugate and the aglycone over time. This will help you determine if the compound is getting into the cells and if it is being deconjugated.

  • Use a Cell-Free System: To test for direct effects on a specific protein or enzyme, a cell-free assay can be a good option to bypass issues of cell permeability.

Troubleshooting Guides

Issue 1: Poor Solubility of Urolithins for In Vitro Assays
  • Possible Cause: Urolithins, particularly the aglycones, have limited solubility in aqueous media.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.

    • Control Final Solvent Concentration: When diluting the stock solution into your cell culture media or assay buffer, ensure the final concentration of the organic solvent is low (typically <0.1% for DMSO) to avoid solvent-induced toxicity or artifacts.

    • Include a Vehicle Control: Always include a vehicle control in your experiments (media or buffer with the same final concentration of the solvent) to account for any effects of the solvent itself.

    • Sonication: Gentle sonication of the stock solution before dilution can sometimes help to dissolve the compound fully.

Issue 2: Instability of Urolithins in Solution
  • Possible Cause: Urolithins can be sensitive to light, pH, and temperature, leading to degradation over time.

  • Troubleshooting Steps:

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.

    • Fresh Preparations: Prepare fresh dilutions in media or buffer immediately before each experiment.

    • pH Considerations: Be mindful of the pH of your assay buffers, as extreme pH values can promote degradation.

    • Monitor Purity: If you suspect degradation, the purity of your compound can be checked using analytical techniques like HPLC.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Store in the dark.

    • Prepare serial dilutions of your this compound or its sulfate conjugate in methanol.

  • Assay Procedure:

    • In a 96-well plate, add your urolithin solutions to the wells.

    • Add the DPPH solution to each well and mix.

    • Include a control with methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity. A lower absorbance indicates higher scavenging activity.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the urolithin.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of living cells.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of your this compound or its sulfate conjugate.

    • Include a vehicle control and an untreated control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Table 1: In Vitro Antioxidant Activity of Urolithin Aglycones

UrolithinAntioxidant AssayIC50 / ActivityReference
This compoundDPPH2.1 µg/mL[1]
Urolithin CDPPH3.3 µg/mL[1]
Urolithin ADPPH35.5 µg/mL[1]
Urolithin BDPPHNo activity[1]
This compoundFRAPHighest among A, B, C, D[1]
Urolithin CFRAPHigher than A and B[1]
Urolithin AFRAPHigher than B[1]
Urolithin BFRAPNo activity[1]
This compoundDCFH-DAIC50 = 0.33 µM[2]
Urolithin CDCFH-DAIC50 = 0.16 µM[2]
Urolithin ADCFH-DAIC50 = 13.6 µM[2]

Note: Data for this compound sulfate conjugates are not currently available in the cited literature.

Mandatory Visualizations

Urolithin_Metabolism Ellagitannins Ellagitannins (from diet) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis Gut_Microbiota Gut Microbiota Ellagic_Acid->Gut_Microbiota Urolithin_D This compound Urolithin_C Urolithin C Urolithin_D->Urolithin_C Dehydroxylation Absorption Absorption (Colon) Urolithin_D->Absorption Urolithin_A Urolithin A Urolithin_C->Urolithin_A Dehydroxylation Urolithin_B Urolithin B Urolithin_A->Urolithin_B Dehydroxylation Gut_Microbiota->Urolithin_D Dehydroxylation Liver Liver (Phase II Metabolism) Absorption->Liver Urolithin_D_Sulfate This compound Sulfate/Glucuronide Liver->Urolithin_D_Sulfate Circulation Systemic Circulation Urolithin_D_Sulfate->Circulation

Caption: Metabolic pathway of dietary ellagitannins to urolithins by gut microbiota.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) Cell_Membrane MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Cell_Membrane->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway Cell_Membrane->NFkB_Pathway Activation MAPK_Pathway->NFkB_Pathway Crosstalk Inflammatory_Mediators Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2, iNOS) NFkB_Pathway->Inflammatory_Mediators Induction Urolithins Urolithins Urolithins->MAPK_Pathway Inhibition Urolithins->NFkB_Pathway Inhibition

Caption: General anti-inflammatory signaling pathways modulated by urolithins.

References

Commercial Urolithin D purity and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the use of commercial Urolithin D in experimental settings. It includes frequently asked questions, troubleshooting advice, and detailed protocols for quality control.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercial this compound?

A1: Commercial this compound is typically available with a purity of ≥95% as determined by HPLC.[1][2] Some specialized suppliers may offer higher purity grades, such as 99.72%.[3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[4]

Q2: What are the common impurities found in this compound?

A2: Potential impurities can include precursors like Ellagic Acid, other urolithin intermediates (e.g., Urolithin M5, Urolithin C), and related isomers formed during synthesis or degradation.[5][6] The Certificate of Analysis should provide details on any significant impurities detected in the specific lot.

Q3: What is the typical appearance and solubility of this compound?

A3: this compound is generally a solid, often described as a yellow crystalline powder.[7] It has poor solubility in water.[8] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[7] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous medium to the desired concentration.[9]

Q4: How should I store this compound?

A4: this compound should be stored as a solid in a tightly sealed container, protected from light. Recommended storage temperatures are typically 2-8°C[1] or -20°C for long-term stability.[9] Aqueous stock solutions are not recommended for storage for more than one day due to potential instability.[9]

Q5: My this compound solution appears to have precipitated after dilution in my aqueous cell culture medium. What should I do?

A5: This is a common issue due to the low aqueous solubility of this compound.[8] Ensure the final concentration of the organic solvent (like DMSO) in your medium is low (typically <0.1%) and compatible with your experimental system. If precipitation still occurs, consider preparing a fresh, more dilute stock solution or using a solubilizing agent like cyclodextrin, if appropriate for your experiment.[8]

Data Summary Tables

Table 1: Typical Specifications for Commercial this compound

ParameterSpecificationSource(s)
Chemical Name 3,4,8,9-Tetrahydroxy-6H-dibenzo[b,d]pyran-6-one[1]
CAS Number 131086-98-1[1][4]
Molecular Formula C₁₃H₈O₆[1][4]
Molecular Weight 260.20 g/mol [1]
Purity (by HPLC) ≥95%[1][2]
Appearance Solid (e.g., Yellow Crystalline Powder)[7]
Storage Temperature 2-8°C or -20°C[1][9]

Table 2: Solubility of Urolithins

SolventSolubilityNotesSource(s)
Water Poor / Sparingly SolubleSolubility can be improved with cyclodextrins.[8]
DMSO SolubleA common solvent for preparing stock solutions.[7][10]
DMF SolubleA common solvent for preparing stock solutions.[10]
Ethanol Soluble[7]
DMSO:PBS (1:9) Approx. 0.1 mg/mL (for Urolithin A)Demonstrates limited solubility in aqueous buffers even with co-solvent.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Biological Effect

  • Possible Cause 1: Purity and Integrity. The actual purity of the compound may be lower than specified, or it may have degraded.

    • Solution: Verify the purity of your this compound batch using HPLC analysis (see Protocol 1). Confirm the compound's identity via NMR or Mass Spectrometry (see Protocol 2 for NMR).

  • Possible Cause 2: Solubility Issues. The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration.

    • Solution: Visually inspect your final solution for any precipitate. Prepare a fresh stock solution and ensure the final concentration of the organic co-solvent (e.g., DMSO) is minimized and does not exceed the tolerance of your system.

  • Possible Cause 3: Instability in Solution. Urolithins can be unstable in aqueous solutions over time.[11][12]

    • Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing aqueous solutions for more than a day.[9]

Issue 2: Difficulty Dissolving the Compound

  • Possible Cause: this compound has inherently low water solubility.[8]

    • Solution: Use an appropriate organic solvent like DMSO to prepare a concentrated stock solution first.[7] Warm the solution gently (e.g., 37°C) and vortex to aid dissolution. When diluting into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent precipitation.

Issue 3: Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS)

  • Possible Cause 1: Impurities. The commercial product may contain impurities from its synthesis or related urolithin metabolites.[5]

    • Solution: Request a detailed Certificate of Analysis from the supplier to identify known impurities. If necessary, purify the compound further using techniques like preparative HPLC.

  • Possible Cause 2: Degradation. The compound may have degraded due to improper storage or handling (e.g., exposure to light, high pH, or prolonged time in aqueous solution).

    • Solution: Review your storage and handling procedures. Store the solid compound at the recommended temperature, protected from light. Prepare solutions fresh for each experiment.

Visualized Workflows and Pathways

TroubleshootingWorkflow start Inconsistent Experimental Results check_solubility Is the compound fully dissolved? (Visually inspect for precipitate) start->check_solubility check_purity Is the compound purity and identity correct? check_solubility->check_purity Yes solubility_issue ACTION: - Optimize dissolution protocol - Use fresh DMSO - Lower final concentration check_solubility->solubility_issue No check_stability Was the working solution prepared fresh? check_purity->check_stability Yes purity_issue ACTION: - Perform QC checks (HPLC, NMR) - Contact supplier for new batch - Consider purification check_purity->purity_issue No stability_issue ACTION: - Prepare solutions immediately before use - Avoid storing aqueous solutions check_stability->stability_issue No end_node Problem Resolved check_stability->end_node Yes solubility_issue->end_node purity_issue->end_node stability_issue->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

QC_Workflow cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Decision cluster_3 Outcome receive Receive Compound doc_review Review Certificate of Analysis receive->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp hplc Purity Analysis (HPLC Protocol 1) visual_insp->hplc nmr Identity Confirmation (NMR Protocol 2) hplc->nmr pass_fail Compare Data to Specs nmr->pass_fail proceed Proceed to Experiment pass_fail->proceed Pass contact Contact Supplier / Reject Batch pass_fail->contact Fail

Caption: Quality control workflow for commercial this compound.

MetabolicPathway EA Ellagic Acid (EA) (Precursor) UM5 Pentahydroxy-Urolithin (Urolithin M5) EA->UM5 Lactone-ring cleavage, Decarboxylation UD Tetrahydroxy-Urolithin (this compound) UM5->UD Dehydroxylation UC Trihydroxy-Urolithin (Urolithin C) UD->UC Dehydroxylation UA Dihydroxy-Urolithin (Urolithin A) UC->UA Dehydroxylation label_microbiota Gut Microbiota Metabolism

References

Technical Support Center: Urolithin D Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility challenges encountered during experiments with Urolithin D. Given that specific experimental data for this compound is less abundant in scientific literature compared to other metabolites like Urolithin A and B, this guide incorporates data and protocols for related urolithins to serve as a valuable reference framework.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to have low solubility in aqueous media. How should I prepare it for cell culture experiments?

A1: Urolithins, including this compound, are known for their limited solubility in aqueous solutions. To ensure consistent and reproducible results, it is recommended to first dissolve this compound in a sterile organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[1][2] This stock can then be diluted with your cell culture medium to achieve the desired final concentration.

Crucially, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. [1] Always include a vehicle control in your experimental design, which consists of the culture medium with the same final concentration of DMSO used for the this compound treatment.[1] We do not recommend storing aqueous solutions of urolithins for more than a day.[2]

Q2: I am observing high variability between replicate wells in my cell-based assays. What are the potential causes and solutions?

A2: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:[1]

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well.

    • Solution: Ensure you have a single-cell suspension before seeding by gently pipetting to break up cell clumps.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant variability.

    • Solution: Use calibrated pipettes and consistent technique. For 96-well plates, consider pipetting small volumes into a larger volume of media first to reduce error.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[1]

    • Solution: Avoid using the outer wells of the plate for experimental treatments. Instead, fill them with sterile PBS or media to maintain humidity.

  • Cell Detachment: Overly vigorous washing or media changes can cause cells to detach, particularly in sensitive cell lines.[1]

    • Solution: Perform all washing and media change steps gently.

Q3: What could be the reason for not observing an expected biological effect of this compound in my experiment?

A3: Several factors can contribute to a lack of observable effect:

  • Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response.[1]

    • Solution: Perform a dose-response experiment covering a wide range of concentrations to identify the optimal effective concentration.

  • Insufficient Incubation Time: The treatment duration may be too short for the biological effect to manifest.[1]

    • Solution: Conduct a time-course experiment to determine the optimal incubation period.[1]

  • Metabolic Conversion/Degradation: Urolithins can be metabolized by cells into other forms (e.g., glucuronides) or may be unstable under certain culture conditions.[3][4] For instance, Urolithin A has been shown to be unstable during in vitro colonic fermentation simulations.[4][5]

    • Solution: Consider the metabolic capacity of your cell line.[3] It may be necessary to analyze the culture medium to determine the stability and metabolic fate of this compound over the course of your experiment.

  • Cell Line Insensitivity: The chosen cell line may not be responsive to this compound or may not express the necessary targets.[1]

    • Solution: Research the literature to select a cell line known to be responsive to related polyphenols or urolithins.

Q4: Why are my in vivo results with this compound precursors (ellagitannins) not consistent across different experiments or animal cohorts?

A4: The primary source of this variability is the gut microbiota. Urolithins are not directly obtained from the diet but are metabolites of ellagitannins and ellagic acid, produced by specific gut bacteria.[6][7][8] There is significant inter-individual variability in the composition of the gut microbiome, which leads to different "urolithin metabotypes".[6][7][9][10]

  • Metabotype A: Produces primarily Urolithin A.

  • Metabotype B: Produces Isourolithin A and Urolithin B in addition to Urolithin A.

  • Metabotype 0: Lacks the necessary bacteria to produce urolithins beyond initial intermediates.[11]

This inherent biological variance means that administering the same amount of an ellagitannin-rich food or extract can result in vastly different levels and types of urolithins being produced in different individuals or animal cohorts, leading to inconsistent outcomes.[6][8]

Troubleshooting Guides

Problem 1: Low Signal or Poor Dynamic Range in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting Step
Suboptimal incubation time Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[1]
Low metabolic activity of the cell line Increase the number of cells seeded per well or switch to a cell line with higher metabolic activity.[1]
Incorrect wavelength reading Verify the correct absorbance wavelength for the specific assay reagent being used.[1]
This compound degradation Minimize the exposure of this compound solutions to light and prepare fresh dilutions from stock for each experiment.
Problem 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., LPS-induced inflammation)
Potential Cause Troubleshooting Step
Insufficient pre-incubation time Optimize the pre-incubation time with this compound before adding the inflammatory stimulus (e.g., LPS).
Inflammatory stimulus is too strong Titrate the concentration of the inflammatory agent (e.g., LPS) to a level that induces a sub-maximal response, allowing for the detection of inhibitory effects.[1]
Cell line not responsive Use a cell line known to be responsive to inflammatory stimuli and to be modulated by polyphenols, such as RAW 264.7 macrophages.[1]
Mycoplasma contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly impact inflammatory responses.

Quantitative Data Summary

Direct quantitative data for this compound is limited. The following tables provide IC50 values for the more extensively studied Urolithin A and Urolithin B in various cancer cell lines to serve as a reference for experimental design.

Table 1: IC50 Values of Urolithin A in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)
Colon CancerHCT116~39.248
HCT11619.672
HT2925.45Not Specified
SW48038.135Not Specified
SW62053.561Not Specified
Breast CancerMCF-7392Not Specified
MDA-MB-231443Not Specified
Bladder CancerT2443.9Not Specified

Source: Data compiled from multiple studies.[12][13][14]

Table 2: IC50 Values of Urolithin B in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)
Bladder CancerUMUC3>10048
Breast CancerMCF-7aro4.7 (Aromatase inhibition)Not Specified

Source: Data compiled from multiple studies.[15][16]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, assay type, and incubation time.

Experimental Protocols & Methodologies

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT-based)

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).[17]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation states.

  • Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat with the desired concentrations of this compound for the determined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.[3]

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB, total NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Urolithin_Metabolic_Pathway cluster_microbiota Gut Microbiota Metabolism Ellagitannins Ellagitannins Ellagic_Acid Ellagic_Acid Ellagitannins->Ellagic_Acid Hydrolysis Urolithin_M5 Urolithin M5 Ellagic_Acid->Urolithin_M5 Lactone-ring cleavage Urolithin_D This compound Urolithin_M5->Urolithin_D Dehydroxylation Urolithin_E Urolithin E Urolithin_D->Urolithin_E Urolithin_C Urolithin C Urolithin_D->Urolithin_C Urolithin_A Urolithin A Urolithin_C->Urolithin_A Urolithin_B Urolithin B Urolithin_A->Urolithin_B

Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Treatment 2. Treat with this compound (include vehicle control) Prep_Stock->Treatment Seeding 1. Seed Cells (e.g., 96-well plate) Seeding->Treatment Incubation 3. Incubate (24-72h) Treatment->Incubation Assay 4. Perform Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Acq 5. Data Acquisition (e.g., Plate Reader) Assay->Data_Acq Data_Analysis 6. Analyze & Compare to Control Data_Acq->Data_Analysis

Caption: General experimental workflow for in vitro this compound studies.

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (p50/p65) IkBa_P->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces UrolithinD This compound (Hypothesized) UrolithinD->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Off-Target Effects of Urolithin D in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Urolithin D in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound observed in cell-based assays?

A1: Based on current research, this compound has demonstrated several off-target effects, including:

  • Inhibition of EphA2 Receptor Phosphorylation: this compound has been identified as a competitive and reversible antagonist of EphA receptors, leading to the selective inhibition of EphA2 phosphorylation in prostate cancer cells.[1]

  • Attenuation of Triglyceride Accumulation: In human adipocyte and hepatocyte cell cultures, this compound, along with Urolithins A and C, has been shown to reduce the accumulation of triglycerides.[2][3][4] This effect is associated with the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4]

  • Antioxidant Activity: this compound has exhibited potent antioxidant activity in cell-based assays.[5]

Q2: I am observing unexpected changes in cell signaling in my experiments with this compound. What could be the cause?

A2: Unexpected signaling changes could be due to the known off-target effects of this compound. For instance, if your experimental system involves pathways regulated by EphA2 or AMPK, the observed effects might be a consequence of this compound's interaction with these targets. It is recommended to investigate the phosphorylation status of EphA2 and the activation state of AMPK in your specific cell model to determine if these off-target effects are influencing your results.

Q3: Is this compound known to interact with the Aryl Hydrocarbon Receptor (AHR)?

A3: While some urolithins, such as Urolithin A and B, are known AHR antagonists, a screening study showed that this compound did not activate AHR-dependent transcription.[6] Therefore, direct effects on AHR signaling are less likely with this compound compared to other urolithins.

Q4: How does the antioxidant activity of this compound compare to other urolithins?

A4: this compound has been reported to have more potent antioxidant activity than Urolithin A in certain cell-based assays.[5] This is an important consideration when designing experiments, as antioxidant effects can confound the interpretation of results in studies on oxidative stress or redox signaling.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability or proliferation assays.
Possible Cause Troubleshooting Steps
Off-target cytotoxicity at high concentrations Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. Start with a broad range of concentrations and narrow down to a working concentration that minimizes effects on cell viability.
Solubility issues with this compound Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your cell culture medium. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Interaction with media components Some components of cell culture media can interact with test compounds. If you suspect this, consider using a serum-free or defined medium for the duration of the treatment, if your cell line can tolerate it.
Issue 2: Difficulty in reproducing the inhibitory effect on EphA2 phosphorylation.
Possible Cause Troubleshooting Steps
Cell line does not express sufficient levels of EphA2 Confirm EphA2 expression in your chosen cell line by Western blot or qPCR. Select a cell line with robust EphA2 expression for your experiments.
Suboptimal stimulation of EphA2 phosphorylation Ensure you are using an appropriate stimulus (e.g., ephrin-A1) at an optimal concentration and time point to induce EphA2 phosphorylation before treating with this compound.
Incorrect antibody for detecting phosphorylation Use a well-validated phospho-specific antibody for EphA2. It is also crucial to include a total EphA2 antibody as a loading control to normalize the phosphorylation signal.
Issue 3: No observable effect on triglyceride accumulation.
Possible Cause Troubleshooting Steps
Cell model is not appropriate for studying lipogenesis Use a cell line known to be suitable for studying adipogenesis or lipogenesis, such as 3T3-L1 preadipocytes or HepG2 hepatocytes.
Insufficient differentiation of adipocytes If using preadipocytes, ensure the differentiation protocol is optimized and that the cells have accumulated sufficient lipid droplets before initiating the this compound treatment.
Assay for triglyceride measurement is not sensitive enough Consider using a more sensitive method for triglyceride quantification, such as a commercially available colorimetric or fluorometric assay kit, or metabolic chasing with radiolabeled precursors.[3]

Quantitative Data

Table 1: Antioxidant Activity of this compound

Compound Assay IC50 (µM) Reference
This compoundAntioxidant Activity0.33[5]
Urolithin AAntioxidant Activity13.6[5]
Urolithin CAntioxidant Activity0.16[5]

Experimental Protocols

Protocol 1: EphA2 Phosphorylation Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on EphA2 phosphorylation.

  • Cell Culture:

    • Culture prostate cancer cells (e.g., PC-3) in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours before the experiment to reduce basal receptor phosphorylation.

  • Treatment:

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with a known EphA2 ligand, such as ephrin-A1-Fc, for the recommended time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-EphA2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total EphA2 as a loading control.

Protocol 2: Triglyceride Accumulation Assay

This protocol provides a general workflow for evaluating the effect of this compound on triglyceride levels in hepatocytes.

  • Cell Culture:

    • Seed hepatoma cells (e.g., Huh7) in 96-well plates and allow them to adhere.[7]

    • Culture the cells in media conducive to lipogenesis, which may include supplementation with fatty acids.

  • Treatment:

    • Treat the cells with different concentrations of this compound (e.g., 30 µM) or a vehicle control for 24-48 hours.[3]

  • Triglyceride Quantification:

    • Wash the cells with PBS.

    • Lyse the cells and quantify the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.

    • Normalize the triglyceride levels to the total protein concentration in each well.

Visualizations

UrolithinD_EphA2_Pathway UrolithinD This compound EphA2 EphA2 Receptor UrolithinD->EphA2 inhibits EphrinA1 Ephrin-A1 EphrinA1->EphA2 activates Phosphorylation Phosphorylation EphA2->Phosphorylation DownstreamSignaling Downstream Signaling (e.g., RAS-ERK, AKT-mTORC1) Phosphorylation->DownstreamSignaling

Caption: this compound inhibits EphA2 receptor phosphorylation.

UrolithinD_AMPK_Pathway UrolithinD This compound AMPK AMPK UrolithinD->AMPK activates FA_Oxidation Fatty Acid Oxidation AMPK->FA_Oxidation promotes TG_Accumulation Triglyceride Accumulation AMPK->TG_Accumulation inhibits

Caption: this compound activates AMPK, promoting fatty acid oxidation.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckConcentration Verify this compound Concentration and Solubility Start->CheckConcentration CheckCellLine Confirm Target Expression in Cell Line (e.g., EphA2) CheckConcentration->CheckCellLine [Concentration OK] CheckAssay Review and Optimize Assay Protocol CheckCellLine->CheckAssay [Expression OK] ConsiderOffTarget Consider Known Off-Target Effects (EphA2, AMPK) CheckAssay->ConsiderOffTarget [Protocol OK] ConsultLiterature Consult Literature for Similar Observations ConsiderOffTarget->ConsultLiterature End Refine Experiment ConsultLiterature->End

References

Validation & Comparative

Validating Urolithin D Binding to the EphA2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to validate the binding of Urolithin D, a natural metabolite of ellagitannins, to the EphA2 receptor, a key target in cancer therapy. We present a comparative analysis of established biophysical and cell-based assays, including detailed experimental protocols and a summary of binding data for this compound and other known EphA2 inhibitors. This information is intended to assist researchers in selecting the most appropriate methods to investigate this promising therapeutic interaction.

Comparison of EphA2 Receptor Inhibitors

This compound has been identified as a competitive and reversible antagonist of the EphA2 receptor.[1] To provide context for its potency, the following table summarizes the binding affinities of this compound and other small molecule inhibitors targeting EphA2, as determined by various experimental techniques.

CompoundMethodAffinity MetricValue (µM)
This compound ELISA-based binding assayIC500.9
This compound Cell-based phosphorylation assayIC500.7
UniPR1331Surface Plasmon Resonance (SPR)K_D3.3
UniPR1447ELISA-based binding assayK_i_1.4
UniPR1447ELISA-based binding assayIC506.6
TargefrinIsothermal Titration Calorimetry (ITC)K_D_0.0217
TargefrinBiochemical AssayIC500.0108

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. KD: Dissociation constant.

Experimental Methodologies for Binding Validation

To rigorously validate the interaction between this compound and the EphA2 receptor, a combination of biophysical and cell-based assays is recommended. Each technique provides distinct insights into the binding event.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics, providing on-rate (k_on_), off-rate (k_off_), and equilibrium dissociation constant (K_D_) values.

Experimental Protocol:

  • Immobilization of EphA2:

    • Recombinantly express and purify the extracellular domain of human EphA2.

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the purified EphA2 protein to the sensor surface via amine coupling to achieve a target density of approximately 2000-3000 response units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a series of this compound concentrations (e.g., 0.1 µM to 50 µM) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the immobilized EphA2 surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on_, k_off_, and K_D_ values.

Workflow for SPR Experiment:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Purify_EphA2 Purify EphA2 Extracellular Domain Immobilize Immobilize EphA2 on Sensor Chip Purify_EphA2->Immobilize Prepare_UrolithinD Prepare this compound Solutions Inject Inject this compound Prepare_UrolithinD->Inject Immobilize->Inject Regenerate Regenerate Surface Inject->Regenerate Fit_Data Fit Sensorgrams to Binding Model Inject->Fit_Data Regenerate->Inject Determine_Kinetics Determine kon, koff, KD Fit_Data->Determine_Kinetics

Caption: Workflow for validating this compound and EphA2 binding using SPR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][3][4][5][6]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze purified EphA2 extracellular domain and this compound into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

    • Determine the accurate concentrations of both protein and ligand. A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the ligand in the syringe is 100-500 µM.[2][3]

  • ITC Experiment:

    • Load the EphA2 solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of this compound into the EphA2 solution while maintaining a constant temperature.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_D_, n, and ΔH. Calculate ΔS from the Gibbs free energy equation.

Workflow for ITC Experiment:

ITC_Workflow cluster_prep Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis Dialyze_Samples Dialyze EphA2 and this compound Measure_Concentration Accurately Measure Concentrations Dialyze_Samples->Measure_Concentration Load_Samples Load Samples into ITC Measure_Concentration->Load_Samples Titrate Titrate this compound into EphA2 Load_Samples->Titrate Record_Heat Record Heat Changes Titrate->Record_Heat Integrate_Peaks Integrate Heat Peaks Record_Heat->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Thermo Determine KD, n, ΔH, ΔS Fit_Model->Determine_Thermo

Caption: Workflow for validating this compound and EphA2 binding using ITC.

Cellular Thermal Shift Assay (CETSA)

CETSA is a cell-based assay that assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[7][8][9][10][11] An increase in the melting temperature (Tm) of EphA2 in the presence of this compound indicates direct binding in a cellular context.[7][8][9][10][11]

Experimental Protocol:

  • Cell Treatment:

    • Culture cells that endogenously express EphA2 (e.g., PC-3 prostate cancer cells).

    • Treat the cells with this compound at various concentrations or a vehicle control for a defined period.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Analysis:

    • Quantify the amount of soluble EphA2 in the supernatant of each sample using Western blotting or an ELISA-based method.

    • Plot the percentage of soluble EphA2 against the temperature to generate a melting curve.

    • Determine the Tm for both the vehicle- and this compound-treated samples. A shift in the Tm indicates target engagement.

Workflow for CETSA Experiment:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_cetsa CETSA Procedure cluster_analysis Analysis Culture_Cells Culture EphA2-expressing Cells Treat_Cells Treat with this compound Culture_Cells->Treat_Cells Heat_Challenge Apply Heat Challenge Treat_Cells->Heat_Challenge Lyse_Cells Lyse Cells Heat_Challenge->Lyse_Cells Separate_Fractions Separate Soluble/Insoluble Fractions Lyse_Cells->Separate_Fractions Detect_EphA2 Detect Soluble EphA2 (Western/ELISA) Separate_Fractions->Detect_EphA2 Plot_Melt_Curve Plot Melting Curve Detect_EphA2->Plot_Melt_Curve Determine_Tm_Shift Determine Tm Shift Plot_Melt_Curve->Determine_Tm_Shift

Caption: Workflow for validating this compound and EphA2 target engagement using CETSA.

EphA2 Signaling Pathway

This compound's binding to EphA2 is significant due to the receptor's role in various cellular processes implicated in cancer, such as cell proliferation, migration, and angiogenesis.[12][13][14] The EphA2 signaling pathway is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) modes of action. The canonical pathway, initiated by ligand binding, often leads to tumor-suppressive effects, while the non-canonical pathway can promote oncogenesis.[15][16] Key downstream effectors of EphA2 signaling include FAK, RhoA, MAPK/ERK, and PI3K/Akt.[15][17]

EphA2 Signaling Diagram:

EphA2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response EphrinA1 Ephrin-A1 EphA2 EphA2 Receptor EphrinA1->EphA2 Activates FAK FAK EphA2->FAK RhoA RhoA EphA2->RhoA PI3K PI3K EphA2->PI3K Ras Ras EphA2->Ras Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion Cell_Migration Cell Migration / Invasion RhoA->Cell_Migration Akt Akt PI3K->Akt Akt->Cell_Migration Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation ERK->Angiogenesis UrolithinD This compound UrolithinD->EphA2 Inhibits

Caption: Simplified EphA2 signaling pathway and the inhibitory role of this compound.

References

Urolithin D-Mediated AMPK Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Urolithin D-mediated activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The information presented herein is intended to support research and development efforts in metabolic diseases, oncology, and other fields where AMPK is a therapeutic target.

Data Presentation: Comparative Analysis of Urolithin-Induced AMPK Activation

While comprehensive dose-response data for this compound is limited in the current literature, existing studies in primary human adipocytes and hepatoma Huh7 cells demonstrate its capacity to activate AMPK. The following table summarizes the available comparative data on the phosphorylation of AMPK by various urolithins at a single concentration.

CompoundCell TypeConcentrationFold Change in p-AMPK/Total AMPK (Relative to Control)Reference
This compound Primary Human Adipocytes30 µMIncreased
Urolithin CPrimary Human Adipocytes30 µMIncreased (Potent)
Urolithin APrimary Human Adipocytes30 µMIncreased
Iso-Urolithin APrimary Human Adipocytes30 µMNo Significant Change
Urolithin BPrimary Human Adipocytes30 µMNo Significant Change

Note: The term "Increased" indicates a statistically significant elevation in AMPK phosphorylation as determined by Western blot analysis. "Potent" suggests a stronger observed effect relative to other active urolithins in the same study. Quantitative fold-change values from densitometry were not consistently reported across studies. Further research is required to establish detailed dose-response curves and determine the relative potency (EC50 values) of this compound in comparison to other urolithins and standard AMPK activators like AICAR.

Experimental Protocols

Western Blot Analysis of this compound-Mediated AMPK Phosphorylation in Primary Human Adipocytes

This protocol details the procedure for assessing the phosphorylation status of AMPK at Threonine-172 in primary human adipocytes following treatment with this compound.

a. Cell Culture and Treatment:

  • Culture primary human adipocytes in a suitable differentiation medium until mature.

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 10, 30, 50 µM) in serum-free culture medium. Include a vehicle control (DMSO) and a positive control (e.g., 2 mM AICAR).

  • Remove the culture medium from the adipocytes and replace it with the prepared treatment media.

  • Incubate the cells for a predetermined time (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

b. Protein Extraction:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

c. Western Blotting:

  • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.

  • Quantify the band intensities using densitometry software and express the results as a ratio of p-AMPK to total AMPK.

Non-Radioactive AMPK Kinase Activity Assay

This assay provides a quantitative measure of AMPK enzymatic activity in cell lysates treated with this compound. This example utilizes a luminescence-based kit that measures ADP production.

a. Cell Lysis:

  • Following this compound treatment as described above, wash cells with ice-cold PBS.

  • Lyse the cells in a buffer compatible with the kinase assay kit, typically a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

b. Kinase Activity Assay (Example using ADP-Glo™ Kinase Assay):

  • In a white, opaque 96-well plate, add the kinase reaction buffer, a synthetic peptide substrate for AMPK (e.g., SAMS peptide), and the cell lysate containing a standardized amount of protein.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the AMPK activity.

Mandatory Visualization

This compound-Mediated AMPK Signaling Pathway

UrolithinD_AMPK_Pathway UrolithinD This compound UpstreamKinase Upstream Kinase (e.g., LKB1, CAMKK2) UrolithinD->UpstreamKinase Activates AMPK AMPK UpstreamKinase->AMPK Phosphorylates (Thr172) pAMPK p-AMPK (Active) Downstream Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream Phosphorylates Metabolic Metabolic Outcomes (e.g., ↑ Fatty Acid Oxidation, ↓ Lipogenesis) Downstream->Metabolic Regulates

Caption: this compound signaling pathway leading to AMPK activation.

Urolithin D and Urolithin A: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between related metabolites is critical for identifying promising therapeutic candidates. This guide provides a detailed comparison of the antioxidant activities of Urolithin D and Urolithin A, gut microbiota metabolites of ellagic acid, supported by experimental data.

Urolithins, produced in the gut following the consumption of ellagitannin-rich foods like pomegranates and berries, have emerged as compounds of significant interest for their potential health benefits. Among these, Urolithin A (a dihydroxy-urolithin) has been extensively studied. However, emerging evidence suggests that its precursor, this compound (a tetrahydroxy-urolithin), may possess superior antioxidant properties. This guide synthesizes the current understanding of their comparative antioxidant efficacy.

Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of urolithins is strongly correlated with the number of hydroxyl groups in their structure. This compound, with four hydroxyl groups, consistently demonstrates greater antioxidant activity than Urolithin A, which has two. This difference is quantified across various standard antioxidant assays.

Antioxidant AssayThis compoundUrolithin AReference(s)
DPPH Radical Scavenging Assay (IC50) ~7.3 µM~155.6 µM[1]
2.1 µg/mL35.5 µg/mL[2]
Cell-based ROS Assay (IC50) 0.33 µM13.6 µM[3][4]
FRAP (Ferric Reducing Antioxidant Power) Highest among Uro-A, C, DLower than Uro-D and Uro-C[1][2]
Superoxide (B77818) Radical Scavenging Assay (IC50) Not explicitly stated5.01 µM[5]
ORAC (Oxygen Radical Absorbance Capacity) Not explicitly stated13.2 µM Trolox Equivalents[5]

Note: IC50 (Inhibitory Concentration 50) represents the concentration of the compound required to inhibit 50% of the specified activity. A lower IC50 value indicates higher antioxidant potency.

Mechanisms of Antioxidant Action

Both this compound and Urolithin A exert their antioxidant effects through direct and indirect mechanisms.

This compound primarily acts as a potent direct radical scavenger. Its antioxidant action is attributed to its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). Theoretical studies suggest that its antiradical action proceeds through mechanisms like Formal Hydrogen Atom Transfer (f-HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT)[6].

Urolithin A also functions as a direct radical scavenger[7][8]. However, a significant aspect of its antioxidant activity lies in its ability to upregulate the cellular antioxidant defense system. Urolithin A has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[7][8]. This activation leads to the increased expression of various antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), thereby enhancing the cell's capacity to neutralize oxidative stress[7].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for Urolithin A's indirect antioxidant activity and a general workflow for a common antioxidant assay.

UrolithinA_Nrf2_Pathway cluster_cell Cellular Environment UA Urolithin A Keap1_Nrf2 Keap1-Nrf2 Complex UA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., SOD, GSH-Px) ARE->Antioxidant_Enzymes activates transcription

Caption: Urolithin A-mediated activation of the Nrf2 signaling pathway.

DPPH_Assay_Workflow start Start prepare_solutions Prepare DPPH solution and Urolithin dilutions start->prepare_solutions mix Mix DPPH solution with Urolithin samples prepare_solutions->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % inhibition and determine IC50 measure->calculate end End calculate->end

References

Urolithin D vs. Urolithin C: A Comparative Analysis of Their Efficacy in Inhibiting Triglyceride Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing experimental data reveals the comparative efficacy of Urolithin D and Urolithin C, two gut microbiota-derived metabolites of ellagic acid, in the inhibition of triglyceride (TG) accumulation in adipocytes. This guide synthesizes findings from key research to provide a clear comparison for researchers, scientists, and drug development professionals.

Key Findings

Both Urolithin C and this compound have been shown to significantly attenuate triglyceride accumulation in human adipocytes. The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis. Activated AMPK promotes catabolic processes such as fatty acid oxidation while inhibiting anabolic processes like lipogenesis.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of Urolithin C and this compound on various aspects of lipid metabolism in human adipogenic stem cells (hASCs) and mature adipocytes, based on the pivotal study by Kang et al. (2016).[1] All treatments were administered at a concentration of 30 μM.

Parameter AssessedUrolithin CThis compoundKey Findings
Triglyceride Accumulation Significant reductionSignificant reductionBoth Urolithin C and D effectively inhibit adipogenesis and lipid storage.[1]
Adipogenic Gene Expression
PPARγSignificantly suppressedSignificantly suppressedBoth urolithins downregulate this master regulator of adipogenesis.[1]
FasSignificantly suppressedSignificantly suppressedBoth urolithins reduce the expression of fatty acid synthase.[1]
Adipogenic Protein Expression
aP2Dramatically reducedDramatically reducedSignificant decrease in a key marker of mature adipocytes.[1]
FasDramatically reducedDramatically reducedCorroborates the reduction seen at the gene expression level.[1]
PPARγDramatically reducedDramatically reducedFurther confirms the inhibition of the primary adipogenic transcription factor.[1]
C/EBPαDramatically reducedDramatically reducedBoth urolithins reduce another critical adipogenic transcription factor.[1]
Fatty Acid Oxidation Markedly increasedMarkedly increasedBoth compounds promote the breakdown of fatty acids for energy.[1]
AMPK Activation Increased phosphorylationIncreased phosphorylationBoth urolithins activate this key metabolic regulator.[1]

Signaling Pathway

The activation of the AMPK pathway is central to the lipid-lowering effects of Urolithin C and D. The diagram below illustrates this signaling cascade.

UroC Urolithin C AMPK AMPK UroC->AMPK Activates UroD This compound UroD->AMPK Activates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Inhibits SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits pACC p-ACC (Inactive) CPT1 CPT1 pACC->CPT1 Relieves Inhibition FAO Fatty Acid Oxidation CPT1->FAO FAS FAS SREBP1c->FAS SCD1 SCD-1 SREBP1c->SCD1 Lipogenesis Lipogenesis (Triglyceride Synthesis) FAS->Lipogenesis SCD1->Lipogenesis Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

Urolithin C and D activate the AMPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Adipocyte Differentiation and Urolithin Treatment

Human adipogenic stem cells (hASCs) were cultured and differentiated as previously described.[1] Briefly, hASCs were induced to differentiate in a specialized differentiation medium. Individual urolithins (Urolithin C or this compound) were added to the medium at a final concentration of 30 μM during the differentiation process.

Oil Red O Staining for Triglyceride Accumulation

To visualize and quantify lipid accumulation, differentiated adipocytes were stained with Oil Red O.

  • Fixation: Cells were washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least one hour.

  • Staining: After washing with water, cells were incubated with a freshly prepared Oil Red O working solution (0.21% in 60% isopropanol) for 10 minutes at room temperature.

  • Washing: The staining solution was removed, and the cells were washed repeatedly with water until the wash water was clear.

  • Quantification: The stained lipid droplets were eluted with 100% isopropanol, and the absorbance was measured at 510 nm.

Gene Expression Analysis by qPCR

Total RNA was extracted from the differentiated adipocytes, and quantitative real-time PCR (qPCR) was performed to measure the expression levels of key adipogenic and lipogenic genes.

  • RNA Isolation and cDNA Synthesis: Total RNA was isolated using a suitable kit, and cDNA was synthesized using a reverse transcription kit.

  • qPCR: qPCR was performed using SYBR Green master mix and primers specific for PPARγ, Fas, ATGL, and SCD-1. The expression levels were normalized to a housekeeping gene.

Protein Expression Analysis by Western Blot

Cell lysates were prepared from differentiated adipocytes to analyze the expression of key proteins by Western blotting.

  • Protein Extraction and Quantification: Cells were lysed in RIPA buffer, and protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-AMPK, total AMPK, aP2, Fas, PPARγ, and C/EBPα. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Fatty Acid Oxidation Assay

The rate of fatty acid oxidation was measured in mature adipocytes.

  • Cell Treatment: Fully differentiated adipocytes were treated with 30 μM of either Urolithin C or this compound.

  • Radiolabeling: Cells were incubated with [³H]-oleic acid.

  • Measurement of ³H₂O Release: The rate of fatty acid oxidation was determined by measuring the amount of [³H]-H₂O released into the culture medium.

Experimental Workflow

The following diagram outlines the general workflow for the experiments described above.

cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis hASCs Human Adipogenic Stem Cells (hASCs) Differentiation Induce Differentiation hASCs->Differentiation Treatment Treat with Urolithin C or D (30 µM) Differentiation->Treatment ORO Oil Red O Staining (Triglyceride Accumulation) Treatment->ORO qPCR qPCR (Gene Expression) Treatment->qPCR WB Western Blot (Protein Expression) Treatment->WB FAO Fatty Acid Oxidation Assay Treatment->FAO

Workflow for assessing the effects of urolithins.

Conclusion

The available data strongly indicate that both Urolithin C and this compound are potent inhibitors of triglyceride accumulation in human adipocytes. Their efficacy is comparable across multiple parameters, including the suppression of adipogenic gene and protein expression and the promotion of fatty acid oxidation. The activation of the AMPK signaling pathway appears to be a critical mechanism underlying these effects. These findings highlight the potential of Urolithin C and D as therapeutic agents for metabolic disorders characterized by excessive lipid accumulation.

References

Urolithin D vs. Commercial EphA2 Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Urolithin D, a natural metabolite, against commercially available inhibitors of the EphA2 receptor, a key target in cancer therapy. The data presented is compiled from various studies and is intended to provide a comprehensive overview for researchers in oncology and drug discovery.

Executive Summary

Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that is frequently overexpressed in a variety of cancers, making it an attractive therapeutic target. Inhibition of EphA2 signaling can impede tumor growth and metastasis. This guide compares the naturally derived this compound to synthetic commercial inhibitors, focusing on their mechanism of action, potency, and the experimental context of these findings.

This compound, a metabolite produced by the gut microbiota from ellagitannins found in pomegranates and other fruits, has been identified as a competitive and reversible antagonist of EphA2. It selectively inhibits the EphA2-ephrin-A1 interaction and subsequent receptor phosphorylation. In contrast, commercial inhibitors employ different strategies, including direct inhibition of the kinase domain or potent antagonism at the ligand-binding site. While direct comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of these compounds.

Data Presentation: Quantitative Efficacy of EphA2 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and selected commercial EphA2 inhibitors. It is crucial to note that these values were determined in different assays and experimental conditions, which may affect direct comparability.

InhibitorTypeAssay TypeTarget InteractionIC50Reference
This compound Natural Metabolite (Antagonist)ELISA Binding AssayEphA2-ephrin-A1 Binding0.9 µM[1]
Cell-Based Phosphorylation AssayEphA2 Phosphorylation (PC3 cells)0.7 µM
ALW-II-41-27 Small Molecule (Kinase Inhibitor)In Vitro Kinase AssayEphA2 Kinase Activity11 nM[2][3][4]
Targefrin Peptide-based (Antagonist)DELFIA Displacement AssayEphA2 Ligand-Binding Domain10.8 nM[5][6][7][8][9][10]
Dasatinib (B193332) Small Molecule (Multi-kinase Inhibitor)In Vitro Kinase AssayEphA2 Kinase Activity17 nM[6][11]

Experimental Protocols

Detailed methodologies are crucial for interpreting the efficacy data. Below are the protocols for the key experiments cited in this guide.

This compound: ELISA Binding and Cell-Based Phosphorylation Assays

1. ELISA-Binding Assay for EphA2-ephrin-A1 Interaction: [1]

  • Principle: This assay quantifies the inhibition of the binding between recombinant EphA2 receptor and its ligand, ephrin-A1.

  • Protocol:

    • A 96-well microtiter plate is coated with recombinant human EphA2/Fc chimera and incubated overnight.

    • The plate is washed and blocked to prevent non-specific binding.

    • A fixed concentration of biotinylated ephrin-A1/Fc is mixed with varying concentrations of this compound.

    • This mixture is added to the EphA2-coated wells and incubated.

    • After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to detect the bound biotinylated ephrin-A1.

    • A substrate solution is added, and the colorimetric change is measured using a microplate reader.

    • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the ephrin-A1 binding signal.

2. Cell-Based EphA2 Phosphorylation Assay:

  • Principle: This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of EphA2 in a cellular context.

  • Protocol:

    • Prostate cancer cells (PC3), which endogenously express EphA2, are cultured to sub-confluency.

    • Cells are serum-starved to reduce basal receptor phosphorylation.

    • Cells are pre-incubated with varying concentrations of this compound for a specified time.

    • Ephrin-A1/Fc is added to stimulate EphA2 phosphorylation.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are subjected to immunoprecipitation with an anti-EphA2 antibody.

    • The immunoprecipitates are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated EphA2 and with an anti-EphA2 antibody for total EphA2 as a loading control.

    • Densitometry is used to quantify the band intensities, and the IC50 value is determined.

Commercial Inhibitors: Kinase and Binding Assays

1. ALW-II-41-27: In Vitro Kinase Assay: [4]

  • Principle: This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of the EphA2 catalytic domain.

  • Protocol:

    • Recombinant human EphA2 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • Varying concentrations of ALW-II-41-27 are included in the reaction mixture.

    • The kinase reaction is allowed to proceed for a set time at a specific temperature.

    • The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luminescence-based assay.

    • The IC50 value is calculated as the concentration of ALW-II-41-27 that inhibits 50% of the EphA2 kinase activity.

2. Targefrin: DELFIA Displacement Assay: [5][7]

  • Principle: This is a high-throughput biochemical assay that measures the displacement of a biotinylated ligand from the EphA2 ligand-binding domain (LBD) by a competitive inhibitor.

  • Protocol:

    • Recombinant EphA2-LBD is immobilized on a streptavidin-coated microplate.

    • A biotinylated peptide that binds to the EphA2-LBD is added, followed by Europium-labeled streptavidin.

    • Varying concentrations of Targefrin are added to compete with the biotinylated peptide for binding to EphA2.

    • After incubation and washing, a DELFIA enhancement solution is added, and time-resolved fluorescence is measured.

    • A decrease in the fluorescence signal indicates displacement of the biotinylated peptide by Targefrin.

    • The IC50 value is determined from the dose-response curve.

3. Dasatinib: In Vitro Autophosphorylation Assay: [6]

  • Principle: This assay assesses the ability of Dasatinib to directly inhibit the autophosphorylation of the EphA2 receptor.

  • Protocol:

    • HEK-293 cells are transfected to express human EphA2.

    • EphA2 is immunoprecipitated from the cell lysates.

    • The immunoprecipitated EphA2 is incubated in a kinase reaction buffer containing ATP and varying concentrations of Dasatinib.

    • The reaction is stopped, and the products are resolved by SDS-PAGE.

    • Western blotting is performed using an anti-phosphotyrosine antibody to detect the level of EphA2 autophosphorylation.

    • The IC50 is determined by quantifying the reduction in phosphorylation at different Dasatinib concentrations.

Mandatory Visualizations

Signaling Pathway Diagram

EphA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ephrin-A1 ephrin-A1 EphA2 Receptor Ligand-Binding Domain Transmembrane Domain Kinase Domain ephrin-A1->EphA2 Receptor:lbd Binding Downstream Signaling Downstream Signaling EphA2 Receptor:kd->Downstream Signaling Phosphorylation Cascade This compound This compound This compound->EphA2 Receptor:lbd Inhibits Binding Targefrin Targefrin Targefrin->EphA2 Receptor:lbd Inhibits Binding ALW-II-41-27 ALW-II-41-27 ALW-II-41-27->EphA2 Receptor:kd Inhibits Kinase Activity Dasatinib Dasatinib Dasatinib->EphA2 Receptor:kd Inhibits Kinase Activity

Caption: EphA2 signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays ELISA ELISA Binding Assay (this compound, Targefrin) Incubation Incubate with Inhibitor ELISA->Incubation Kinase_Assay In Vitro Kinase Assay (ALW-II-41-27, Dasatinib) Kinase_Assay->Incubation Phospho_Assay Phosphorylation Assay (this compound) Phospho_Assay->Incubation Viability_Assay Cell Viability/Apoptosis Assay Viability_Assay->Incubation Inhibitor_Preparation Prepare Inhibitor Stock Solutions (this compound or Commercial Inhibitors) Assay_Setup Set up Assay (Biochemical or Cell-Based) Inhibitor_Preparation->Assay_Setup Data_Acquisition Acquire Data (e.g., Absorbance, Fluorescence, Luminescence, Western Blot) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for evaluating EphA2 inhibitors.

References

Urolithin D and Metformin: A Comparative Analysis of AMPK Activation in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Metformin (B114582), a biguanide (B1667054) derivative, is a widely prescribed first-line treatment for type 2 diabetes, with its primary mechanism of action attributed to the activation of hepatic AMPK. Urolithin D, a metabolite produced by the gut microbiota from ellagic acid found in pomegranates and other fruits, has emerged as a novel compound with various biological activities, including the potential to activate AMPK. This guide provides an objective comparison of this compound and metformin in their ability to activate AMPK in hepatocytes, supported by available experimental data.

Mechanism of Action and Signaling Pathways

The signaling cascades leading to AMPK activation by metformin and this compound are distinct, highlighting different upstream regulatory mechanisms.

Metformin: The primary mechanism of metformin-induced AMPK activation in hepatocytes is indirect and dependent on the cellular energy status. Metformin inhibits Complex 1 of the mitochondrial respiratory chain.[1][2] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[1][2] The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at Threonine-172 by the upstream kinase, Liver Kinase B1 (LKB1).[1][3][4]

This compound: In contrast, the mechanism of AMPK activation by this compound appears to be independent of major shifts in the cellular AMP:ATP ratio. Evidence suggests that urolithins, including Urolithin A which shares a similar structure, may activate AMPK through a signaling cascade involving Sirtuin 3 (SIRT3) and LKB1.[5] This pathway suggests a more direct or upstream regulatory role compared to the energy-stress induced activation by metformin.

Below are the proposed signaling pathways for both compounds:

cluster_metformin Metformin Signaling Pathway Metformin Metformin Mito Mitochondrial Complex 1 Metformin->Mito Inhibits ATP ATP Synthesis ↓ Mito->ATP AMP_ATP ↑ AMP:ATP Ratio ATP->AMP_ATP LKB1_M LKB1 AMP_ATP->LKB1_M Activates AMPK_M AMPK LKB1_M->AMPK_M Phosphorylates pAMPK_M p-AMPK (Thr172) ↑ AMPK_M->pAMPK_M

Caption: Metformin Signaling Pathway for AMPK Activation.

cluster_urolithinD This compound Signaling Pathway UrolithinD This compound SIRT3 SIRT3 UrolithinD->SIRT3 Activates LKB1_U LKB1 SIRT3->LKB1_U Activates AMPK_U AMPK LKB1_U->AMPK_U Phosphorylates pAMPK_U p-AMPK (Thr172) ↑ AMPK_U->pAMPK_U

Caption: Proposed this compound Signaling Pathway for AMPK Activation.

Quantitative Data on AMPK Activation

The following tables summarize the available quantitative data on the effects of this compound and metformin on AMPK activation in hepatocytes. It is important to note that direct comparative studies are limited, and the data presented is compiled from different experimental setups.

Table 1: this compound-Induced AMPK Activation

Cell LineConcentrationTreatment TimeFold Increase in p-AMPK (Thr172)Reference
Huh7 (human hepatoma)30 µMNot SpecifiedIncreased phosphorylation observed[1][2]

Table 2: Metformin-Induced AMPK Activation

Cell LineConcentrationTreatment TimeFold Increase in AMPK Activity / p-AMPK (Thr172)Reference
Rat Primary Hepatocytes50 µM7 hoursSignificant activation[6]
Rat Primary Hepatocytes500 µM7 hoursMaximal stimulation[6]
Human Primary Hepatocytes500 µMNot Specified~4.7-fold increase in AMPK activity[7]
Rat Primary Hepatocytes500 µMNot Specified~0.66-fold increase in AMPK activity[7]

Experimental Protocols

The assessment of AMPK activation typically involves quantifying the phosphorylation of AMPK at Threonine-172 and the phosphorylation of its downstream targets, such as Acetyl-CoA Carboxylase (ACC) at Serine-79.

Western Blotting for AMPK and ACC Phosphorylation

This is a standard method to detect the phosphorylated (active) and total forms of AMPK and its substrates.

1. Cell Culture and Treatment:

  • Hepatocytes (e.g., primary human or rat hepatocytes, or cell lines like HepG2 or Huh7) are cultured to a desired confluency.

  • Cells are then treated with various concentrations of this compound or metformin for specified time periods. A vehicle control (e.g., DMSO) is run in parallel.

2. Cell Lysis:

  • After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

3. Protein Quantification:

  • The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Densitometric Analysis:

  • The intensity of the bands is quantified using image analysis software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.

cluster_workflow Experimental Workflow: Western Blot for AMPK Activation start Hepatocyte Culture treatment Treatment with This compound or Metformin start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-AMPK, AMPK, etc.) transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometric Analysis detection->analysis

Caption: A generalized workflow for assessing AMPK activation via Western Blot.

Discussion and Conclusion

Metformin is a well-established AMPK activator in hepatocytes with a clear, albeit indirect, mechanism of action linked to cellular energy stress.[1][2] The available quantitative data demonstrates its dose- and time-dependent effects.[6][7]

This compound also demonstrates the ability to activate AMPK in a hepatocyte cell line.[1][2] However, the current body of literature lacks direct, head-to-head comparative studies with metformin. The proposed upstream signaling pathway for urolithins, involving SIRT3 and LKB1, suggests a mechanism that is not primarily dependent on altering the cellular energy state, which could offer a different therapeutic profile.[5]

Future Research Directions:

  • Direct comparative studies of this compound and metformin on AMPK activation in primary human hepatocytes are needed to establish relative potency and efficacy.

  • Dose-response and time-course studies for this compound are required to understand its pharmacological profile in detail.

  • Further elucidation of the upstream signaling cascade for this compound-mediated AMPK activation in hepatocytes is necessary to confirm the proposed mechanism and identify other potential molecular targets.

References

Validating the Downstream Targets of Urolithin D Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Urolithin D's signaling and its downstream targets, juxtaposed with other relevant urolithins. The information is supported by experimental data and detailed methodologies to assist in the validation of these targets.

Introduction to this compound Signaling

Urolithins are natural metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are found in pomegranates, berries, and nuts. Among these, this compound has emerged as a bioactive compound with distinct signaling properties. This guide focuses on the known downstream targets of this compound and provides a framework for their experimental validation, comparing its activity with other urolithins where data is available.

Key Downstream Targets of this compound

Current research has identified two primary signaling pathways directly modulated by this compound:

  • Ephrin type-A receptor 2 (EphA2) Signaling: this compound has been identified as a selective inhibitor of EphA2 phosphorylation. It acts as a competitive and reversible antagonist of EphA receptors, demonstrating a potential role in cancer biology where EphA2 is often overexpressed.

  • AMP-activated protein kinase (AMPK) Signaling: this compound, along with Urolithins A and C, has been shown to promote the phosphorylation of AMPK. This positions this compound as a modulator of cellular energy homeostasis and metabolism.

Comparative Analysis of Urolithin Effects

While research on this compound is still emerging, comparative studies with other urolithins, primarily Urolithin A, provide valuable insights into its relative potency and specificity.

Table 1: Comparison of Urolithin Effects on Triglyceride Accumulation
UrolithinInhibition of Triglyceride Accumulation
This compound Significant Inhibition
Urolithin ASignificant Inhibition
Urolithin CSignificant Inhibition
Iso-Urolithin ANo Significant Inhibition
Urolithin BNo Significant Inhibition

Data summarized from studies on human adipocytes and hepatocytes.

Table 2: Comparison of Urolithin Effects on Adipogenic Gene Expression
GeneThis compound EffectUrolithin A EffectUrolithin C Effect
PPARγ Suppression SuppressionSuppression
FASN Suppression SuppressionSuppression

This table illustrates the similar effects of Urolithins A, C, and D on key genes involved in adipogenesis.

Experimental Protocols for Target Validation

To facilitate further research and validation of this compound's downstream targets, detailed protocols for key experiments are provided below.

Western Blot for Protein Phosphorylation

This protocol is essential for validating the effect of this compound on the phosphorylation status of target proteins like EphA2 and AMPK.

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.
  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.
  • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-EphA2, EphA2, p-AMPK, AMPK) overnight at 4°C.
  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol can be used to investigate if this compound affects the interaction of its targets with other proteins.

a. Immunoprecipitation:

  • Prepare cell lysates as described in the Western Blot protocol.
  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
  • Centrifuge and transfer the supernatant to a new tube.
  • Add the primary antibody against the target protein (e.g., EphA2) and incubate overnight at 4°C with gentle rotation.
  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
  • Pellet the beads by centrifugation and wash them three times with lysis buffer.

b. Elution and Detection:

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
  • Analyze the eluted proteins by Western Blotting using antibodies against the expected interacting partners.

Luciferase Reporter Assay for Signaling Pathway Activity

This assay is useful for measuring the transcriptional activity of pathways downstream of this compound's targets.

a. Transfection and Treatment:

  • Co-transfect cells with a luciferase reporter plasmid containing response elements for a transcription factor of interest (e.g., downstream of AMPK signaling) and a Renilla luciferase control plasmid for normalization.
  • After 24-48 hours, treat the cells with this compound at various concentrations.

b. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.
  • Measure firefly luciferase activity in the cell lysate using a luminometer.
  • Add a stop-and-glo reagent and measure Renilla luciferase activity for normalization.
  • Calculate the relative luciferase activity to determine the effect of this compound on the signaling pathway.

RT-qPCR for Gene Expression Analysis

This protocol allows for the quantification of changes in the mRNA levels of downstream target genes.

a. RNA Extraction and cDNA Synthesis:

  • Treat cells with this compound and extract total RNA using a suitable kit.
  • Synthesize cDNA from the RNA using a reverse transcription kit.

b. Quantitative PCR:

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific to the target genes.
  • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

Urolithin_D_Signaling UrolithinD This compound EphA2 EphA2 Receptor UrolithinD->EphA2 Inhibits phosphorylation AMPK AMPK UrolithinD->AMPK Promotes phosphorylation pEphA2 p-EphA2 (Inactive) pAMPK p-AMPK (Active) DownstreamEphA2 Downstream EphA2 Signaling pEphA2->DownstreamEphA2 Suppression of cancer cell migration DownstreamAMPK Downstream AMPK Signaling pAMPK->DownstreamAMPK Regulation of metabolism Experimental_Workflow cluster_invitro In Vitro Validation CellCulture Cell Culture (e.g., cancer cells, hepatocytes) Treatment This compound Treatment CellCulture->Treatment WesternBlot Western Blot (p-EphA2, p-AMPK) Treatment->WesternBlot CoIP Co-IP (EphA2 interactome) Treatment->CoIP Luciferase Luciferase Assay (Downstream TFs) Treatment->Luciferase RTqPCR RT-qPCR (Target Gene Expression) Treatment->RTqPCR Urolithin_Comparison Urolithins Urolithins UroD This compound Urolithins->UroD UroA Urolithin A Urolithins->UroA UroC Urolithin C Urolithins->UroC UroB Urolithin B Urolithins->UroB isoUroA iso-Urolithin A Urolithins->isoUroA TG_inhibition Inhibit Triglyceride Accumulation UroD->TG_inhibition UroA->TG_inhibition UroC->TG_inhibition No_TG_inhibition No Inhibition of Triglyceride Accumulation UroB->No_TG_inhibition isoUroA->No_TG_inhibition

Deconvolution of Urolithin D's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Urolithin D, a gut microbiota-derived metabolite of ellagitannins. Due to the nascent stage of research on this compound, this guide will present the available experimental data and compare it with the more extensively studied Urolithin A to provide a broader context and highlight areas for future investigation.

I. Comparative Overview of Bioactivities

Urolithins, metabolites produced by the gut microbiota from ellagic acid found in pomegranates, berries, and walnuts, have garnered significant attention for their potential therapeutic effects. While Urolithin A has been the primary focus of research, emerging studies are beginning to shed light on the unique biological activities of other urolithins, including this compound.

Table 1: Comparison of Known Biological Activities of this compound and Urolithin A

FeatureThis compoundUrolithin A
Primary Mechanism Selective, competitive, and reversible antagonist of EphA2 receptor phosphorylation.[1]Inducer of mitophagy, anti-inflammatory agent, antioxidant.[2][3]
Signaling Pathways - Inhibition of EphA2-ephrin-A1 binding and subsequent EphA2 phosphorylation.[1] - Promotion of AMP-activated protein kinase (AMPK) phosphorylation.[4]- Inhibition of PI3K/Akt/mTOR pathway.[5][6][7][8] - Activation of AMPK signaling.[9][10] - Activation of Nrf2 signaling pathway.[5] - Modulation of MAPK signaling.[10]
Cellular Effects - Inhibition of triglyceride accumulation in adipocytes and hepatocytes.[4] - Increased fatty acid oxidation.[4]- Induction of apoptosis in cancer cells.[5][11] - Inhibition of cancer cell proliferation and migration.[5] - Reduction of pro-inflammatory cytokine production.[10] - Attenuation of oxidative stress.[10]
Therapeutic Potential - Prostate Cancer Prevention.[1] - Metabolic Disorders.[4]- Neurodegenerative Diseases.[9][10][12] - Cancer Therapy.[5][8][11] - Muscle Aging and Sarcopenia.[13] - Inflammatory Conditions.[2][10]

II. This compound: Mechanism of Action Deconvolution

Current research points to a specific and selective mechanism of action for this compound, primarily involving the inhibition of the EphA2 receptor, a key player in various pathophysiological processes, including cancer.

This compound has been identified as a selective antagonist of the EphA2 receptor. It acts by competitively and reversibly binding to the receptor, thereby blocking the interaction with its ligand, ephrin-A1. This inhibition prevents the subsequent autophosphorylation of EphA2, a critical step in the activation of its downstream signaling cascade.[1]

UrolithinD_EphA2_Pathway UrolithinD This compound EphA2 EphA2 Receptor UrolithinD->EphA2 Inhibits EphrinA1 ephrin-A1 EphrinA1->EphA2 Binds & Activates Phosphorylation EphA2 Phosphorylation EphA2->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream CellularEffects Pro-cancerous Cellular Effects Downstream->CellularEffects UrolithinA_Pathways UrolithinA Urolithin A PI3K PI3K UrolithinA->PI3K AMPK AMPK UrolithinA->AMPK Nrf2 Nrf2 UrolithinA->Nrf2 AntiInflammation Anti-inflammation UrolithinA->AntiInflammation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Mitophagy Mitophagy mTOR->Mitophagy Apoptosis Apoptosis mTOR->Apoptosis AMPK->mTOR Antioxidant Antioxidant Response Nrf2->Antioxidant

References

In Vivo Validation of Urolithin D's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo anti-cancer effects of urolithins, with a specific focus on the current standing and future validation requirements for Urolithin D. While substantial in vivo evidence exists for Urolithin A and B, data for this compound remains largely confined to in vitro studies. This document summarizes the available data, offers a framework for comparison, and provides detailed experimental protocols to guide future in vivo research for scientists and drug development professionals.

Urolithins: Gut Metabolites with Anti-Cancer Promise

Urolithins are a class of compounds produced by the gut microbiota from the metabolism of ellagitannins, which are abundant in foods like pomegranates, berries, and nuts.[1][2] These metabolites, particularly Urolithins A, B, C, and D, are more bioavailable than their parent compounds and have garnered significant attention for their anti-inflammatory and anti-cancer properties.[3][4] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2]

This compound: Current Evidence and In Vivo Research Gap

Current research on this compound's anti-cancer activity is promising but primarily based on in vitro models. Studies have shown that this compound can:

  • Selectively inhibit EphA2 phosphorylation in prostate cancer cells, suggesting a role in disrupting tumor cell adhesion, metastasis, and invasion.[1][5]

  • Induce a dose- and time-dependent antiproliferative action in HT-29 colon cancer cells.[1]

  • Cause S-phase cell cycle arrest in SW480 and HT29 colon cancer cells.[6]

  • Inhibit mucin-type O-glycosylation in HCT116, SW480, and RKO colon cancer cells, which is associated with decreased tumor cell migration and invasion.[1][2]

Despite these encouraging in vitro findings, there is a notable absence of published in vivo studies validating the anti-cancer efficacy of this compound in animal models. To design such studies, it is instructive to compare its in vitro potency with other urolithins and examine the successful in vivo validation of its better-studied counterparts.

Comparative Anti-Proliferative Activity of Urolithins (In Vitro)

The following table summarizes the reported 50% inhibitory concentration (IC50) values for various urolithins across different cancer cell lines. This data provides a benchmark for assessing the relative potency of this compound.

UrolithinCancer TypeCell LineIC50 (µM)Reference
This compound Colon CancerHT-29316–378[1]
Urolithin A Colon CancerHCT116~19.6 - 39.2[1]
Colon CancerHT-29~56.7[1]
Pancreatic CancerCapan-1, HPAC~10[7]
Urolithin B Colon CancerHT-29~58.6[1]
Urolithin C Colon CancerHT-29~74.8[1]
Prostate CancerLNCaP~35.2[1]

Comparative Anti-Cancer Effects of Urolithins (In Vivo)

While in vivo data for this compound is unavailable, extensive studies on Urolithins A, B, and C in various cancer xenograft models provide a clear roadmap for future validation efforts. These studies demonstrate significant tumor suppression and elucidate underlying mechanisms.

UrolithinCancer ModelAnimal ModelDosage & RouteKey OutcomesReference
Urolithin A Prostate Cancer (DU-145 Xenograft)Mouse80 mg/kg>60% reduction in tumor growth; decreased miR-21 expression.[7]
Pancreatic Cancer (PANC1 & MiaPaCa2 Xenograft)Nude Mice20 mg/kg/daily (oral)Significantly reduced tumor growth; inhibited AKT/p70S6K phosphorylation.[8][9]
Glioblastoma (ALTS1C1 Xenograft)Mouse40 mg/kg/day (i.p.)Decreased tumor growth and volume.[10][11]
Cholangiocarcinoma (HuCCT-1 Xenograft)Nude Mice20 mg/kg (oral, 3x/week)Significantly reduced tumor volume and weight; increased autophagy marker LC3-II.[12]
Urolithin B Colorectal CarcinogenesisAOM/DSS Mouse Model20 mg/kg/dayInhibited colon cancer progression; regulated immune response (increased NK cells, decreased Treg cells).[13]
Urolithin C Colorectal Cancer (HCT116 Xenograft)Nude MiceNot SpecifiedInhibited tumor growth; blocked AKT/mTOR signaling pathway.[14]

Signaling Pathways and Visualization

Urolithins modulate multiple signaling pathways critical for cancer cell survival and proliferation. The following diagrams illustrate these pathways and a general experimental workflow for in vivo validation.

UrolithinD_EphA2_Pathway ligand This compound inhibition ligand->inhibition receptor EphA2 Receptor downstream Downstream Signaling (e.g., FAK, MAPK) receptor->downstream Phosphorylation inhibition->receptor outcome Inhibition of: - Cell Adhesion - Invasion - Metastasis downstream->outcome

Caption: this compound's inhibition of the EphA2 signaling pathway.

Urolithin_General_Pathway cluster_pathway PI3K/AKT/mTOR Pathway urolithin Urolithin A, B, C inhibition urolithin->inhibition inhibition2 urolithin->inhibition2 inhibition3 urolithin->inhibition3 pi3k PI3K akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis inhibition->pi3k inhibition2->akt inhibition3->mtor

Caption: General PI3K/AKT/mTOR pathway modulated by urolithins.

InVivo_Workflow A 1. Cell Culture (e.g., PC-3, HCT116) C 3. Tumor Implantation (Subcutaneous Injection) A->C B 2. Animal Model (e.g., Nude Mice) B->C D 4. Treatment Groups - Vehicle Control - this compound (various doses) - Positive Control C->D E 5. Administration (Oral Gavage or IP Injection) D->E F 6. Monitoring - Tumor Volume Measurement - Body Weight - General Health E->F G 7. Endpoint Analysis - Tumor Excision & Weight - Histology (IHC) - Western Blot - RNA Analysis F->G H 8. Data Analysis & Conclusion G->H

Caption: General experimental workflow for in vivo validation.

Experimental Protocols: A Template for this compound Validation

The following is a representative protocol for a subcutaneous xenograft mouse model, based on methodologies used in Urolithin A and B studies.[8][12] This can be adapted for the in vivo validation of this compound.

1. Cell Culture:

  • Cell Lines: Select appropriate human cancer cell lines (e.g., prostate: PC-3, DU-145; colon: HCT116, SW480) based on in vitro sensitivity to this compound.

  • Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with phosphate-buffered saline (PBS) and resuspend in a sterile, serum-free medium or Matrigel solution at a concentration of 1-5 x 10^7 cells/mL for injection.

2. Animal Model:

  • Species/Strain: Use 5-6 week old male athymic nude mice (e.g., BALB/c nude or Foxn1nu/nu).

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment, with free access to sterile food and water under a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation:

  • Inject 100-200 µL of the cell suspension (containing 1-10 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor mice for tumor formation. Begin treatment when tumors reach a palpable volume (e.g., 100-200 mm³).

4. Treatment Protocol:

  • Randomization: Randomly divide mice into treatment groups (n=5-10 mice per group):

    • Group 1: Vehicle Control (e.g., 10% glucose in water, DMSO).

    • Group 2: this compound (low dose, e.g., 20 mg/kg/day).

    • Group 3: this compound (high dose, e.g., 40-80 mg/kg/day).

    • Group 4: Positive Control (a standard chemotherapeutic agent for the cancer type).

  • Administration: Administer treatments daily or on a specified schedule (e.g., 5 days a week) via oral gavage or intraperitoneal (IP) injection for a period of 3-6 weeks.

5. Monitoring and Endpoint:

  • Tumor Measurement: Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Health Monitoring: Record the body weight of each mouse and observe for any signs of toxicity or distress.

  • Termination: Euthanize mice at the end of the study period or when tumors reach a predetermined maximum size.

6. Endpoint Analysis:

  • Tumor Excision: Excise tumors, measure their final weight, and photograph them.

  • Tissue Processing: Divide the tumor tissue for various analyses:

    • Histology: Fix a portion in 10% formalin for paraffin (B1166041) embedding and subsequent Hematoxylin and Eosin (H&E) staining and Immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

    • Molecular Analysis: Snap-freeze a portion in liquid nitrogen for Western blot analysis (to assess protein expression in pathways like EphA2, AKT, mTOR) and qRT-PCR (to analyze gene expression).

Conclusion and Future Directions

While in vitro studies strongly suggest that this compound possesses anti-cancer properties, its therapeutic potential can only be confirmed through rigorous in vivo validation. The extensive research on Urolithins A, B, and C provides a clear and established framework for these necessary investigations.

Future studies should prioritize:

  • Pharmacokinetic and Bioavailability Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models to establish effective dosing regimens.

  • Xenograft Model Validation: Conduct studies using subcutaneous and orthotopic xenograft models across various cancer types (prostate, colon) to confirm the anti-proliferative and anti-metastatic effects of this compound in a living system.

  • Head-to-Head Comparisons: Perform direct comparative studies of this compound against other urolithins and standard chemotherapeutic agents to understand its relative efficacy and potential for combination therapy.[15]

By following the established methodologies and addressing these key areas, the scientific community can effectively validate the in vivo anti-cancer effects of this compound, potentially paving the way for a new natural compound in the arsenal (B13267) against cancer.

References

A Comparative Guide to the Bioactivity of Urolithin D and Its Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of gut microbiota-derived metabolites produced from the dietary consumption of ellagitannins and ellagic acid, found in foods such as pomegranates, berries, and nuts. Among these, Urolithin D has garnered scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. Following absorption, urolithins undergo phase II metabolism, primarily resulting in the formation of glucuronide and sulfate (B86663) conjugates. This guide provides a comparative analysis of the bioactivity of this compound and its corresponding glucuronide, based on available experimental data. It is important to note that while research has illuminated the bioactivity of this compound, direct comparative studies with its specific glucuronide are limited. Therefore, this guide also extrapolates the likely effects of glucuronidation based on general findings for other urolithins.

Data Presentation

The following tables summarize the available quantitative data on the bioactivity of this compound.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 Value (µM)Reference
Cell-based DCFH-DA Assay0.33[1][2]
DPPH Radical Scavenging Assay2.1 µg/mL[3]

Table 2: Anti-Cancer Activity of this compound

Cell LineActivityIC50 Value (µM)Reference
HT-29 (Colon Cancer)Anti-proliferative316–378[4]

Comparative Bioactivity Analysis

This compound:

This compound has demonstrated significant bioactivity in several in vitro studies. Its potent antioxidant activity is a key attribute, with a low IC50 value in a cell-based assay, suggesting it can effectively mitigate oxidative stress within a cellular environment.[1][2] Furthermore, this compound has been shown to possess anti-proliferative effects against colon cancer cells, albeit at higher concentrations compared to its antioxidant activity.[4]

This compound Glucuronide:

Direct experimental data on the bioactivity of this compound glucuronide is currently scarce in scientific literature. However, based on extensive research on other urolithins, such as Urolithin A and B, a general principle has been established: glucuronidation significantly attenuates or in some cases, abolishes the bioactivity of the parent urolithin. This reduction in activity is attributed to the structural changes imposed by the addition of the glucuronic acid moiety, which can hinder the molecule's interaction with cellular targets.

Therefore, it is highly probable that This compound glucuronide exhibits significantly lower antioxidant, anti-inflammatory, and anti-cancer activities compared to its aglycone form, this compound.

Signaling Pathways

The bioactivity of urolithins is mediated through their interaction with various cellular signaling pathways. While research on this compound's specific mechanisms is still emerging, studies on urolithins collectively suggest the involvement of key pathways in inflammation and cancer.

UrolithinD_Signaling cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-cancer Effects cluster_antioxidant Antioxidant Effects UrolithinD This compound NFkB NF-κB Pathway UrolithinD->NFkB Inhibition MAPK MAPK Pathway UrolithinD->MAPK Modulation ROS Reactive Oxygen Species (ROS) UrolithinD->ROS Scavenging ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Downregulation CellCycle Cell Cycle Progression MAPK->CellCycle Arrest Apoptosis Apoptosis MAPK->Apoptosis Induction

Figure 1: Putative signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. Cell-based Antioxidant Assay (DCFH-DA)

  • Principle: This assay measures the ability of a compound to inhibit the oxidation of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the fluorescent dichlorofluorescein (DCF) by reactive oxygen species (ROS) within cells.

  • Protocol:

    • Cell Culture: Plate a suitable cell line (e.g., HL-60) in a 96-well plate and incubate until confluent.

    • Compound Treatment: Treat the cells with various concentrations of this compound or the vehicle control for a specified period.

    • Loading with DCFH-DA: Wash the cells and incubate with DCFH-DA solution in the dark.

    • Induction of Oxidative Stress: Induce ROS production using a suitable agent (e.g., phorbol (B1677699) 12-myristate 13-acetate).

    • Fluorescence Measurement: Measure the fluorescence intensity of DCF using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition of ROS production for each concentration of this compound and determine the IC50 value.

2. Anti-proliferative Activity (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound or the vehicle control for 24, 48, or 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Experimental_Workflow cluster_antioxidant Cell-based Antioxidant Assay cluster_cancer Anti-proliferative Assay (MTT) A1 Plate Cells A2 Treat with this compound A1->A2 A3 Load with DCFH-DA A2->A3 A4 Induce Oxidative Stress A3->A4 A5 Measure Fluorescence A4->A5 C1 Seed Cancer Cells C2 Treat with this compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5

Figure 2: General experimental workflows for bioactivity assays.

Conclusion

This compound demonstrates notable bioactivity, particularly as an antioxidant and an anti-proliferative agent against colon cancer cells. While direct experimental evidence for the bioactivity of its glucuronidated form is lacking, the current understanding of urolithin metabolism strongly suggests that glucuronidation leads to a significant reduction in its biological effects. Future research should focus on the synthesis and direct biological evaluation of this compound glucuronide to definitively characterize its activity profile and to better understand the in vivo relevance of both the aglycone and its conjugated metabolites. This knowledge will be crucial for the development of novel therapeutics and for a more complete understanding of the health benefits associated with the consumption of ellagitannin-rich foods.

References

Urolithin D: A Comparative Analysis of its Selectivity for EphA versus EphB Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of Urolithin D, a gut microbiota-derived metabolite of ellagitannins, for Ephrin (Eph) receptor A subtypes versus Eph receptor B subtypes. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

This compound has emerged as a selective antagonist of the EphA receptor family, demonstrating a competitive and reversible mode of inhibition.[1][2] This selectivity is a critical attribute for drug development, as it minimizes off-target effects and enhances the therapeutic window. This guide summarizes the available quantitative data, details the experimental methodologies used to determine this selectivity, and provides visual representations of the key experimental workflows.

Data Presentation: this compound Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of this compound against EphA receptors. To date, specific inhibitory concentrations for EphB receptors have not been detailed in the reviewed literature, however, studies have confirmed that this compound can distinguish between EphA and EphB receptors, indicating a clear selective preference for the EphA subfamily.[2]

Target ReceptorParameterValueReference
EphA2IC₅₀ (EphA2-ephrin-A1 binding inhibition)0.9 µM[1]
EphA2IC₅₀ (ephrin-A1-induced phosphorylation inhibition)0.7 µM[1]
EphA Receptor FamilyIC₅₀ Range (EphA-ephrin-A inhibition)0.14 - 4 µM
EphA2Kᵢ (Inhibition constant)312 nM
EphB ReceptorsN/AData not available, but demonstrated to be less sensitive than EphA receptors.[2]

Experimental Protocols

The selectivity of this compound for EphA receptors was primarily determined through a competitive enzyme-linked immunosorbent assay (ELISA). This assay quantifies the ability of this compound to inhibit the binding of an EphA receptor to its natural ligand, ephrin-A1.

Competitive ELISA for EphA2-ephrin-A1 Binding Inhibition

Objective: To determine the concentration at which this compound inhibits 50% of the binding between EphA2 and its ligand ephrin-A1 (IC₅₀).

Materials:

  • Recombinant human EphA2-Fc chimera

  • Biotinylated recombinant human ephrin-A1-Fc chimera

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplates

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound

Procedure:

  • Coating: 96-well microplates are coated with recombinant human EphA2-Fc chimera overnight at 4°C.

  • Washing: The plates are washed with wash buffer to remove any unbound receptor.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: A fixed concentration of biotinylated ephrin-A1-Fc is mixed with varying concentrations of this compound. This mixture is then added to the EphA2-coated wells and incubated for 2 hours at room temperature. During this incubation, this compound competes with ephrin-A1 for binding to the immobilized EphA2.

  • Washing: The plates are washed to remove unbound ephrin-A1 and this compound.

  • Detection: Streptavidin-HRP is added to the wells and incubated for 1 hour. The streptavidin binds to the biotinylated ephrin-A1 that is bound to the EphA2 receptor.

  • Washing: The plates are washed to remove unbound streptavidin-HRP.

  • Signal Development: TMB substrate is added to the wells, and the plate is incubated in the dark. The HRP enzyme catalyzes the conversion of TMB, resulting in a blue color.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution, which turns the color to yellow.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of ephrin-A1 bound to the EphA2 receptor.

  • Data Analysis: The absorbance values are plotted against the concentration of this compound. The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the absorbance signal compared to the control (no this compound).

Visualizations

Experimental Workflow for Determining EphA2 Binding Inhibition

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Plate with EphA2 Coat Plate with EphA2 Wash Plate 1 Wash Plate 1 Coat Plate with EphA2->Wash Plate 1 Block Plate Block Plate Wash Plate 1->Block Plate Prepare this compound dilutions Prepare this compound dilutions Mix with Biotinylated ephrin-A1 Mix with Biotinylated ephrin-A1 Prepare this compound dilutions->Mix with Biotinylated ephrin-A1 Incubate on Plate Incubate on Plate Mix with Biotinylated ephrin-A1->Incubate on Plate Wash Plate 2 Wash Plate 2 Incubate on Plate->Wash Plate 2 Add Streptavidin-HRP Add Streptavidin-HRP Wash Plate 2->Add Streptavidin-HRP Wash Plate 3 Wash Plate 3 Add Streptavidin-HRP->Wash Plate 3 Add TMB Substrate Add TMB Substrate Wash Plate 3->Add TMB Substrate Add Stop Solution Add Stop Solution Add TMB Substrate->Add Stop Solution Read Absorbance at 450nm Read Absorbance at 450nm Add Stop Solution->Read Absorbance at 450nm Calculate IC50 Calculate IC50 Read Absorbance at 450nm->Calculate IC50

Caption: Workflow of the competitive ELISA for EphA2 binding.

Signaling Pathway Inhibition

G cluster_0 Normal Signaling cluster_1 Inhibition by this compound ephrinA1 ephrin-A1 EphA2 EphA2 Receptor ephrinA1->EphA2 Binds Phosphorylation Phosphorylation EphA2->Phosphorylation Activates DownstreamSignaling DownstreamSignaling Phosphorylation->DownstreamSignaling Initiates UrolithinD This compound EphA2_inhibited EphA2 Receptor UrolithinD->EphA2_inhibited Binds and Blocks NoPhosphorylation NoPhosphorylation EphA2_inhibited->NoPhosphorylation Activation Blocked ephrinA1_inhibited ephrin-A1 ephrinA1_inhibited->EphA2_inhibited Binding Inhibited

Caption: this compound blocks EphA2 signaling.

References

The Intricate Dance of Structure and Activity: A Comparative Guide to Urolithin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Urolithins, the gut microbiota-derived metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential therapeutic applications. Among them, Urolithin D, a tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, has emerged as a promising lead compound due to its selective biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering insights into their therapeutic potential, supported by experimental data and detailed protocols.

Comparative Biological Activities of Urolithin Analogs

The biological efficacy of urolithins is intricately linked to the number and position of hydroxyl groups on their dibenzo[b,d]pyran-6-one core. The following tables summarize the quantitative data on the inhibitory activities of various urolithin analogs against key biological targets.

Table 1: Inhibitory Activity of Urolithins against EphA2 Receptor

CompoundTargetAssayIC50 (µM)Reference
This compoundEphA2-ephrin-A1 bindingELISA-binding assay0.9[1][2]
This compoundEphA2 phosphorylationIn-cell assay (PC3 cells)0.7[2]
Urolithin CEphA2-ephrin-A1 bindingELISA-binding assayLess potent than this compound[1]

Table 2: Anti-proliferative Activity of Urolithin Analogs against Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Urolithin AHT29 (Colon Cancer)MTT Assay25.45[3]
Urolithin ASW480 (Colon Cancer)MTT Assay38.135[3]
Urolithin ASW620 (Metastatic Colon Cancer)MTT Assay53.561[3]
Isourolithin ACaco-2 (Colon Cancer)MTT Assay69.7[4]
Urolithin BJurkat & K562 (Leukemia)Cell proliferation assay~25[5]
Urolithin AJurkat & K562 (Leukemia)Cell proliferation assay~25[5]

Table 3: Inhibitory Activity of Urolithin Derivatives against Other Enzymes

CompoundTargetIC50 (µM)Reference
Compound 2e (Urolithin derivative)PDE233.95

Structure-Activity Relationship Insights

The available data suggests that the hydroxylation pattern is a critical determinant of the biological activity of urolithins. This compound, with its four hydroxyl groups, demonstrates potent and selective inhibition of the EphA2 receptor, a key player in cancer progression.[1][2] The slightly less hydroxylated Urolithin C is also active but to a lesser extent, highlighting the importance of the number of hydroxyl moieties for this specific activity.[1]

In the context of anti-proliferative effects, Urolithin A consistently demonstrates potent activity against various colon cancer cell lines.[3] The isomeric Isourolithin A shows reduced activity, suggesting that the position of the hydroxyl groups also plays a crucial role in mediating the cytotoxic effects.[4] Furthermore, studies on synthetic derivatives indicate that modifications to the core urolithin structure can lead to potent inhibitors of other therapeutic targets, such as phosphodiesterase II (PDE2).

Key Signaling Pathways Modulated by this compound and Analogs

This compound and its analogs exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and metabolism.

EphA2_Signaling_Pathway cluster_membrane Cell Membrane EphA2 EphA2 Receptor Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) EphA2->Downstream Activates ephrinA1 ephrin-A1 ephrinA1->EphA2 Binds UrolithinD This compound UrolithinD->EphA2 Inhibits Binding Proliferation Cell Proliferation, Migration, Invasion Downstream->Proliferation Promotes

Figure 1: Inhibition of EphA2 Signaling by this compound.

AMPK_Signaling_Pathway Urolithins Urolithins AMPK AMPK Urolithins->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Anabolic Anabolic Processes (Protein & Lipid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Processes (Fatty Acid Oxidation) AMPK->Catabolic Activates Autophagy Autophagy mTORC1->Autophagy Inhibits

Figure 2: Activation of AMPK Signaling by Urolithins.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

EphA2-ephrin-A1 Binding Assay (ELISA-based)

This assay is used to quantify the inhibition of the interaction between the EphA2 receptor and its ligand, ephrin-A1.

Materials:

  • Recombinant human EphA2-Fc chimera

  • Recombinant human ephrin-A1-Fc chimera

  • 96-well ELISA plates

  • Bovine Serum Albumin (BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • This compound and its analogs

Procedure:

  • Coat the 96-well plate with EphA2-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Pre-incubate ephrin-A1-Fc (e.g., 0.5 µg/mL) with varying concentrations of the test compounds (this compound analogs) for 30 minutes at room temperature.

  • Add the pre-incubated ephrin-A1-Fc and compound mixture to the EphA2-coated wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT29, SW480)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound and its analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound analogs for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3]

AMPK Activation Assay (Western Blot)

This assay is used to determine the effect of urolithins on the activation of AMPK by detecting the phosphorylation of AMPKα at Threonine 172.

Materials:

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Culture cells and treat with urolithins for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total AMPKα as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Conclusion

The structure-activity relationship of this compound and its analogs is a promising area of research for the development of novel therapeutic agents. The number and position of hydroxyl groups on the dibenzo[b,d]pyran-6-one scaffold are critical for their biological activity, particularly in the context of cancer and inflammatory diseases. The potent and selective inhibition of the EphA2 receptor by this compound highlights its potential as a lead compound for anticancer drug discovery. Further synthesis and evaluation of a broader range of this compound analogs are warranted to fully elucidate their SAR and to optimize their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of these fascinating natural product metabolites.

References

Cross-Validation of Urolithin D's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Urolithin D, a gut microbiota-derived metabolite of ellagitannins, across different human cancer cell lines. The data presented is compiled from published scientific literature to facilitate a cross-validation of its potential therapeutic activities.

Data Summary

The following tables summarize the quantitative data on the effects of this compound on cell proliferation and cell cycle distribution in various cancer cell lines.

Table 1: Anti-proliferative Effects of this compound

Cell LineCancer TypeAssayConcentration (µM)Time (h)% Inhibition of Cell ProliferationCytotoxicity
PC3ProstateNot SpecifiedUp to 50Not SpecifiedNo significant anti-proliferative effectsNon-cytotoxic
Caco-2ColonMTT5024~35%Not specified
10024~60%
5048~65%
10048~75%
SW480ColonMTT5024~20%Not specified
10024~50%
5048~25%
10048~65%
HT-29ColonMTT5024~15%Not specified
10024~30%
5048~10%
10048~20%

Table 2: Effects of this compound on Cell Cycle Progression in Colon Cancer Cell Lines

Cell LineConcentration (µM)Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Caco-2 Control24~65%~20%~15%
10024Not specifiedArrest Not specified
Control48~70%~15%~15%
10048Not specifiedArrest Not specified
SW480 Control24~60%~25%~15%
10024Not specifiedArrest Not specified
Control48~62%~23%~15%
10048Not specifiedArrest Not specified
HT-29 Control24~55%~25%~20%
10024Not specifiedArrest Not specified
Control48~58%~22%~20%
10048Not specifiedArrest Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is based on the methodology described for assessing the anti-proliferative effects of urolithins on colon cancer cell lines.[1]

  • Cell Seeding: Seed Caco-2, SW480, and HT-29 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 50 µM and 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol is adapted from the methods used to evaluate the effect of urolithins on the cell cycle in colon cancer cell lines.[1]

  • Cell Seeding and Treatment: Seed Caco-2, SW480, and HT-29 cells in 6-well plates. After overnight adherence, treat the cells with the desired concentrations of this compound (e.g., 100 µM) or vehicle control for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol (B145695), adding it dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

EphA2 Phosphorylation Assay (ELISA-based)

This protocol is based on the methodology used to assess the inhibitory effect of this compound on EphA2-ephrin-A1 binding in prostate cancer cells.[2]

  • Plate Coating: Coat a 96-well plate with ephrin-A1-Fc.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Incubation with this compound and EphA2: Add varying concentrations of this compound along with EphA2-Fc to the wells.

  • Detection: Use an anti-human IgG (Fc specific)-peroxidase antibody to detect the bound EphA2-Fc.

  • Substrate Addition: Add a suitable peroxidase substrate (e.g., TMB) and stop the reaction with an acid solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm to quantify the amount of EphA2-Fc bound to ephrin-A1-Fc. The inhibitory effect of this compound is calculated as a percentage of the control (no this compound).

Visualizations

The following diagrams illustrate the signaling pathway of this compound in prostate cancer cells and a general experimental workflow.

UrolithinD_Signaling_Pathway UrolithinD This compound EphA2_ephrinA1 EphA2-ephrin-A1 Binding UrolithinD->EphA2_ephrinA1 Inhibits EphA2_Phosphorylation EphA2 Phosphorylation EphA2_ephrinA1->EphA2_Phosphorylation Downstream_Signaling Downstream Signaling EphA2_Phosphorylation->Downstream_Signaling Cancer_Progression Prostate Cancer Progression Downstream_Signaling->Cancer_Progression

Caption: this compound's inhibitory action on the EphA2 signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (PC3, Caco-2, SW480, HT-29) Treatment 2. Treatment with This compound Cell_Culture->Treatment Proliferation_Assay 3a. Cell Proliferation (MTT Assay) Treatment->Proliferation_Assay CellCycle_Analysis 3b. Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle_Analysis Phosphorylation_Assay 3c. Phosphorylation Assay (ELISA) Treatment->Phosphorylation_Assay Data_Analysis 4. Data Analysis and Comparison Proliferation_Assay->Data_Analysis CellCycle_Analysis->Data_Analysis Phosphorylation_Assay->Data_Analysis

Caption: General workflow for in vitro analysis of this compound's effects.

Discussion

The compiled data reveals distinct effects of this compound across different cancer cell lines. In the PC3 prostate cancer cell line , this compound acts as a selective inhibitor of the EphA2-ephrin-A1 interaction and subsequent EphA2 phosphorylation.[2] Notably, this occurs at non-cytotoxic concentrations and without a significant impact on cell proliferation.[2] This suggests a targeted mechanism of action that may interfere with specific signaling pathways involved in cancer progression rather than inducing general cell death.

In contrast, in the colon cancer cell lines Caco-2, SW480, and HT-29 , this compound exhibits direct anti-proliferative effects.[1] The sensitivity to this compound varies among these cell lines, with Caco-2 being the most responsive, followed by SW480 and then HT-29. This difference in sensitivity may be attributed to variations in cellular metabolism, as HT-29 cells have been shown to more rapidly glucuronidate urolithins, a process that can reduce their biological activity.[1]

Furthermore, this compound was found to induce cell cycle arrest at the S phase in all three colon cancer cell lines.[1] This indicates that this compound can halt the progression of DNA replication, a critical step for cell division.

References

Urolithin Synergies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic potential of urolithins reveals a significant focus on Urolithin A, with promising applications in neuroprotection and anti-inflammatory therapies. In contrast, research into the synergistic effects of Urolithin D remains limited, presenting an open avenue for investigation.

This guide provides a detailed comparison of the known synergistic activities of Urolithin A with other bioactive compounds, supported by experimental data and protocols. While direct evidence for this compound's synergistic interactions is currently scarce in publicly available research, the methodologies and observed pathways for Urolithin A may serve as a valuable framework for future studies on this compound and other urolithins.

Urolithin A: A Profile of Synergistic Interactions

Urolithin A (UA), a gut microbial metabolite of ellagitannins, has demonstrated significant therapeutic potential, particularly when combined with other natural compounds. Studies have shown that UA can act synergistically to enhance neuroprotective and anti-inflammatory effects.

Synergistic Efficacy in Neuroprotection

In the context of Alzheimer's disease, Urolithin A has been shown to work in concert with Docosahexaenoic Acid (DHA) and Luteolin to protect neuronal cells from amyloid-β-induced toxicity.[1][2][3] A key study demonstrated that a three-compound combination of UA, DHA, and Luteolin was more effective at inhibiting this toxicity than the individual compounds alone.[1][2][3] The synergistic nature of this interaction was quantified using the Combination Index (CI), a widely accepted method for assessing drug combination effects.[1]

Similarly, combination therapy of Urolithin A with Epigallocatechin gallate (EGCG), a compound found in green tea, has shown stronger protective effects against amyloid-β peptide-induced toxicities in a mouse model of Alzheimer's disease than Urolithin A alone.[4][5][6][7] The combined treatment resulted in a greater reduction of amyloid-β levels and improved mitochondrial function.[4][6]

Enhanced Anti-Inflammatory and Metabolic Effects

Urolithin A has also been explored in combination with non-steroidal anti-inflammatory drugs (NSAIDs). Conjugates of Urolithin A with NSAIDs have been synthesized to improve its metabolic stability, as UA is rapidly glucuronidated in the intestine, which can limit its bioavailability.[8][9][10][11][12] These conjugates have shown the potential to inhibit the glucuronidation of UA, thereby potentially increasing its systemic exposure and therapeutic efficacy.[11]

Quantitative Data Summary

The following table summarizes the quantitative data from key studies on the synergistic effects of Urolithin A.

CombinationDisease Model/Cell LineKey MetricResultReference(s)
Urolithin A (5 µM), DHA (5 µM), Luteolin (5 µM)Alzheimer's Disease (in vitro)Combination Index (CI)0.01 (Synergistic)[1]
Urolithin A (5 µM) + DHA (5 µM)Alzheimer's Disease (in vitro)Relative ATP LevelsIncreased to 71.3% (vs. 51.9% with Aβ₁₋₄₂ alone)[1][13]
Urolithin A (5 µM) + Luteolin (5 µM)Alzheimer's Disease (in vitro)Relative ATP LevelsIncreased to 99.6% (vs. 51.9% with Aβ₁₋₄₂ alone)[1][13]
Urolithin A + EGCGAlzheimer's Disease (in vivo mouse model)Amyloid-β 40 and Aβ42 LevelsGreater reduction with combination therapy[4][6]
Urolithin A + EGCGAlzheimer's Disease (in vivo mouse model)Mitochondrial FunctionStronger improvement in mitochondrial length and reduction in fragmentation with combination therapy[4][6]

Experimental Protocols

The assessment of synergistic effects in the cited studies typically involves a combination of cell-based assays and in vivo models. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays (MTT & LDH)

These assays are fundamental in determining the protective effects of compound combinations against cellular stressors.

  • Cell Culture: Human neuroblastoma BE(2)-M17 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and penicillin-streptomycin.[1][5] Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[14][15]

  • Compound Treatment: Cells are pre-treated with individual compounds or their combinations for a specified period before being exposed to a toxic insult, such as amyloid-β₁₋₄₂ oligomers.[1]

  • MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured to quantify cell viability.[14][15]

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell damage. The LDH assay measures this release to quantify cytotoxicity.[1]

  • Synergy Analysis: The Chou-Talalay method is often used to calculate the Combination Index (CI) from the dose-effect data of single and combined treatments. A CI value less than 1 indicates synergy.[1]

Western Blot Analysis

This technique is used to measure the levels of specific proteins to understand the molecular mechanisms underlying the synergistic effects.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.[15]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.[15]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[15]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., markers of apoptosis like Bcl-2 and Bax, or signaling proteins like phosphorylated NF-κB).[15] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

Signaling Pathways and Experimental Workflows

The synergistic effects of Urolithin A are often attributed to its ability to modulate multiple signaling pathways involved in inflammation, cell survival, and mitochondrial health.

Key Signaling Pathways Modulated by Urolithin A

Urolithin A has been shown to influence several key signaling pathways, which are likely central to its synergistic actions.[16][17][18][19]

Urolithin_A_Signaling_Pathways UA Urolithin A AMPK AMPK UA->AMPK activates SIRT1 SIRT1 UA->SIRT1 activates mTOR mTOR UA->mTOR inhibits NFkB NF-κB UA->NFkB inhibits MAPK MAPK UA->MAPK inhibits Apoptosis Apoptosis UA->Apoptosis induces Cell_Cycle Cell Cycle Arrest UA->Cell_Cycle induces PGC1a PGC-1α AMPK->PGC1a activates Mitophagy Mitophagy AMPK->Mitophagy SIRT1->PGC1a activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis mTOR->Mitophagy inhibits Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Urolithin A modulates key signaling pathways.

Experimental Workflow for Synergy Assessment

A general workflow for investigating the synergistic effects of urolithins is outlined below.

Synergy_Assessment_Workflow start Hypothesis: Compound A + Urolithin X have synergistic effects cell_culture Cell Culture (e.g., neuronal, cancer cells) start->cell_culture treatment Treatment: - Compound A alone - Urolithin X alone - Combination cell_culture->treatment viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) treatment->viability_assay synergy_calc Synergy Calculation (e.g., Combination Index) viability_assay->synergy_calc mechanism Mechanistic Studies synergy_calc->mechanism western_blot Western Blot (Protein Expression) mechanism->western_blot qpcr qPCR (Gene Expression) mechanism->qpcr pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis qpcr->pathway_analysis invivo In Vivo Validation (Animal Models) pathway_analysis->invivo conclusion Conclusion on Synergistic Effects invivo->conclusion

Caption: A typical workflow for assessing synergy.

Future Directions

The synergistic potential of Urolithin A with various compounds highlights a promising strategy for developing more effective therapeutic interventions. However, the lack of research on this compound's synergistic effects represents a significant knowledge gap. Future research should aim to:

  • Investigate the synergistic effects of this compound with other compounds in various disease models.

  • Elucidate the molecular mechanisms underlying the synergistic interactions of different urolithins.

  • Conduct preclinical and clinical trials to validate the therapeutic potential of urolithin-based combination therapies.

By expanding our understanding of the synergistic properties of the full spectrum of urolithins, we can unlock new possibilities for the prevention and treatment of a range of diseases.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Integrity: Proper Disposal of Urolithin D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Urolithin D, a metabolite of dietary ellagic acid derivatives, requires meticulous handling and disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Essential Precautions

Personal Protective Equipment (PPE): Adherence to strict PPE protocols is mandatory when handling this compound, particularly during disposal.

EquipmentSpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[1][3]
Body Protection A standard, fully buttoned laboratory coat.To protect skin and clothing from contamination.[1][3]
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust.To avoid inhalation of airborne particles.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and any materials contaminated with it must be conducted in accordance with all applicable local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats, pipette tips), and any materials used for cleaning up spills (e.g., absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[2][3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2][3] This container should be stored in a secondary containment tray to prevent spills.[2]

2. Container Labeling:

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: 131086-98-1

  • An accurate estimation of the concentration and total volume or mass.

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

3. Temporary Storage:

The sealed hazardous waste containers should be stored in a designated, well-ventilated, and secure area.[1] This area should be away from incompatible materials. Storage should be temporary and adhere to the time limits set by your institution and local regulations.[1]

4. Final Disposal:

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.[1] Contact your EHS office to arrange for a pickup of the hazardous waste.

Experimental Workflow for Safe Handling and Disposal

A systematic workflow is crucial for ensuring safety from the moment this compound is handled to its final disposal.

UrolithinD_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal prep_area Prepare Well-Ventilated Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety measures are in place weigh Weigh Solid this compound don_ppe->weigh Proceed with handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Solid & Liquid Waste experiment->segregate Post-experiment cleanup collect Collect in Labeled Hazardous Waste Containers segregate->collect store Store in Designated Secure Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs Disposal_Decision_Flow start Generation of this compound Waste is_solid Is the waste solid or contaminated solid material? start->is_solid solid_waste Collect in a designated, sealed, and labeled solid hazardous waste container. is_solid->solid_waste Yes is_liquid Is the waste a solution containing this compound? is_solid->is_liquid No storage Store the sealed container(s) in a designated, secure, and well-ventilated area. solid_waste->storage liquid_waste Collect in a designated, sealed, and labeled liquid hazardous waste container. is_liquid->liquid_waste Yes is_liquid->storage No (Consult EHS) liquid_waste->storage ehs_pickup Arrange for pickup with your institution's Environmental Health and Safety (EHS) department. storage->ehs_pickup end Proper Disposal Complete ehs_pickup->end

References

Safeguarding Research: A Comprehensive Guide to Handling Urolithin D

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Safety Measures

A proactive approach to personal protection is critical to minimize exposure and prevent potential irritation when handling Urolithin D, particularly in its powdered form. The following table summarizes the recommended PPE and engineering controls.

Body Part/Area Personal Protective Equipment (PPE) Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for tears or punctures before use.[1][2]
Eyes & Face Safety glasses with side shields or goggles; Face shieldEye protection is mandatory to guard against splashes and dust particles. A face shield should be worn when there is a significant risk of splashing.[1][2]
Body Laboratory coatA fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.[1][2]
Respiratory NIOSH-approved respirator; Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available, a NIOSH-approved respirator may be required based on the quantity and handling procedure.
Engineering Controls Fume hood or ventilated enclosureTo minimize the dispersion of the powder into the laboratory environment.[1][3]
Hygiene Accessible safety shower and eye wash stationFor immediate response in case of accidental exposure.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: this compound should be stored at 2-8°C for optimal stability. Keep the container tightly sealed and properly labeled in a designated, well-ventilated area.

2. Preparation and Handling:

  • Work Area Preparation: Ensure the chemical fume hood is operational. Clean and decontaminate the workspace before starting.

  • Donning PPE: Put on all appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting: If working with the solid form, carefully weigh the required amount inside a chemical fume hood to prevent the generation of dust.

  • Dissolving: When preparing solutions, slowly add the solvent to the this compound powder to avoid splashing.

3. Cleanup and Decontamination:

  • Decontaminate Workspace: After handling, wipe down all surfaces with an appropriate cleaning agent.

  • Dispose of Contaminated Materials: Place all contaminated disposables, such as gloves and wipes, into a sealed, labeled waste bag.

4. Disposal Plan:

  • Waste Collection: All waste contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Regulations: Disposal must be made according to official local, state, and federal regulations. Do not dispose of with household garbage or allow the product to reach the sewage system.[6]

Experimental Protocols: First Aid Measures

In the event of accidental exposure, the following first-aid measures, based on guidelines for similar chemical compounds, should be taken:

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4][5]

  • After Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][3][5]

  • If Inhaled: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if necessary.[1][3][5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5]

UrolithinD_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling Protocol (in Fume Hood) cluster_cleanup Cleanup & Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store at 2-8°C Inspect->Store Prep Prepare Workspace Store->Prep Transfer to Hood DonPPE Don PPE Prep->DonPPE Weigh Weigh Powder DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Decontaminate Decontaminate Surfaces Dissolve->Decontaminate Post-Experiment Waste Collect Contaminated Waste Decontaminate->Waste Dispose Dispose per Regulations Waste->Dispose

Caption: Workflow for the safe handling of this compound, from receipt to disposal.

References

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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。